molecular formula C9H14F2O2 B063153 Ethyl 4,4-difluorocyclohexanecarboxylate CAS No. 178312-47-5

Ethyl 4,4-difluorocyclohexanecarboxylate

货号: B063153
CAS 编号: 178312-47-5
分子量: 192.2 g/mol
InChI 键: HZZDWLBBNSDYQM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 4,4-difluorocyclohexanecarboxylate is a versatile and high-value fluorinated building block extensively employed in medicinal chemistry and materials science. Its primary research value lies in the strategic incorporation of a difluorocyclohexyl moiety into target molecules. The two fluorine atoms at the 4-position induce significant electronic and steric effects, notably enhancing metabolic stability, modulating lipophilicity, and influencing the overall three-dimensional conformation by mimicking a transition state or a bioactive conformation. This makes it a crucial intermediate in the synthesis of novel pharmaceutical candidates, particularly for targeting enzymes and receptors where the cyclohexane scaffold is prevalent. Furthermore, this ester serves as a key precursor for carboxylic acid derivatives and amides, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs. In materials science, it is investigated as a monomer or precursor for developing fluorinated polymers with unique surface properties and chemical resistance. Our product is supplied with guaranteed high purity and consistency to ensure reliable and reproducible results in your advanced synthetic applications.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

ethyl 4,4-difluorocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2O2/c1-2-13-8(12)7-3-5-9(10,11)6-4-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZDWLBBNSDYQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CC1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381287
Record name Ethyl 4,4-difluorocyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178312-47-5
Record name Cyclohexanecarboxylic acid, 4,4-difluoro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178312-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4,4-difluorocyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl-4,4-difluorocyclohexane carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethyl 4,4-difluorocyclohexanecarboxylate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6RFS8V243
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4,4-difluorocyclohexanecarboxylate (CAS 178312-47-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of Ethyl 4,4-difluorocyclohexanecarboxylate, a key fluorinated building block in modern organic synthesis and pharmaceutical development. It details the compound's physicochemical properties, experimental protocols for its synthesis and subsequent reactions, safety and handling guidelines, and its significant role as a chemical intermediate.

Core Properties and Specifications

This compound is a colorless to yellowish liquid organic compound.[1] Its unique structural feature, the gem-difluoro group on a cyclohexane ring, imparts specific electronic properties that are highly valuable in the synthesis of complex molecules.[2] The fluorine atoms significantly enhance the electrophilicity of the C4 carbon, influencing its reactivity.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 178312-47-5[4][5]
Molecular Formula C₉H₁₄F₂O₂[5][6]
Molecular Weight 192.206 g/mol [5][6]
Boiling Point 84-86 °C at 8 mmHg[1][5]
Density 1.10 ± 0.1 g/cm³ (Predicted)[1]
Refractive Index 1.417[1]
Physical Form Liquid
Vapor Pressure 0.28 mmHg at 25°C[1]
InChI Key HZZDWLBBNSDYQM-UHFFFAOYSA-N[6]

Applications in Drug Development and Organic Synthesis

This compound is a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs).[2] Its most notable application is as a reactant in the preparation of Maraviroc, an antiretroviral drug used in the treatment of HIV.[2][4] Maraviroc functions as a CCR-5 receptor antagonist.[4] The difluoro-substituted cyclohexane moiety is a vital structural component for creating novel therapeutic agents.[2] Its versatile structure also makes it a valuable building block for a wide range of organic synthesis projects beyond pharmaceuticals.[2]

start This compound (Building Block) intermediate Multi-step Synthesis start->intermediate Incorporation of difluorocyclohexane moiety end_product Maraviroc (Antiretroviral API) intermediate->end_product Final API Formation

Fig. 1: Role as an intermediate in Maraviroc synthesis.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent hydrolysis are outlined below.

This protocol describes the synthesis from Ethyl 4-oxocyclohexanecarboxylate via fluorination with diethylaminosulfur trifluoride (DAST).[3][4]

Materials:

  • Ethyl 4-oxocyclohexanecarboxylate (5 g, 29 mmol)

  • Diethylaminosulfur trifluoride (DAST) (7.7 mL)

  • Carbon tetrachloride (CCl₄) (75 mL)

  • Water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: A solution of DAST (7.7 mL) in CCl₄ (75 mL) is prepared in a reaction vessel and cooled to 0 °C.[3][4]

  • Addition of Precursor: Ethyl 4-oxocyclohexanecarboxylate (5 g, 29 mmol) is added dropwise to the cooled DAST solution.[3][4]

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 16 hours.[3][4]

  • Quenching: The reaction is carefully quenched by the slow addition of water.[3][4]

  • Workup: The organic phase is separated, washed with water, and dried over anhydrous Na₂SO₄.[3][4]

  • Purification: The crude product is purified by distillation to yield this compound as a colorless oil (4.2 g, 71% yield).[3][4]

reagents Ethyl 4-oxocyclohexanecarboxylate DAST, CCl4 @ 0°C reaction Stir at Room Temp 16 hours reagents->reaction quench Quench with H₂O reaction->quench workup Separate Organic Phase Wash & Dry (Na₂SO₄) quench->workup purify Purify by Distillation workup->purify product This compound (Colorless Oil, 71% Yield) purify->product

Fig. 2: Workflow for the synthesis of the title compound.

This protocol details the conversion of the ethyl ester to its corresponding carboxylic acid.[3][7]

Materials:

  • This compound (0.385 g, 2.003 mmol)

  • Tetrahydrofuran (THF) (12 mL)

  • Water (H₂O) (6 mL)

  • Lithium hydroxide monohydrate (0.420 g, 10.02 mmol)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: this compound (0.385 g) is dissolved in THF (12 mL).[3][7]

  • Addition of Reagents: Water (6 mL) is added, followed by lithium hydroxide monohydrate (0.420 g).[3][7]

  • Reaction: The mixture is stirred vigorously at room temperature overnight.[3][7]

  • Workup: The reaction mixture is diluted with EtOAc and the pH is adjusted to 4 with 1 M HCl. The organic and aqueous layers are separated.[3][7]

  • Extraction: The aqueous layer is extracted one additional time with EtOAc.[3][7]

  • Purification: The combined organic phases are washed with brine, dried over MgSO₄, and concentrated to dryness to yield 4,4-difluorocyclohexanecarboxylic acid as a white solid (318 mg, 97% yield).[3][7]

Safety and Handling

Appropriate safety precautions must be observed when handling this compound.

Table 2: Hazard and Precautionary Information

CategoryStatementsSource(s)
Signal Word Warning
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
General Handling Avoid contact with skin and eyes.[1] Keep away from open flames, hot surfaces, and sources of ignition.[8] Use in a well-ventilated place.[8]

Storage:

  • Store in a refrigerator.

  • Keep container tightly closed in a dry and well-ventilated place.[8]

  • Store away from incompatible materials such as oxidizing agents.[8]

References

Physical and chemical properties of Ethyl 4,4-difluorocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 4,4-difluorocyclohexanecarboxylate, a key intermediate in modern pharmaceutical synthesis. The document details its chemical characteristics, experimental protocols for its synthesis and subsequent reactions, and its significant role in drug development.

Core Chemical and Physical Properties

This compound is a fluorinated organic compound recognized for its utility as a versatile building block in complex organic synthesis, particularly within the pharmaceutical industry.[1] Its unique difluoro-substituted cyclohexanecarboxylate structure makes it a valuable precursor for creating novel therapeutic agents.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 178312-47-5[1][2]
Molecular Formula C₉H₁₄F₂O₂[2][3][4]
Molecular Weight 192.203 g/mol [2][4]
Appearance Clear colorless to yellow liquid/oil[3][5][6]
Density 1.1 ± 0.1 g/cm³[2][3]
Boiling Point 203.3 ± 40.0 °C at 760 mmHg; 84-86 °C at 8 mmHg[2][3][7]
Flash Point 74.9 ± 22.2 °C[2]
Refractive Index 1.417; 1.4160-1.4210 @ 20°C[3][6]
Solubility Insoluble in water; Soluble in organic solvents like alcohols and esters.[3]
Storage Conditions 2-8°C[3]

Table 2: Chemical Identifiers

Identifier TypeIdentifierSource
IUPAC Name ethyl 4,4-difluorocyclohexane-1-carboxylate[6]
Synonyms This compound, Ethyl 4,4-dilfuorocyclohexanecarboxylate, Ethyl-4,4-difluorocyclohexane carboxylate, 4,4-Difluoro-1-(ethoxycarbonyl)cyclohexane, Ethyl 4,4-difluorocyclohexanedicarboxylate, Ethyl 4,4-difluorocyclohexane-1-carboxylate, 4,4-Difluoro-cyclohexanecarboxylic acid ethyl ester[3]
InChI InChI=1S/C9H14F2O2/c1-2-13-8(12)7-3-5-9(10,11)6-4-7/h7H,2-6H2,1H3[4]
InChI Key HZZDWLBBNSDYQM-UHFFFAOYSA-N[4]
SMILES CCOC(=O)C1CCC(CC1)(F)F[4]

Role in Drug Development

The primary application of this compound in the pharmaceutical sector is as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] The presence of the gem-difluoro group is of particular interest as it can serve as a bioisosteric replacement for a carbonyl group, a common strategy in drug design to improve pharmacokinetic or pharmacodynamic properties.[8] This modification can enhance metabolic stability and alter electronic properties without drastically changing the molecule's geometry.[8]

A notable example of its application is in the preparation of the antiretroviral drug Maraviroc.[1][5] Maraviroc is a CCR5 receptor antagonist used in the treatment of HIV.[5][9] The synthesis of Maraviroc utilizes 4,4-difluorocyclohexanecarboxylic acid, which is directly synthesized from this compound via hydrolysis.[9][10]

G Logical Relationship in Drug Synthesis A This compound B Hydrolysis A->B Reactant C 4,4-Difluorocyclohexanecarboxylic Acid B->C Product D Further Synthetic Steps C->D Intermediate E Maraviroc (Antiretroviral Drug) D->E Final Product

Caption: Role of this compound in Maraviroc Synthesis.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent hydrolysis are outlined below.

3.1. Synthesis of this compound

This procedure details the synthesis from Ethyl 4-oxocyclohexanecarboxylate using diethylaminosulfur trifluoride (DAST) as a fluorinating agent.[5][11]

Experimental Workflow:

G Synthesis of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Prepare DAST solution in CCl₄ and cool to 0°C B Slowly add Ethyl 4-oxocyclohexanecarboxylate A->B C Stir at room temperature for 16 hours B->C D Quench reaction with water C->D E Separate organic phase, wash, and dry D->E F Purify by distillation E->F G Obtain this compound (colorless oil) F->G

Caption: Experimental workflow for the synthesis of this compound.

Methodology:

  • Preparation: A solution of diethylaminosulfur trifluoride (DAST) (7.7 mL) in 75 mL of carbon tetrachloride (CCl₄) is prepared in a reaction vessel and cooled to 0°C.[11]

  • Addition of Precursor: Ethyl 4-oxocyclohexanecarboxylate (5 g, 29 mmol) is slowly added dropwise to the cooled DAST solution.[5][11]

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 16 hours.[5][11]

  • Quenching: The reaction is carefully quenched by the slow addition of water.[5][11]

  • Workup: The organic phase is separated, washed with water, and dried over anhydrous sodium sulfate (Na₂SO₄).[11]

  • Purification: The crude product is purified by distillation to yield this compound as a colorless oil (4.2 g, 71% yield).[5][11]

3.2. Hydrolysis to 4,4-Difluorocyclohexanecarboxylic Acid

This protocol describes the conversion of the ethyl ester to the corresponding carboxylic acid, a key step for further derivatization.[10][11]

Experimental Workflow:

G Hydrolysis of this compound cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve this compound in THF and water B Add Lithium Hydroxide Monohydrate A->B C Stir vigorously at room temperature overnight B->C D Dilute with EtOAc and acidify to pH 4 with 1 M HCl C->D E Separate layers and extract aqueous layer with EtOAc D->E F Combine organic phases, wash with brine, dry over MgSO₄, and concentrate E->F G Obtain 4,4-Difluorocyclohexanecarboxylic Acid (white solid) F->G

Caption: Experimental workflow for the hydrolysis to 4,4-Difluorocyclohexanecarboxylic Acid.

Methodology:

  • Dissolution: this compound (0.385 g, 2.003 mmol) is dissolved in tetrahydrofuran (THF) (12 mL).[10][11]

  • Addition of Reagents: Water (6 mL) is added, followed by lithium hydroxide monohydrate (0.420 g, 10.02 mmol).[10][11]

  • Reaction: The mixture is stirred vigorously at room temperature overnight.[10][11]

  • Workup: The reaction mixture is diluted with ethyl acetate (EtOAc) and the pH is adjusted to 4 with 1 M HCl. The organic and aqueous layers are separated.[10][11]

  • Extraction: The aqueous layer is extracted one more time with EtOAc.[10][11]

  • Purification: The combined organic phases are washed with brine, dried over magnesium sulfate (MgSO₄), and concentrated to dryness to give 4,4-difluorocyclohexanecarboxylic acid (318 mg, 97% yield) as a white solid.[10][11]

Safety and Handling

This compound is classified as an irritant.[3] Standard laboratory safety precautions should be observed.

  • Hazard Symbols: Xi - Irritant.[3]

  • Safety Description: Avoid contact with skin and eyes.[3]

  • Personal Protective Equipment: Wear appropriate protective gloves, safety glasses, and lab coat.[3]

  • Handling: Keep away from open flames and high temperatures as the substance is flammable.[3] Store in a sealed container in a cool, well-ventilated area.[12]

  • First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water.[3] If inhaled, move to fresh air.[12][13] Seek medical attention if irritation persists.[3]

This guide is intended for use by qualified professionals and should be supplemented with a full Safety Data Sheet (SDS) before handling the compound.

References

An In-Depth Technical Guide to Ethyl 4,4-difluorocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Ethyl 4,4-difluorocyclohexanecarboxylate, a key fluorinated organic compound. It serves as a vital intermediate in complex chemical syntheses, particularly within the pharmaceutical industry.[1] The introduction of fluorine atoms significantly influences the molecule's electronic properties, enhancing its reactivity for specific synthetic transformations.[1][2] This makes it a valuable building block in drug discovery and development.[1]

Molecular Structure and Properties

This compound (CAS Number: 178312-47-5) is a derivative of cyclohexane containing a geminal difluoro substitution at the C4 position and an ethyl ester group.[3][4] Its unique difluoro-substituted structure makes it a sought-after component for creating novel molecules with specific therapeutic properties.[1] The compound typically appears as a colorless to yellowish liquid or oil.[2][3][5][6]

The physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValue
CAS Number 178312-47-5[1][3][4][7]
Molecular Formula C₉H₁₄F₂O₂[4][7][8]
Molecular Weight 192.21 g/mol [3][4][7][8]
IUPAC Name ethyl 4,4-difluorocyclohexane-1-carboxylate[3][4]
Density 1.10 ± 0.1 g/cm³
Boiling Point 84-86 °C (at 8 mmHg)[4][5]
Physical Form Liquid / Colorless Oil[3][6]
SMILES CCOC(=O)C1CCC(CC1)(F)F[4][8]
InChI Key HZZDWLBBNSDYQM-UHFFFAOYSA-N[3][4][8]

Experimental Protocols

A common method for the synthesis of this compound involves the fluorination of a ketone precursor. The following protocol is based on the conversion of ethyl 4-oxocyclohexanecarboxylate.

Objective: To synthesize this compound via fluorination of the corresponding ketone using diethylaminosulfur trifluoride (DAST).

Materials:

  • Ethyl 4-oxocyclohexanecarboxylate (5 g, 29 mmol)

  • Diethylaminosulfur trifluoride (DAST) (7.7 mL)

  • Carbon tetrachloride (CCl₄) (75 mL)

  • Water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve diethylaminosulfur trifluoride (DAST) in 75 mL of carbon tetrachloride (CCl₄). Cool the solution to 0 °C using an ice bath.

  • Addition of Reactant: Slowly add ethyl 4-oxocyclohexanecarboxylate (5 g, 29 mmol) dropwise to the cooled DAST solution.

  • Reaction: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Workup: After 16 hours, quench the reaction by the slow and cautious addition of water. Separate the organic phase from the aqueous phase.

  • Purification: Wash the separated organic phase with water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Purify the crude product by distillation to yield this compound as a colorless oil (4.2 g, 71% yield).[6]

Visualizations

The following diagrams illustrate the molecular structure and a key synthetic application of this compound.

Caption: Molecular structure of this compound.

References

Spectroscopic and Synthetic Profile of Ethyl 4,4-difluorocyclohexanecarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of Ethyl 4,4-difluorocyclohexanecarboxylate (CAS Number: 178312-47-5). Due to the limited availability of experimentally derived spectroscopic data in public literature, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols for its synthesis and for the general acquisition of spectroscopic data for similar liquid organic compounds are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from computational models and analysis of structurally analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.15Quartet (q)2H-O-CH₂ -CH₃
~2.30 - 2.15Multiplet (m)1H-CH -C(O)O-
~2.10 - 1.90Multiplet (m)4HCyclohexane -CH₂ - (adjacent to -CF₂-)
~1.90 - 1.70Multiplet (m)4HCyclohexane -CH₂ - (adjacent to -CH(COOEt)-)
~1.25Triplet (t)3H-O-CH₂-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm)Assignment
~174C =O (Ester)
~122 (t, J ≈ 245 Hz)-C F₂-
~61.0-O-CH₂ -CH₃
~42.5-CH -C(O)O-
~33.0 (t, J ≈ 25 Hz)Cyclohexane -CH₂ - (adjacent to -CF₂-)
~27.5Cyclohexane -CH₂ - (adjacent to -CH(COOEt)-)
~14.0-O-CH₂-CH₃

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~2980 - 2860MediumC-H stretch (alkane)
~1735StrongC=O stretch (ester)
~1250 - 1050StrongC-O stretch (ester) and C-F stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/zRelative AbundanceAssignment
192.09Moderate[M]⁺ (Molecular Ion)
147.08High[M - OCH₂CH₃]⁺
119.07Moderate[M - COOCH₂CH₃]⁺
101.06High[C₅H₆F₂]⁺

Experimental Protocols

Synthesis of this compound[1]

This protocol describes the synthesis of this compound from Ethyl 4-oxocyclohexanecarboxylate.

Materials:

  • Ethyl 4-oxocyclohexanecarboxylate

  • Diethylaminosulfur trifluoride (DAST)

  • Carbon tetrachloride (CCl₄)

  • Water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of diethylaminosulfur trifluoride (DAST) is prepared in carbon tetrachloride (CCl₄) in a reaction vessel and cooled to 0°C.[1]

  • Ethyl 4-oxocyclohexanecarboxylate is slowly added dropwise to the cooled DAST solution.[1]

  • After the addition is complete, the reaction mixture is stirred at room temperature for 16 hours.[1]

  • The reaction is carefully quenched by the slow addition of water.[1]

  • The organic phase is separated, washed with water, and dried over anhydrous sodium sulfate (Na₂SO₄).[1]

  • The crude product is purified by distillation to yield this compound as a colorless oil.[1]

General Protocol for ¹H and ¹³C NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-20 mg of the liquid sample in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the liquid height is approximately 4-5 cm.

Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include spectral width, acquisition time, relaxation delay, and the number of scans.

  • For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • Integrate the peaks in the ¹H NMR spectrum.

General Protocol for FT-IR Spectroscopy

Sample Preparation: For a neat liquid sample, apply a small drop directly onto the surface of the attenuated total reflectance (ATR) crystal or between two potassium bromide (KBr) plates.

Data Acquisition:

  • Record a background spectrum of the empty ATR crystal or KBr plates.

  • Place the sample on the crystal or between the plates.

  • Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Multiple scans are averaged to improve the signal-to-noise ratio.

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.

General Protocol for Mass Spectrometry

Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC).

Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI) or electrospray ionization (ESI).

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Output start Ethyl 4-oxocyclohexanecarboxylate reagents DAST, CCl4 reaction Fluorination Reaction start->reaction reagents->reaction workup Quenching & Workup reaction->workup purification Distillation workup->purification product This compound purification->product nmr NMR Spectroscopy (1H & 13C) product->nmr ir FT-IR Spectroscopy product->ir ms Mass Spectrometry product->ms nmr_data NMR Spectra nmr->nmr_data ir_data IR Spectrum ir->ir_data ms_data Mass Spectrum ms->ms_data

Caption: Synthesis and Spectroscopic Analysis Workflow.

References

An In-depth Spectroscopic Analysis of Ethyl 4,4-difluorocyclohexanecarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of Ethyl 4,4-difluorocyclohexanecarboxylate. This fluorinated organic molecule is a key intermediate in the synthesis of various pharmaceutical compounds.[1] A thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural verification in drug discovery and development.

Predicted 1H NMR Spectral Data

The 1H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the ethyl group and the protons on the difluorocyclohexane ring. The chemical shifts are influenced by the electronegativity of the fluorine atoms and the ester functionality.

Table 1: Predicted 1H NMR Data for this compound

SignalPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
a~4.12Quartet (q)~7.12H-O-CH 2-CH3
b~1.25Triplet (t)~7.13H-O-CH2-CH 3
c~2.30Multiplet (m)-1H-CH -COO-
d~2.0-2.2Multiplet (m)-4HCyclohexyl -CH 2- (axial & equatorial) adjacent to CF2
e~1.7-1.9Multiplet (m)-4HCyclohexyl -CH 2- (axial & equatorial) adjacent to CH

Predicted 13C NMR Spectral Data

The 13C NMR spectrum provides valuable information about the carbon framework of the molecule. The carbon attached to the two fluorine atoms is expected to show a characteristic triplet due to C-F coupling.

Table 2: Predicted 13C NMR Data for this compound

SignalPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Assignment
1~175SingletC =O
2~123Triplet (t)C F2
3~61Singlet-O-C H2-CH3
4~45Singlet-C H-COO-
5~35Triplet (t)C H2 adjacent to CF2
6~25SingletC H2 adjacent to CH
7~14Singlet-O-CH2-C H3

Experimental Protocol for NMR Spectroscopy

The following provides a general methodology for acquiring high-quality 1H and 13C NMR spectra for small molecules like this compound.[2][3]

1. Sample Preparation:

  • Weigh approximately 10-20 mg of this compound for 1H NMR and 50-100 mg for 13C NMR.[4]

  • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry 5 mm NMR tube.[3][4]

  • Ensure the sample is fully dissolved; vortex or gently warm if necessary.

  • Filter the sample if any particulate matter is present to avoid compromising the spectral quality.[4]

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Temperature: Standard room temperature (e.g., 298 K).

  • 1H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 8-16 scans are typically sufficient.

    • Relaxation delay: 1-2 seconds.

  • 13C NMR:

    • Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of scans: 1024 or more scans may be necessary due to the low natural abundance of 13C.

    • Relaxation delay: 2-5 seconds.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C).

  • Integrate the signals in the 1H NMR spectrum.

  • Analyze the multiplicities and coupling constants.

Visualizations

The following diagrams illustrate the structure and the predicted NMR signal assignments for this compound.

structure_and_assignments cluster_structure Molecular Structure cluster_h_nmr Predicted 1H NMR Assignments cluster_c_nmr Predicted 13C NMR Assignments structure structure H_a a: ~4.12 ppm (q) H_b b: ~1.25 ppm (t) H_c c: ~2.30 ppm (m) H_d d: ~2.0-2.2 ppm (m) H_e e: ~1.7-1.9 ppm (m) C_1 1: ~175 ppm (C=O) C_2 2: ~123 ppm (CF2) C_3 3: ~61 ppm (-O-CH2-) C_4 4: ~45 ppm (-CH-) C_5 5: ~35 ppm (-CH2-CF2) C_6 6: ~25 ppm (-CH2-CH-) C_7 7: ~14 ppm (-CH3)

Caption: Molecular structure and predicted NMR assignments.

experimental_workflow SamplePrep Sample Preparation (10-100 mg in 0.5-0.7 mL CDCl3) NMR_Acquisition NMR Data Acquisition (400 MHz Spectrometer) SamplePrep->NMR_Acquisition Data_Processing Data Processing (FT, Phasing, Calibration) NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Chemical Shift, Multiplicity, Integration) Data_Processing->Spectral_Analysis Structure_Verification Structure Verification Spectral_Analysis->Structure_Verification

References

An In-depth Technical Guide to the Solubility of Ethyl 4,4-difluorocyclohexanecarboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 4,4-difluorocyclohexanecarboxylate, a key intermediate in the pharmaceutical industry.[1] Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide presents estimated solubility values based on qualitative reports and the physicochemical properties of structurally similar compounds. Furthermore, detailed experimental protocols for determining solubility are provided, alongside visualizations of relevant chemical synthesis pathways.

Core Compound Information

This compound (CAS Number: 178312-47-5) is a fluorinated organic molecule recognized for its utility as a building block in complex chemical syntheses, most notably in the pharmaceutical sector.[1] It is a colorless to pale yellow liquid at room temperature.[2] Its structure plays a crucial role in the synthesis of various active pharmaceutical ingredients (APIs).[1]

Physicochemical Properties:

PropertyValueReference
Molecular FormulaC₉H₁₄F₂O₂[3]
Molecular Weight192.20 g/mol [3]
Density1.10 ± 0.1 g/cm³ (Predicted)
Boiling Point84-86 °C at 8 mmHg
Refractive Index1.4160-1.4210 @ 20°C[2]

Estimated Solubility in Common Organic Solvents

The following table provides estimated solubility values at ambient temperature (approximately 20-25°C), categorized based on common laboratory observations and the behavior of similar fluorinated esters. It is critical to note that these are estimations and should be experimentally verified for precise applications.

SolventSolvent Polarity (ET(30))Estimated Solubility CategoryEstimated Solubility ( g/100 mL)
Polar Protic Solvents
Methanol55.4Very Soluble> 50
Ethanol51.9Very Soluble> 50
Isopropanol48.4Very Soluble> 50
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)45.1Very Soluble> 50
Acetonitrile45.6Very Soluble> 50
Dimethylformamide (DMF)43.8Very Soluble> 50
Acetone42.2Very Soluble> 50
Tetrahydrofuran (THF)37.4Very Soluble> 50
Ethyl Acetate (EtOAc)38.1Very Soluble> 50
Non-Polar Solvents
Dichloromethane (DCM)40.7Very Soluble> 50
Toluene33.9Soluble10 - 50
Hexanes31.0Sparingly Soluble1 - 10
Aqueous
Water63.1Insoluble< 0.1

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of a liquid solute, such as this compound, in an organic solvent. This protocol is based on the isothermal shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or sealed glass tubes

  • Thermostatically controlled shaker or water bath

  • Calibrated positive displacement pipettes

  • Analytical balance (± 0.0001 g)

  • Gas chromatograph with a flame ionization detector (GC-FID) or High-performance liquid chromatograph with a UV detector (HPLC-UV)

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Volumetric flasks

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of scintillation vials.

    • To each vial, add a known volume of the selected organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

    • Agitate the vials for a sufficient time to reach equilibrium (typically 24-48 hours). The presence of undissolved solute at the end of this period is essential to confirm saturation.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the undissolved solute to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved micro-droplets.

    • Record the final weight of the volumetric flask containing the filtered saturated solution.

  • Analytical Quantification:

    • Prepare a series of calibration standards of this compound in the same organic solvent with known concentrations.

    • Analyze the calibration standards and the filtered saturated solution samples using a validated GC-FID or HPLC-UV method.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) against the concentration of the standards.

    • Determine the concentration of this compound in the saturated solution samples by interpolating their analytical response on the calibration curve.

  • Calculation of Solubility:

    • The solubility can be expressed in various units, such as g/100 mL or mol/L, based on the concentration determined from the analytical method and the volume of the sample analyzed.

Visualization of Chemical Pathways

The following diagrams, generated using Graphviz, illustrate the synthesis of this compound and its subsequent use in the synthesis of the antiretroviral drug, Maraviroc.[1][6]

G start Ethyl 4-oxocyclohexanecarboxylate product This compound start->product Fluorination reagent Diethylaminosulfur Trifluoride (DAST) reagent->product

Synthesis of this compound.

G start This compound intermediate1 4,4-Difluorocyclohexanecarboxylic Acid start->intermediate1 Hydrolysis intermediate2 Amide Formation intermediate1->intermediate2 Coupling Reaction final_product Maraviroc intermediate2->final_product Further Synthetic Steps

Role in the Synthesis of Maraviroc.

References

The Strategic Introduction of Gem-Difluoro Groups in Cyclohexanecarboxylates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties. Among the various fluorination strategies, the introduction of a gem-difluoro (CF2) group into a cyclohexane ring, particularly in cyclohexanecarboxylates, has emerged as a valuable tactic in drug design. This technical guide provides an in-depth exploration of the role of gem-difluoro groups in this important class of molecules, summarizing key data, detailing experimental protocols, and illustrating the underlying principles.

Physicochemical Impact of Gem-Difluorination

The introduction of a gem-difluoro group into the cyclohexane ring of a cyclohexanecarboxylate profoundly alters its electronic and steric properties, leading to significant changes in acidity, lipophilicity, and metabolic stability.[1][2]

Acidity (pKa)

The strong electron-withdrawing nature of the two fluorine atoms in a gem-difluoro group exerts a significant inductive effect, which can influence the acidity of a nearby carboxylic acid function.[2] This effect generally leads to a decrease in the pKa of the carboxylic acid, making it more acidic. This modulation of acidity can be critical for optimizing a drug candidate's ionization state at physiological pH, thereby affecting its solubility, permeability, and target engagement.

Table 1: Comparison of Acidity for Cyclohexanecarboxylic Acid and its Gem-Difluorinated Analog

CompoundStructurepKa (Predicted)
Cyclohexanecarboxylic AcidC₆H₁₁COOH~4.9
4,4-Difluorocyclohexanecarboxylic AcidC₇H₁₀F₂O₂4.06 ± 0.10[3]

Note: The pKa of cyclohexanecarboxylic acid is a typical value for a cycloalkyl carboxylic acid. The predicted pKa for the difluorinated analog shows a significant decrease.

Lipophilicity (logP)

The effect of gem-difluorination on lipophilicity is more complex and can either increase or decrease the logP value depending on the overall molecular context.[2] While fluorine is highly electronegative, the C-F bond is also polarized. The introduction of a CF2 group can alter the molecule's shape and solvent-accessible surface area.[4] In many cases, gem-difluorination can lead to a decrease in lipophilicity compared to the non-fluorinated parent compound.[5] The precise impact is influenced by the position of the CF2 group and the conformation of the cyclohexane ring.[2]

Table 2: Lipophilicity Trends of Gem-Difluorinated Cyclohexanes

PropertyImpact of Gem-DifluorinationRationale
logP Generally decreases or shows complex trends.[2]The CF2 group can shield hydrophobic regions or introduce polar interactions, affecting partitioning between octanol and water.[4] The overall molecular shape and dipole moment are altered.
Metabolic Stability

A key advantage of incorporating gem-difluoro groups is the enhancement of metabolic stability.[1] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[1] By replacing a metabolically vulnerable C-H2 group with a CF2 group, the metabolic lifetime of a drug candidate can be substantially prolonged.[1][6]

Table 3: Metabolic Stability of Fluorinated Compounds

FeatureEffect of Gem-DifluorinationMechanism
Metabolic Half-life Generally increased.[1]The high strength of the C-F bond makes it resistant to enzymatic cleavage by metabolic enzymes like CYPs.[1]
Metabolite Profile Altered, often blocking a specific metabolic pathway.[6]Prevents oxidation at the fluorinated position, potentially shifting metabolism to other parts of the molecule.

Conformational Effects

The introduction of a gem-difluoro group can have a pronounced effect on the conformational preferences of the cyclohexane ring. The C-F bonds are longer than C-H bonds, and the CF2 group has distinct steric and electronic requirements. These factors can influence the chair-boat equilibrium and the axial-equatorial preference of substituents. This conformational control can be exploited to lock a molecule into a bioactive conformation, thereby enhancing its potency and selectivity for a biological target.[4]

Experimental Protocols

Synthesis of 4,4-Difluorocyclohexanecarboxylic Acid

A common route to gem-difluorinated cyclohexanes is the deoxofluorination of the corresponding ketone. The following is a representative protocol for the hydrolysis of an ester to the carboxylic acid.

Protocol 1: Hydrolysis of Ethyl 4,4-Difluorocyclohexanecarboxylate [7][8]

  • Materials:

    • This compound

    • Tetrahydrofuran (THF)

    • Water (H₂O)

    • Lithium hydroxide monohydrate (LiOH·H₂O)

    • Ethyl acetate (EtOAc)

    • 1 M Hydrochloric acid (HCl)

    • Brine (saturated aqueous NaCl solution)

    • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 2:1 v/v).

    • Add lithium hydroxide monohydrate (5.0 eq) to the solution.

    • Stir the reaction mixture vigorously at room temperature overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Carefully adjust the pH of the aqueous layer to ~4 with 1 M HCl.

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield 4,4-difluorocyclohexanecarboxylic acid.

Analytical Characterization

Protocol 2: GC-MS Analysis of Fluorinated Cyclohexanes [9][10]

  • Sample Preparation:

    • Prepare a solution of the analyte at a concentration of approximately 10 µg/mL in a volatile organic solvent such as dichloromethane or ethyl acetate.[10]

  • GC-MS Parameters:

    • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is typically suitable.[9]

    • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.[9]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[9]

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 10°C/min to 200°C.

      • Hold: 5 minutes at 200°C.[9]

    • Mass Spectrometer Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

      • Mass Range: m/z 30-200.[9]

      • Ion Source Temperature: 230°C.[9]

      • Quadrupole Temperature: 150°C.[9]

Protocol 3: 19F NMR for Lipophilicity (logP) Measurement [11][12]

  • Principle: This method involves partitioning a fluorinated compound of interest and a fluorinated reference compound between n-octanol and water. The logP is determined from the ratio of the integrals of the 19F NMR signals in each phase.[11]

  • Procedure:

    • Accurately weigh the fluorinated compound and a suitable fluorinated reference compound into a flask.

    • Add equal volumes of n-octanol and water.

    • Stir the biphasic mixture vigorously for several hours to ensure equilibrium is reached.

    • Allow the phases to separate completely.

    • Carefully take an aliquot from both the n-octanol and water layers.

    • Prepare NMR samples from each aliquot, typically in a deuterated solvent.

    • Acquire 19F NMR spectra for both samples.

    • Determine the concentration ratio of the compound of interest and the reference compound in each phase from the integral values of their respective 19F NMR signals.

    • Calculate the logP value using the known logP of the reference compound.

Visualizing Workflows and Relationships

Synthesis and Analysis Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of a gem-difluorinated cyclohexanecarboxylate.

Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Characterization Start Cyclohexanone Precursor Deoxofluorination Deoxofluorination (e.g., DAST) Start->Deoxofluorination Esterification Esterification Deoxofluorination->Esterification gem_Difluoro_Ester gem-Difluoro Cyclohexane Carboxylate Ester Esterification->gem_Difluoro_Ester Hydrolysis Hydrolysis (e.g., LiOH) gem_Difluoro_Ester->Hydrolysis Final_Product gem-Difluoro Cyclohexane Carboxylic Acid Hydrolysis->Final_Product NMR NMR Spectroscopy (1H, 13C, 19F) Final_Product->NMR MS Mass Spectrometry (GC-MS, LC-MS) Final_Product->MS Purity Purity Determination (e.g., HPLC, GC) Final_Product->Purity PhysChem Physicochemical Property Measurement (pKa, logP) Final_Product->PhysChem

Caption: Workflow for the synthesis and analysis of gem-difluorocyclohexanecarboxylates.

Impact of Gem-Difluorination

This diagram illustrates the logical relationships between the introduction of a gem-difluoro group and the resulting changes in molecular properties.

Gem_Difluoro_Effects cluster_physchem Physicochemical Properties cluster_structural Structural & Conformational Effects cluster_biological Biological Consequences Gem_Difluoro_Group Introduction of gem-Difluoro (CF2) Group pKa Altered Acidity (pKa) Gem_Difluoro_Group->pKa Inductive Effect logP Modified Lipophilicity (logP) Gem_Difluoro_Group->logP Polarity/Shape Change Metabolic_Stability Increased Metabolic Stability Gem_Difluoro_Group->Metabolic_Stability C-F Bond Strength Conformation Conformational Bias Gem_Difluoro_Group->Conformation Steric/Electronic Effects Pharmacokinetics Favorable Pharmacokinetics pKa->Pharmacokinetics logP->Pharmacokinetics Metabolic_Stability->Pharmacokinetics Bioactive_Conformation Stabilization of Bioactive Conformation Conformation->Bioactive_Conformation Potency Enhanced Potency Bioactive_Conformation->Potency Selectivity Improved Selectivity Bioactive_Conformation->Selectivity Biological_Outcome Improved Drug Candidate Profile

Caption: Effects of gem-difluorination on molecular properties and drug-like characteristics.

Conclusion

The strategic incorporation of gem-difluoro groups into cyclohexanecarboxylates provides a versatile and powerful approach to fine-tune the properties of drug candidates. By leveraging the unique electronic and steric attributes of the CF2 moiety, medicinal chemists can modulate acidity, control lipophilicity, enhance metabolic stability, and enforce bioactive conformations. A thorough understanding of the principles outlined in this guide, coupled with the application of robust synthetic and analytical methodologies, will continue to drive the successful application of this important structural motif in the development of novel therapeutics.

References

The Strategic Incorporation of Fluorine: A Technical Guide to Fluorinated Building Blocks in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Influence of Fluorine in Molecular Design

The introduction of fluorine into organic molecules is a powerful strategy in modern medicinal chemistry, materials science, and agrochemistry.[1][2][3] The unique physicochemical properties of fluorine, such as its high electronegativity, small atomic size, and the strength of the carbon-fluorine (C-F) bond, allow for the fine-tuning of a molecule's steric and electronic properties.[4][5] Consequently, the incorporation of fluorine can significantly enhance a compound's metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][2][6] It is estimated that approximately 20% of all pharmaceuticals and 30% of agrochemicals contain at least one fluorine atom.[7] This guide provides an in-depth overview of fluorinated building blocks, their synthesis, and their application in the development of novel chemical entities.

Physicochemical Impact of Fluorination

The substitution of hydrogen with fluorine can dramatically alter a molecule's properties. These changes are critical for rational drug design and the development of advanced materials.

Modulation of Acidity and Basicity (pKa)

The strong electron-withdrawing nature of fluorine significantly influences the acidity and basicity of nearby functional groups. As a general trend, the introduction of fluorine lowers the pKa of both acids and the conjugate acids of bases. This modulation of pKa can have profound effects on a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[2][8]

CompoundFunctional GrouppKaChange upon Fluorination
Acetic AcidCarboxylic Acid4.76
Fluoroacetic AcidCarboxylic Acid2.59-2.17
Difluoroacetic AcidCarboxylic Acid1.34-3.42
Trifluoroacetic AcidCarboxylic Acid0.52-4.24
AnilineAmine4.63
4-FluoroanilineAmine4.65+0.02
2-FluoroanilineAmine3.20-1.43

Table 1: The effect of fluorination on the pKa of simple organic molecules. Data compiled from various sources.

Alteration of Lipophilicity (LogP)

The impact of fluorination on lipophilicity, often measured as the logarithm of the octanol-water partition coefficient (LogP), is complex and context-dependent. While the high electronegativity of fluorine can increase the polarity of a C-F bond, the overall effect on molecular lipophilicity is influenced by factors such as the number of fluorine atoms and their position within the molecule. In many cases, the introduction of a single fluorine atom or a trifluoromethyl group can increase lipophilicity, which can enhance membrane permeability and improve a drug's ability to reach its target.[6][8][9]

Parent CompoundFluorinated AnalogLogP (Parent)LogP (Fluorinated)Change in LogP
Tolueneα,α,α-Trifluorotoluene2.732.86+0.13
Anisole4-Fluoroanisole2.112.33+0.22
BenzeneFluorobenzene2.132.27+0.14

Table 2: Comparison of LogP values for non-fluorinated and fluorinated aromatic compounds. Data compiled from various sources.

Synthetic Methodologies for the Introduction of Fluorine

The synthesis of fluorinated compounds can be broadly categorized into two main strategies: the use of fluorinated building blocks and late-stage fluorination. The former involves incorporating a pre-fluorinated synthon into a larger molecule, while the latter introduces fluorine at or near the end of a synthetic sequence. A variety of reagents and methods have been developed for both approaches.

Nucleophilic Fluorination

Nucleophilic fluorination involves the displacement of a leaving group by a fluoride ion. Common sources of nucleophilic fluoride include potassium fluoride (KF), cesium fluoride (CsF), and tetra-n-butylammonium fluoride (TBAF). Deoxyfluorinating agents, such as diethylaminosulfur trifluoride (DAST) and its less hazardous analogue, Deoxo-Fluor, are widely used to convert alcohols and carbonyl compounds into their fluorinated counterparts.[3]

Materials:

  • Alcohol (1.0 equiv)

  • Diethylaminosulfur trifluoride (DAST) (1.1 equiv)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Water (H₂O)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve the alcohol (1.0 equiv) in anhydrous dichloromethane in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST (1.1 equiv) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system.

Electrophilic Fluorination

Electrophilic fluorination reagents deliver a formal "F+" equivalent to a nucleophilic carbon center. Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are popular choices due to their stability and ease of handling.[10] These reagents are particularly useful for the fluorination of enolates, enol ethers, and electron-rich aromatic compounds.

Materials:

  • β-Keto ester (1.0 equiv)

  • Selectfluor® (1.2 equiv)

  • Chiral catalyst (e.g., a chiral palladium complex or a chiral primary amine organocatalyst) (0.01-0.1 equiv)

  • Appropriate anhydrous solvent (e.g., acetonitrile, ethanol)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the β-keto ester (1.0 equiv) and the chiral catalyst (0.01-0.1 equiv) in the appropriate anhydrous solvent.

  • Stir the mixture at the desired temperature (e.g., room temperature) for a short period to allow for catalyst-substrate interaction.

  • Add Selectfluor® (1.2 equiv) in one portion.

  • Stir the reaction mixture until completion, as monitored by TLC or LC-MS.

  • Quench the reaction with a suitable quenching agent (e.g., saturated aqueous sodium thiosulfate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the enantioenriched α-fluoro-β-keto ester.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Trifluoromethylation, Difluoromethylation, and Monofluoromethylation

The introduction of fluorinated methyl groups (CF₃, CF₂H, CH₂F) is of significant interest in drug discovery. A variety of specialized reagents and methods have been developed for this purpose.

  • Trifluoromethylation: Togni's reagents and Umemoto's reagents are common electrophilic sources of the CF₃ group.[11][12] The Ruppert-Prakash reagent (TMSCF₃) is a widely used nucleophilic trifluoromethylating agent. Radical trifluoromethylation can be achieved using reagents like sodium triflinate (Langlois' reagent).[11]

  • Difluoromethylation: Reagents such as difluoromethyl phenyl sulfone are used for the nucleophilic introduction of the CF₂H group.[13]

  • Monofluoromethylation: The monofluoromethyl group can be introduced using various strategies, often involving the fluorination of a suitable precursor.

Materials:

  • Arene (e.g., indole, pyrrole) (1.0 equiv)

  • Togni's reagent II (1-trifluoromethyl-3,3-dimethyl-1,3-dihydro-1λ³-benzo[d][14][15]iodoxole) (1.2 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Anhydrous solvent (e.g., N,N-dimethylformamide - DMF)

  • Inert atmosphere

Procedure:

  • In a glovebox or under an inert atmosphere, add the arene (1.0 equiv), Togni's reagent II (1.2 equiv), and CuI (0.1 equiv) to a reaction vessel.

  • Add the anhydrous solvent.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Filter the mixture through a pad of celite to remove insoluble copper salts.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualization of Key Processes in Fluorination Chemistry

Catalytic Cycles and Reaction Workflows

Understanding the mechanisms and workflows involved in the synthesis and application of fluorinated compounds is crucial for researchers. The following diagrams, generated using the DOT language, illustrate some of these key processes.

A simplified catalytic cycle for the copper-catalyzed trifluoromethylation of aryl halides.

Photoredox_CF_Bond_Formation Photoredox-Mediated C-F Bond Formation PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited Visible Light (hν) Selectfluor_radical Selectfluor radical anion PC_excited->Selectfluor_radical SET PC_oxidized Oxidized PC+ PC_excited->PC_oxidized SET Selectfluor Selectfluor (F+ source) Selectfluor->Selectfluor_radical RF Fluorinated Product (R-F) Selectfluor_radical->RF R_COOH Carboxylic Acid (R-COOH) R_radical Alkyl Radical (R.) R_COOH->R_radical -CO2, -H+ R_radical->PC R_radical->RF F atom transfer PC_oxidized->PC SET

A general mechanistic pathway for photoredox-catalyzed decarboxylative fluorination.

Applications in Drug Discovery and Development

The strategic use of fluorinated building blocks is a cornerstone of modern drug discovery. The ability to modulate key physicochemical properties allows for the optimization of lead compounds into clinical candidates.

Workflow for Lead Optimization using Fluorination

The process of lead optimization often involves the synthesis of a library of analogues to explore the structure-activity relationship (SAR). Fluorination is a key strategy in this process.

Lead_Optimization_Workflow Workflow for Lead Optimization using Fluorination Lead_ID Lead Compound Identified SAR_Plan Plan SAR Exploration (Identify sites for fluorination) Lead_ID->SAR_Plan Synthesis Synthesis of Fluorinated Analogues (Building block or late-stage) SAR_Plan->Synthesis Screening In Vitro Screening (Potency, Selectivity) Synthesis->Screening ADME ADME Profiling (Metabolic stability, Permeability) Screening->ADME Data_Analysis Data Analysis and SAR Interpretation ADME->Data_Analysis Data_Analysis->SAR_Plan Iterative Design Cycles New_Leads Optimized Lead Candidates Data_Analysis->New_Leads

A typical workflow illustrating the role of fluorination in the lead optimization phase of drug discovery.
Case Study: Fluorinated Artemisinin Derivatives

Artemisinin and its derivatives are potent antimalarial drugs. Research has shown that the introduction of fluorine can enhance their metabolic stability and antimalarial activity.[16][17] The mechanism of action of artemisinins is complex, involving the generation of reactive oxygen species (ROS) that damage parasite proteins. Fluorination can influence the molecule's stability and its interaction with the biological target.

Artemisinin_MOA Simplified Mechanism of Action of Artemisinin Derivatives Artemisinin Artemisinin Derivative (Fluorinated or Non-fluorinated) Activation Activation by Heme-Iron Artemisinin->Activation Heme Heme (from hemoglobin digestion) Heme->Activation Radicals Generation of Carbon-Centered Radicals and Reactive Oxygen Species (ROS) Activation->Radicals Alkylation Alkylation of Parasite Proteins Radicals->Alkylation Oxidative_Stress Increased Oxidative Stress Radicals->Oxidative_Stress Parasite_Death Parasite Death Alkylation->Parasite_Death Oxidative_Stress->Parasite_Death

A diagram illustrating the proposed mechanism of action of artemisinin and its derivatives.

Conclusion

Fluorinated building blocks are indispensable tools in modern organic synthesis, providing a reliable and efficient means to introduce fluorine into a wide range of molecules. The profound impact of fluorine on the physicochemical and biological properties of organic compounds has solidified its importance in the design of new pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of the available synthetic methodologies, coupled with a rational approach to molecular design, will continue to drive innovation in these critical areas of scientific research. The detailed experimental protocols and conceptual workflows provided in this guide serve as a valuable resource for researchers and scientists working at the forefront of this exciting field.

References

Ethyl 4,4-difluorocyclohexanecarboxylate: An In-depth Technical Guide to its Stability and Degradation Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 4,4-difluorocyclohexanecarboxylate is a key fluorinated building block in medicinal chemistry, notably utilized in the synthesis of advanced pharmaceutical intermediates. Its chemical stability is a critical parameter influencing its storage, handling, and integration into synthetic routes. This technical guide provides a comprehensive overview of the stability and degradation profile of this compound under various stress conditions, including hydrolysis (acidic and basic), oxidation, heat, and light. The information presented herein is intended to guide researchers in predicting potential degradation pathways, developing robust analytical methods, and designing stable formulations. While specific experimental data for this compound is limited in public literature, this guide extrapolates from established chemical principles and data on analogous structures to provide a predictive assessment.

Chemical Properties and Predicted Stability

This compound's stability is largely dictated by the reactivity of its ester functional group and the influence of the gem-difluoro substitution on the cyclohexane ring. The powerful electron-withdrawing nature of the fluorine atoms can impact the electrophilicity of the carbonyl carbon in the ester group.[1] Studies on similar fluorinated cycloalkanes suggest that gem-difluorination can enhance metabolic stability, though its effect on chemical stability under forced degradation conditions is multifaceted.[2][3][4][5]

Degradation Profile

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[6][7][8][9][10] The following sections outline the predicted degradation pathways for this compound under standard stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

Hydrolytic Degradation

Hydrolysis of the ester linkage is the most probable degradation pathway under both acidic and basic conditions.

  • Acid-Catalyzed Hydrolysis : In the presence of a strong acid and water, the ester is expected to undergo reversible hydrolysis to yield 4,4-difluorocyclohexanecarboxylic acid and ethanol. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[11][12][13]

  • Base-Catalyzed Hydrolysis (Saponification) : Under basic conditions, the ester is expected to undergo irreversible hydrolysis to form the salt of 4,4-difluorocyclohexanecarboxylic acid and ethanol.[1] This reaction is generally faster than acid-catalyzed hydrolysis because the hydroxide ion is a stronger nucleophile than water. A known protocol for this reaction involves the use of lithium hydroxide in a tetrahydrofuran/water mixture at room temperature, yielding the corresponding carboxylic acid in high yield after acidic workup.[1][14]

Oxidative Degradation

The saturated cyclohexane ring is generally robust towards oxidation. However, under forcing conditions with strong oxidizing agents (e.g., hydrogen peroxide), degradation may be initiated through radical mechanisms. Potential, though less likely, degradation could involve hydroxylation of the cyclohexane ring or, in very aggressive conditions, ring-opening. The gem-difluoro group is expected to be stable under these conditions.

Thermal Degradation

When subjected to high temperatures, ethyl esters can undergo thermal decomposition. A common pathway for ethyl esters is a unimolecular elimination reaction that proceeds through a six-membered transition state to yield an alkene and a carboxylic acid.[15][16] For this compound, this would likely produce ethylene and 4,4-difluorocyclohexanecarboxylic acid. At very high temperatures, further decomposition of the carboxylic acid could occur, potentially leading to decarboxylation and the formation of 1,1-difluorocyclohexane or other fragmentation products.[17][18]

Photolytic Degradation

The photostability of this compound is predicted to be relatively high, as it lacks significant chromophores that absorb UV-Vis light in the range typically used for photostability testing (e.g., above 290 nm).[19] However, under forced irradiation with high-intensity UV light, degradation could be initiated. Given the stability of C-F bonds, degradation is more likely to involve the ester functionality or the C-H bonds on the cyclohexane ring.[20][21][22] Potential pathways could involve radical reactions leading to a variety of degradation products.

Quantitative Data Summary

The following tables summarize the expected stability of this compound under various stress conditions. The data for basic hydrolysis is based on a known experimental procedure, while the other entries are predictive based on general chemical principles and data from analogous compounds.

Table 1: Predicted Stability under Hydrolytic Conditions

ConditionReagent/SolventTemperatureTimePredicted OutcomePrimary Degradation Product
Acidic0.1 M HCl / Acetonitrile:Water (1:1)60 °C24 hSlow degradation4,4-Difluorocyclohexanecarboxylic Acid
NeutralWater60 °C24 hVery slow to no degradation4,4-Difluorocyclohexanecarboxylic Acid
Basic0.1 M NaOH / Acetonitrile:Water (1:1)Room Temp8 hSignificant degradationSodium 4,4-difluorocyclohexanecarboxylate

Table 2: Predicted Stability under Oxidative, Thermal, and Photolytic Conditions

ConditionStressorTemperatureTimePredicted OutcomePrimary Degradation Product(s)
Oxidative3% H₂O₂Room Temp24 hSlow to moderate degradationHydroxylated derivatives, ring-opened products
ThermalSolid state105 °C72 hSlow degradation4,4-Difluorocyclohexanecarboxylic Acid, Ethylene
PhotolyticSolid state, ICH compliant light exposureRoom TempPer ICH Q1BMinimal degradationNot readily predictable

Experimental Protocols

The following are detailed protocols for conducting forced degradation studies on this compound. A starting concentration of 1 mg/mL of the compound in a suitable solvent is recommended.[6]

General Procedure for Sample Analysis

All samples, including a zero-time control and stressed samples, should be analyzed by a validated stability-indicating HPLC method. A typical method would involve a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid). Detection can be performed using a UV detector at an appropriate wavelength (e.g., 210 nm) or a mass spectrometer for peak identification.[23][24]

Acidic Hydrolysis
  • Preparation: Dissolve this compound in a 1:1 mixture of acetonitrile and 0.1 M hydrochloric acid to a final concentration of 1 mg/mL.

  • Stress Condition: Heat the solution at 60°C.

  • Sampling: Withdraw aliquots at appropriate time intervals (e.g., 2, 4, 8, 12, and 24 hours).

  • Quenching: Immediately cool the aliquot to room temperature and neutralize with an equivalent amount of 0.1 M sodium hydroxide.

  • Analysis: Dilute with the mobile phase and analyze by HPLC.

Basic Hydrolysis
  • Preparation: Dissolve this compound in a 1:1 mixture of acetonitrile and 0.1 M sodium hydroxide to a final concentration of 1 mg/mL.

  • Stress Condition: Maintain the solution at room temperature.

  • Sampling: Withdraw aliquots at appropriate time intervals (e.g., 1, 2, 4, and 8 hours).

  • Quenching: Immediately neutralize the aliquot with an equivalent amount of 0.1 M hydrochloric acid.

  • Analysis: Dilute with the mobile phase and analyze by HPLC.

Oxidative Degradation
  • Preparation: Dissolve this compound in a suitable solvent (e.g., acetonitrile) to a concentration of 1 mg/mL. Add an equal volume of 3% hydrogen peroxide.

  • Stress Condition: Keep the solution at room temperature, protected from light.

  • Sampling: Withdraw aliquots at appropriate time intervals (e.g., 2, 6, 12, and 24 hours).

  • Quenching: No specific quenching is typically required, but samples should be analyzed promptly.

  • Analysis: Dilute with the mobile phase and analyze by HPLC.

Thermal Degradation
  • Preparation: Place a known quantity of solid this compound in a vial.

  • Stress Condition: Heat the vial in an oven at 105°C.

  • Sampling: At specified time points (e.g., 24, 48, and 72 hours), remove a vial from the oven and allow it to cool to room temperature.

  • Analysis: Dissolve the solid in a suitable solvent, dilute to a known concentration, and analyze by HPLC.

Photolytic Degradation
  • Preparation: Place a thin layer of solid this compound in a petri dish. Prepare a parallel sample wrapped in aluminum foil as a dark control.

  • Stress Condition: Expose the samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[19]

  • Sampling: After the exposure period, retrieve the samples.

  • Analysis: Dissolve the solid in a suitable solvent, dilute to a known concentration, and analyze by HPLC. Compare the chromatograms of the exposed sample and the dark control.

Visualizations

Diagrams of Degradation Pathways and Workflows

G General Workflow for Forced Degradation Study cluster_prep Sample Preparation cluster_analysis Analysis start Start prep Prepare 1 mg/mL solution of This compound start->prep acid Acidic Hydrolysis (0.1 M HCl, 60°C) base Basic Hydrolysis (0.1 M NaOH, RT) oxidative Oxidative (3% H2O2, RT) thermal Thermal (Solid) (105°C) photo Photolytic (Solid) (ICH Q1B) quench Quench Reaction (if applicable) acid->quench base->quench hplc HPLC Analysis oxidative->hplc thermal->hplc photo->hplc quench->hplc data Data Interpretation (Mass Balance, Peak Purity) hplc->data

Caption: General experimental workflow for the forced degradation study.

G Proposed Hydrolytic Degradation Pathway parent This compound acid_product 4,4-Difluorocyclohexanecarboxylic Acid parent->acid_product H+ / H2O or OH- then H+ ethanol Ethanol parent->ethanol H+ / H2O or OH- then H+

Caption: Proposed hydrolytic degradation pathway.

G Proposed Thermal Degradation Pathway parent This compound acid_product 4,4-Difluorocyclohexanecarboxylic Acid parent->acid_product Heat (Δ) ethylene Ethylene parent->ethylene Heat (Δ)

Caption: Proposed thermal degradation pathway.

Conclusion

This compound is predicted to be most susceptible to degradation via hydrolysis, particularly under basic conditions. Its stability under oxidative, thermal, and photolytic stress is expected to be significantly higher. The primary degradation product across hydrolytic and thermal pathways is anticipated to be 4,4-difluorocyclohexanecarboxylic acid. The provided experimental protocols offer a robust framework for systematically evaluating the stability of this important pharmaceutical intermediate and for the development and validation of stability-indicating analytical methods.

References

Methodological & Application

Synthesis of Ethyl 4,4-difluorocyclohexanecarboxylate from ethyl 4-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of Ethyl 4,4-difluorocyclohexanecarboxylate

Abstract

This document provides detailed protocols for the synthesis of this compound, a key fluorinated building block in organic synthesis and drug development.[1] The primary method described is the deoxofluorination of the readily available starting material, ethyl 4-oxocyclohexanecarboxylate. Protocols utilizing common fluorinating agents such as Diethylaminosulfur Trifluoride (DAST), Deoxofluor, and XtalFluor-E are presented to accommodate varying laboratory safety standards and reagent availability. This note is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries.

Introduction

This compound is a valuable intermediate, notably used in the synthesis of active pharmaceutical ingredients (APIs).[1] The gem-difluoro moiety imparts unique electronic properties that can enhance the metabolic stability and binding affinity of drug candidates. The conversion of a ketone to a geminal difluoride is a crucial transformation in organofluorine chemistry.[2][3] This application note details a robust and reproducible synthesis from ethyl 4-oxocyclohexanecarboxylate, providing comparative data and step-by-step experimental procedures.

Reaction Scheme:

Ethyl 4-oxocyclohexanecarboxylate ----(Fluorinating Agent)----> this compound

Data Summary

The following table summarizes a specific, documented synthesis using DAST and provides general parameters for more modern, stable reagents.

Fluorinating AgentSolventTemperatureReaction TimeYield (%)Notes
DAST CCl₄0°C to RT16 hours71%Thermally unstable; requires careful handling.[4]
Deoxofluor CH₂Cl₂0°C to RTOvernightGood to HighMore thermally stable than DAST.[5][6][7]
XtalFluor-E CH₂Cl₂-78°C to RT~24 hoursGood to HighCrystalline solid, enhanced safety, no free HF generated.[8][9][10]
Experimental Protocols

Safety Precaution: Deoxofluorination reagents like DAST and Deoxofluor are moisture-sensitive and can react violently with water, releasing corrosive hydrogen fluoride (HF) gas.[5][6] All procedures must be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and glassware. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, is mandatory.

Protocol 1: Synthesis using Diethylaminosulfur Trifluoride (DAST)

This protocol is adapted from a documented procedure with a reported yield of 71%.[4]

Materials:

  • Ethyl 4-oxocyclohexanecarboxylate (5.0 g, 29.4 mmol)

  • Diethylaminosulfur trifluoride (DAST) (7.7 mL, 58.7 mmol)

  • Carbon tetrachloride (CCl₄), anhydrous (75 mL)

  • Water (for quenching)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flask equipped with a magnetic stirrer and under a nitrogen atmosphere, prepare a solution of DAST (7.7 mL) in anhydrous carbon tetrachloride (75 mL).

  • Cool the reaction vessel to 0°C using an ice bath.

  • Slowly add ethyl 4-oxocyclohexanecarboxylate (5.0 g) dropwise to the cooled DAST solution.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the mixture for 16 hours at room temperature.

  • Quenching: Carefully and slowly quench the reaction by adding water. This step should be performed behind a blast shield due to potential gas evolution.

  • Transfer the mixture to a separatory funnel. Separate the organic phase.

  • Wash the organic layer with water, then dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by distillation to yield this compound as a colorless oil.[4]

Protocol 2: General Procedure using Deoxofluor

Deoxofluor is a more thermally stable alternative to DAST and is often preferred for its improved safety profile.[3][6]

Materials:

  • Ethyl 4-oxocyclohexanecarboxylate (1 eq.)

  • Deoxofluor (2-3 eq.)

  • Dichloromethane (CH₂Cl₂), anhydrous (20 volumes)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve ethyl 4-oxocyclohexanecarboxylate (1 eq.) in anhydrous dichloromethane (20 volumes) in a flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add Deoxofluor (3 eq.) dropwise to the solution.[5]

  • Allow the reaction to warm to room temperature and stir overnight.[5] Monitor the reaction progress using TLC or GC-MS.

  • Quenching: Cool the mixture back to 0°C and slowly quench by adding saturated NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous phase twice with dichloromethane.

  • Combine the organic layers and wash successively with water and brine solution.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 3: General Procedure using XtalFluor-E

XtalFluor-E is a crystalline, non-explosive, and thermally stable fluorinating agent that offers significant safety advantages.[9][11] It is often used with a fluoride source or a non-nucleophilic base.[9][10]

Materials:

  • Ethyl 4-oxocyclohexanecarboxylate (1.0 mmol)

  • XtalFluor-E (1.5 mmol)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 mmol) or Triethylamine trihydrofluoride (Et₃N·3HF)

  • Dichloromethane (CH₂Cl₂), anhydrous (~5 mL)

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a solution of ethyl 4-oxocyclohexanecarboxylate (1.0 mmol) and DBU (1.5 mmol) in anhydrous dichloromethane (~3 mL) cooled to -78°C, add XtalFluor-E (1.5 mmol).[10]

  • Stir the reaction mixture under a nitrogen atmosphere for 30 minutes at -78°C.

  • Allow the mixture to warm to room temperature and continue stirring for approximately 24 hours, or until the reaction is complete by TLC/GC-MS analysis.

  • Quenching: Quench the reaction with a 5% aqueous NaHCO₃ solution and stir for 15 minutes.

  • Extract the resulting mixture twice with dichloromethane.

  • Combine the organic phases, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.

  • Purification: Purify the resulting crude material by standard methods (e.g., column chromatography).

Visualized Workflow and Reagent Overview

The following diagrams illustrate the general experimental workflow and a comparison of the common fluorinating agents for this transformation.

G A 1. Reagent Preparation Cool Fluorinating Agent in Anhydrous Solvent B 2. Reaction Add Ethyl 4-oxocyclohexanecarboxylate Stir (e.g., 16-24h) A->B C 3. Quenching Slowly add aqueous solution (e.g., Water or NaHCO₃) B->C D 4. Workup Phase Separation, Extraction & Drying C->D E 5. Purification Distillation or Chromatography D->E F Final Product This compound E->F

Caption: General workflow for the deoxofluorination of ethyl 4-oxocyclohexanecarboxylate.

G cluster_reagents Deoxofluorinating Agents start Ethyl 4-oxocyclohexanecarboxylate DAST DAST Deoxofluor Deoxofluor XtalFluor XtalFluor-E end This compound DAST->end Standard Reagent (Thermally Unstable) Deoxofluor->end More Stable Liquid Alternative XtalFluor->end Crystalline Solid, Highest Stability

Caption: Comparison of common deoxofluorinating agents for the synthesis.

References

Protocol for the Geminal Difluorination of Cyclohexanone Derivatives using Diethylaminosulfur Trifluoride (DAST)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to modulate the physicochemical and biological properties of drug candidates.[1] The gem-difluoromethylene group (CF2), in particular, can serve as a bioisosteric replacement for a carbonyl group or other functionalities, often leading to enhanced metabolic stability, binding affinity, and lipophilicity.[2] Diethylaminosulfur trifluoride (DAST) is a versatile and widely used reagent for the conversion of carbonyl compounds, such as cyclohexanones, into their corresponding gem-difluoro derivatives.[3] This protocol provides a detailed methodology for the DAST-mediated fluorination of cyclohexanone derivatives, including reaction setup, workup, and purification procedures, as well as a summary of representative data.

Reaction Principle and Mechanism

DAST converts the carbonyl group of a cyclohexanone into a geminal difluoride.[3] The generally accepted mechanism involves the initial activation of the carbonyl oxygen by the electrophilic sulfur atom of DAST. This is followed by nucleophilic attack of a fluoride ion at the carbonyl carbon. A subsequent elimination sequence, facilitated by the diethylamino group, results in the formation of the gem-difluorocyclohexane.[4]

For enolizable ketones like cyclohexanone derivatives, a common side reaction is the formation of a vinyl fluoride through deprotonation of an intermediate carbocation.[4] The ratio of the desired gem-difluoro product to the vinyl fluoride byproduct can be influenced by the substrate's structure and the reaction conditions.

Data Summary

The following table summarizes the results of DAST fluorination on various cyclohexanone derivatives, providing a comparative overview of reaction conditions and product distribution.

SubstrateDAST (equiv.)SolventTemperature (°C)Time (h)gem-Difluoride Yield (%)Vinyl Fluoride Yield (%)Product Ratio (gem-Difluoro:Vinyl Fluoride)Reference
4-tert-ButylcyclohexanoneNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified2:1[5]
Methyl 2-oxocyclohexanecarboxylateNot specifiedNot specified209644Not reportedNot specified[6]

Note: Detailed quantitative data for a broader range of substituted cyclohexanones is limited in the readily available literature. The provided examples serve as a general guideline.

Experimental Protocol

This protocol is a general guideline for the DAST-mediated fluorination of a cyclohexanone derivative. Optimal conditions may vary depending on the specific substrate.

Materials:

  • Substituted cyclohexanone

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet, add the cyclohexanone derivative (1.0 eq).

    • Dissolve the substrate in anhydrous dichloromethane (or another suitable aprotic solvent).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of DAST:

    • Charge the dropping funnel with a solution of DAST (typically 1.1 to 2.0 eq) in anhydrous dichloromethane.

    • Add the DAST solution dropwise to the stirred solution of the cyclohexanone derivative over a period of 15-30 minutes, ensuring the internal temperature remains below -70 °C.

  • Reaction:

    • After the addition is complete, continue stirring the reaction mixture at -78 °C for a specified time (e.g., 1-2 hours).

    • Allow the reaction to slowly warm to room temperature and stir for an additional period (e.g., 12-24 hours). The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup:

    • Upon completion, cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bicarbonate. Caution: Quenching is exothermic and may result in the evolution of gas.

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to separate the desired gem-difluorocyclohexane derivative from any unreacted starting material and the vinyl fluoride byproduct.

Visualizations

Experimental Workflow

DAST_Fluorination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Cyclohexanone Derivative in Anhydrous DCM B Cool to -78 °C A->B C Dropwise Addition of DAST in Anhydrous DCM B->C D Stir at -78 °C C->D E Warm to Room Temperature and Stir D->E F Quench with Saturated NaHCO₃ (aq) E->F G Extract with DCM F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I

Caption: Experimental workflow for the DAST fluorination of cyclohexanone derivatives.

Reaction Mechanism

DAST_Mechanism cluster_mechanism Proposed Reaction Mechanism Cyclohexanone Cyclohexanone Derivative Intermediate1 Activated Carbonyl Intermediate Cyclohexanone->Intermediate1 + DAST DAST DAST (Et₂NSF₃) Intermediate2 Fluorinated Intermediate Intermediate1->Intermediate2 + F⁻ GemDifluoride gem-Difluorocyclohexane Intermediate2->GemDifluoride - Et₂NS(O)F VinylFluoride Vinyl Fluoride (Side Product) Intermediate2->VinylFluoride - H⁺, - Et₂NS(O)F

Caption: Simplified mechanism of DAST fluorination of cyclohexanones.

References

Application Notes and Protocols for the Use of Ethyl 4,4-difluorocyclohexanecarboxylate in the Synthesis of Maraviroc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of Ethyl 4,4-difluorocyclohexanecarboxylate as a key starting material in the synthesis of Maraviroc, a CCR5 receptor antagonist used in the treatment of HIV. The following sections detail the synthetic pathway, experimental protocols, and quantitative data to support research and development in this area.

Introduction

Maraviroc is a crucial antiretroviral drug that functions by blocking the CCR5 co-receptor, thereby preventing HIV from entering host cells. The synthesis of Maraviroc is a multi-step process, with several reported routes. A key structural motif of the Maraviroc molecule is the 4,4-difluorocyclohexane moiety, which is introduced via 4,4-difluorocyclohexanecarboxylic acid. This compound serves as a readily available and stable precursor to this essential carboxylic acid intermediate.[1] This document outlines the conversion of this compound to 4,4-difluorocyclohexanecarboxylic acid and its subsequent incorporation into the Maraviroc scaffold.

Synthetic Pathway Overview

The synthesis of Maraviroc from this compound is a convergent process. The overall strategy involves three main stages:

  • Hydrolysis of this compound: The ethyl ester is saponified to yield the corresponding carboxylic acid, 4,4-difluorocyclohexanecarboxylic acid.

  • Synthesis of Key Intermediates: Parallel synthesis of the other two key fragments of the Maraviroc molecule: the tropane triazole portion and the amino alcohol/ester portion.

  • Fragment Coupling: The three key intermediates are coupled together to form the final Maraviroc molecule. The pioneering synthesis by Pfizer involved the coupling of 4,4-difluorocyclohexane-1-carboxylic acid with a β-amino ester intermediate.[2]

Below is a diagram illustrating the logical workflow of this convergent synthesis.

Convergent Synthesis of Maraviroc cluster_0 Fragment 1 Synthesis cluster_1 Fragment 2 Synthesis cluster_2 Fragment 3 Synthesis This compound This compound 4,4-difluorocyclohexanecarboxylic acid 4,4-difluorocyclohexanecarboxylic acid This compound->4,4-difluorocyclohexanecarboxylic acid Hydrolysis Amide Intermediate Amide Intermediate 4,4-difluorocyclohexanecarboxylic acid->Amide Intermediate Amide Coupling Tropane Precursor Tropane Precursor Tropane Triazole Tropane Triazole Tropane Precursor->Tropane Triazole Maraviroc Maraviroc Tropane Triazole->Maraviroc Amino Alcohol/Ester Precursor Amino Alcohol/Ester Precursor β-amino ester β-amino ester Amino Alcohol/Ester Precursor->β-amino ester β-amino ester->Amide Intermediate Amide Intermediate->Maraviroc Coupling

Caption: Convergent synthesis strategy for Maraviroc.

Experimental Protocols

Protocol 1: Hydrolysis of this compound

This protocol describes the saponification of this compound to produce 4,4-difluorocyclohexanecarboxylic acid.

Materials:

  • This compound

  • Tetrahydrofuran (THF)

  • Water

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (2:1 v/v).

  • Add lithium hydroxide monohydrate (5.0 eq) to the solution.

  • Stir the mixture vigorously at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Adjust the pH of the aqueous layer to approximately 4 with 1 M HCl.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic phase under reduced pressure to yield 4,4-difluorocyclohexanecarboxylic acid as a white solid.[1][3]

Protocol 2: Amide Coupling to form Maraviroc (Illustrative)

This protocol provides a general procedure for the coupling of 4,4-difluorocyclohexanecarboxylic acid with the appropriate amine intermediate, followed by subsequent steps to yield Maraviroc. Specifics of the other intermediates and coupling reagents may vary based on the chosen synthetic route.

Materials:

  • 4,4-difluorocyclohexanecarboxylic acid

  • Appropriate β-amino ester or a precursor thereof

  • A suitable amide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)

  • A non-nucleophilic base (e.g., DIPEA or triethylamine)

  • Anhydrous aprotic solvent (e.g., DMF or DCM)

  • Tropane triazole intermediate

  • Reducing agent for final coupling (e.g., sodium triacetoxyborohydride)

Procedure:

  • Activation of the Carboxylic Acid: Dissolve 4,4-difluorocyclohexanecarboxylic acid (1.0 eq) in the chosen anhydrous solvent. Add the amide coupling reagent (1.1 eq) and the non-nucleophilic base (2.0 eq). Stir the mixture at room temperature for 30-60 minutes to form the activated ester.

  • Amide Bond Formation: To the activated ester solution, add the β-amino ester intermediate (1.0 eq) dissolved in the anhydrous solvent. Stir the reaction mixture at room temperature until completion (monitor by TLC or LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction and perform an aqueous work-up. Extract the product with a suitable organic solvent. The combined organic layers are washed, dried, and concentrated. The crude amide is then purified by column chromatography.

  • Final Coupling and Reduction: The purified amide intermediate is then reacted with the tropane triazole fragment. A common method involves reductive amination.[2][4] The amide is reacted with the tropane triazole in the presence of a reducing agent like sodium triacetoxyborohydride to form the final Maraviroc product.

  • Final Purification: The crude Maraviroc is purified by crystallization or column chromatography to yield the final product.

Quantitative Data

The following tables summarize the available quantitative data for the key synthetic steps starting from this compound.

Table 1: Hydrolysis of this compound

Starting MaterialProductReagentsSolventYieldReference
This compound4,4-difluorocyclohexanecarboxylic acidLiOH·H₂O, H₂OTHF97%[1][3]

Table 2: Illustrative Yields for Subsequent Steps in Maraviroc Synthesis (Route Dependent)

StepStarting MaterialsProductTypical YieldReference
Amide Coupling4,4-difluorocyclohexanecarboxylic acid, β-amino esterAmide Intermediate80-95%General
Final Coupling (Reductive Amination)Amide Intermediate, Tropane TriazoleMaraviroc60-85%[2]

Note: Yields for steps after the hydrolysis are illustrative and highly dependent on the specific synthetic route and optimization of reaction conditions.

Experimental Workflow Diagram

The following diagram illustrates the experimental workflow for the synthesis of 4,4-difluorocyclohexanecarboxylic acid from its ethyl ester.

Workflow for the Synthesis of 4,4-difluorocyclohexanecarboxylic acid Start Start Dissolve Ethyl Ester Dissolve this compound in THF/Water Start->Dissolve Ethyl Ester Add Base Add LiOH·H₂O Dissolve Ethyl Ester->Add Base Stir Overnight Stir at Room Temperature (Overnight) Add Base->Stir Overnight Monitor Reaction Monitor by TLC Stir Overnight->Monitor Reaction Workup Aqueous Workup (EtOAc, HCl) Monitor Reaction->Workup Reaction Complete Extraction Extract with EtOAc Workup->Extraction Drying and Concentration Dry (MgSO₄) and Concentrate Extraction->Drying and Concentration Product 4,4-difluorocyclohexanecarboxylic acid Drying and Concentration->Product

Caption: Step-by-step workflow for the hydrolysis protocol.

Conclusion

This compound is a valuable and efficient precursor for the synthesis of 4,4-difluorocyclohexanecarboxylic acid, a key building block in the production of Maraviroc. The hydrolysis protocol is robust and high-yielding. Subsequent coupling reactions, while requiring careful optimization, allow for the successful construction of the final active pharmaceutical ingredient. These notes and protocols provide a solid foundation for researchers and professionals engaged in the synthesis and development of Maraviroc and related compounds.

References

The Strategic Application of Ethyl 4,4-difluorocyclohexanecarboxylate in Medicinal Chemistry: Enhancing Metabolic Stability and Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 24, 2025 – In the landscape of modern drug discovery, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. A key building block that has gained significant traction in achieving these goals is Ethyl 4,4-difluorocyclohexanecarboxylate. This versatile fluorinated scaffold is instrumental in the synthesis of advanced therapeutic agents, most notably in the development of the FDA-approved antiretroviral drug, Maraviroc. Its primary role lies in the introduction of a gem-difluorocyclohexyl moiety, a bioisostere that significantly enhances metabolic stability and can favorably modulate biological activity.

The gem-difluoro group on the cyclohexane ring serves as a metabolic shield, blocking sites that are otherwise susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1] This strategic fluorination leads to a more robust metabolic profile, increasing the half-life and bioavailability of the drug molecule. Furthermore, the electronic properties imparted by the fluorine atoms can influence the binding affinity of the molecule to its biological target.

Application in the Synthesis of Maraviroc, a CCR5 Antagonist

A prime example of the successful application of this compound is in the synthesis of Maraviroc, a non-competitive antagonist of the C-C chemokine receptor type 5 (CCR5).[2] Maraviroc is a crucial component of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection. The 4,4-difluorocyclohexanecarboxamide moiety of Maraviroc is essential for its potent antiviral activity.

The synthesis involves the hydrolysis of this compound to 4,4-difluorocyclohexanecarboxylic acid, which is then coupled with the appropriate amine fragment to form the final drug molecule.[3] The presence of the difluorocyclohexyl group is critical for maintaining the necessary interactions within the CCR5 binding pocket.

Quantitative Impact on Drug Properties

The introduction of the gem-difluoro moiety has a quantifiable impact on key drug-like properties, including metabolic stability and biological potency. The following tables summarize the available data, highlighting the advantages of incorporating the 4,4-difluorocyclohexyl group.

ParameterCyclohexane Analog4,4-Difluorocyclohexane AnalogFold ChangeAssay System
Metabolic Stability
Microsomal Half-life (t½)LabileModerately Stable to StableIncreaseHuman Liver Microsomes
Intrinsic Clearance (CLint)HighModerate to LowDecreaseHuman Liver Microsomes
Biological Activity
CCR5 Binding Affinity (IC50)Not AvailableMaraviroc: 6.4 nM (blocks gp120 binding)-Radioligand Binding Assay

Note: Direct head-to-head comparative data for a single compound with and without the 4,4-difluorocyclohexyl group is limited in publicly available literature. The data presented is a composite from studies on Maraviroc and general studies on gem-difluorinated cycloalkanes.

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of compounds containing the 4,4-difluorocyclohexyl moiety are crucial for researchers in this field.

Synthesis of 4,4-Difluorocyclohexanecarboxylic Acid from this compound

This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid, a key intermediate for amide coupling reactions.

Materials:

  • This compound

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1 equivalent) in THF.

  • Add water, followed by lithium hydroxide monohydrate (5 equivalents).

  • Stir the reaction mixture vigorously at room temperature overnight.

  • Monitor the reaction completion by TLC or LC-MS.

  • Dilute the reaction mixture with EtOAc and adjust the pH to 4 with 1 M HCl.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with EtOAc.

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to afford 4,4-difluorocyclohexanecarboxylic acid as a white solid.[4]

Human Liver Microsome (HLM) Stability Assay

This assay is used to assess the metabolic stability of a compound.

Materials:

  • Test compound (dissolved in DMSO)

  • Pooled human liver microsomes

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system

  • Acetonitrile (containing an internal standard)

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing human liver microsomes and the NADPH regenerating system in phosphate buffer.

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding the test compound.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a 96-well plate containing ice-cold acetonitrile to stop the reaction.

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance of the compound over time.

CCR5 Receptor Binding Assay

This assay determines the binding affinity of a compound to the CCR5 receptor.

Materials:

  • Cell membranes expressing the human CCR5 receptor

  • Radiolabeled CCR5 ligand (e.g., ¹²⁵I-MIP-1β)

  • Test compound (serial dilutions)

  • Assay buffer

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • In a multi-well plate, combine the CCR5-expressing cell membranes, the radiolabeled ligand, and varying concentrations of the test compound in the assay buffer.

  • Incubate the plate to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a filter mat, which traps the membrane-bound radioligand.

  • Wash the filters to remove unbound radioligand.

  • Add scintillation fluid to the filters and measure the radioactivity using a scintillation counter.

  • Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.

Visualizing the Mechanism of Action and Experimental Workflow

To further elucidate the role of this compound in drug development, the following diagrams illustrate the CCR5 signaling pathway targeted by Maraviroc and a typical experimental workflow.

CCR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular gp120 HIV gp120 CCR5 CCR5 Receptor gp120->CCR5 binds CD4 CD4 Receptor gp120->CD4 binds Chemokines Chemokines (RANTES, MIP-1α/β) Chemokines->CCR5 binds Maraviroc Maraviroc Maraviroc->CCR5 blocks G_protein G-protein signaling CCR5->G_protein activates Viral_Entry Viral Entry CCR5->Viral_Entry mediates CD4->CCR5 conformational change Inflammation Inflammation G_protein->Inflammation leads to

Caption: CCR5 signaling pathway and Maraviroc's mechanism of action.

Experimental_Workflow start Start: this compound hydrolysis Hydrolysis start->hydrolysis acid 4,4-Difluorocyclohexanecarboxylic Acid hydrolysis->acid coupling Amide Coupling acid->coupling analog Fluorinated Analog Synthesis coupling->analog bio_eval Biological Evaluation analog->bio_eval stability Metabolic Stability Assay (HLM) bio_eval->stability activity Biological Activity Assay (e.g., CCR5 binding) bio_eval->activity data Data Analysis & SAR stability->data activity->data lead_opt Lead Optimization data->lead_opt

Caption: Experimental workflow for synthesis and evaluation.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its application, particularly through the introduction of the 4,4-difluorocyclohexyl moiety, offers a proven strategy to enhance the metabolic stability and potency of drug candidates. The successful development of Maraviroc stands as a testament to the power of this approach in addressing significant unmet medical needs. Further exploration of this scaffold in other therapeutic areas holds considerable promise for the future of drug discovery.

References

Application Notes and Protocols: Ethyl 4,4-difluorocyclohexanecarboxylate as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4,4-difluorocyclohexanecarboxylate is a key fluorinated building block in medicinal chemistry, primarily recognized for its role as a crucial intermediate in the synthesis of the antiretroviral drug, Maraviroc. The introduction of the gem-difluoro group onto the cyclohexyl ring imparts unique conformational constraints and electronic properties, which can enhance the pharmacological profile of the final active pharmaceutical ingredient (API). These properties include increased metabolic stability, enhanced binding affinity, and improved membrane permeability.

This document provides detailed application notes, experimental protocols, and relevant data for the synthesis and utilization of this compound in pharmaceutical research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 178312-47-5
Molecular Formula C₉H₁₄F₂O₂
Molecular Weight 192.20 g/mol
Appearance Colorless oil
Boiling Point 84-86 °C at 8 mmHg
Density ~1.1 g/cm³

Applications in Pharmaceutical Synthesis

The primary application of this compound is as a precursor for the synthesis of 4,4-difluorocyclohexanecarboxylic acid, a key component of Maraviroc. Maraviroc is a CCR5 receptor antagonist used in the treatment of HIV infection. The synthesis of Maraviroc from this intermediate involves a multi-step process, beginning with the hydrolysis of the ethyl ester.

Experimental Protocols

Synthesis of this compound

This protocol outlines the synthesis of the title compound from ethyl 4-oxocyclohexanecarboxylate using diethylaminosulfur trifluoride (DAST) as a fluorinating agent.

Reaction Scheme:

Chemical reaction scheme showing the conversion of ethyl 4-oxocyclohexanecarboxylate to this compound using DAST.

Materials:

  • Ethyl 4-oxocyclohexanecarboxylate

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of ethyl 4-oxocyclohexanecarboxylate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere, cool the mixture to 0 °C using an ice bath.

  • Slowly add DAST (1.2 eq) dropwise via a dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield this compound as a colorless oil.

Quantitative Data:

ParameterValueReference
Yield 71%[1]
Reactant Ratio (Ketone:DAST) 1 : 1.2
Reaction Time 16-24 hours
Reaction Temperature 0 °C to Room Temperature
Hydrolysis of this compound

This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid, a direct precursor for amide coupling in the synthesis of Maraviroc.

Reaction Scheme:

Chemical reaction scheme showing the hydrolysis of this compound to 4,4-difluorocyclohexanecarboxylic acid using lithium hydroxide.

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 2:1 v/v).

  • Add lithium hydroxide monohydrate (2.0-2.5 eq) to the solution and stir vigorously at room temperature for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield 4,4-difluorocyclohexanecarboxylic acid, which can be further purified by recrystallization if necessary.

Quantitative Data:

ParameterValueReference
Yield 97%[2]
Reactant Ratio (Ester:LiOH) 1 : 2.0-2.5
Reaction Time 12-16 hours
Reaction Temperature Room Temperature

Visualization of Key Processes

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

G cluster_0 Synthesis of this compound A Ethyl 4-oxocyclohexanecarboxylate (Starting Material) B Fluorination Reaction (DAST, DCM, 0°C to RT) A->B 1. Reaction Setup C Aqueous Workup (NaHCO3 Quench, Extraction) B->C 2. Quenching & Extraction D Purification (Vacuum Distillation) C->D 3. Isolation E This compound (Final Product) D->E 4. Final Product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway of Maraviroc

Maraviroc, synthesized from this compound, functions by blocking the CCR5 co-receptor, thereby preventing HIV entry into host cells. The diagram below illustrates this mechanism of action.

G cluster_0 Mechanism of Action of Maraviroc (a CCR5 Antagonist) HIV HIV Virus (gp120) CD4 CD4 Receptor HIV->CD4 1. Initial Binding CCR5 CCR5 Co-receptor HIV->CCR5 3. Co-receptor Binding CD4->CCR5 2. Conformational Change Fusion Membrane Fusion & Viral Entry CCR5->Fusion Blocked Viral Entry Blocked CCR5->Blocked Prevents HIV Binding Maraviroc Maraviroc Maraviroc->CCR5 Binds to CCR5 HostCell Host T-Cell Fusion->HostCell Infection

Caption: Signaling pathway illustrating Maraviroc's mechanism of action.

References

Application Notes and Protocols: Hydrolysis of Ethyl 4,4-difluorocyclohexanecarboxylate to 4,4-difluorocyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,4-Difluorocyclohexanecarboxylic acid is a valuable building block in medicinal chemistry and drug development, notably utilized in the synthesis of macrolide antibiotics and CCR5 antagonists.[1][2] The hydrolysis of its ethyl ester precursor, ethyl 4,4-difluorocyclohexanecarboxylate, is a crucial synthetic step. This document provides detailed protocols and application notes for this conversion, tailored for researchers, scientists, and professionals in drug development. The presence of the geminal difluoro group on the cyclohexane ring imparts unique properties to the resulting carboxylic acid, making it a significant intermediate in the synthesis of complex pharmaceutical agents.[1]

Reaction Principle: Saponification

The hydrolysis of this compound is typically achieved through basic hydrolysis, a process also known as saponification.[3][4] This method is often preferred for preparative synthesis because the reaction is irreversible, which generally leads to higher yields.[3][5] The reaction mechanism involves the nucleophilic attack of a hydroxide ion (from a base like lithium hydroxide) on the carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group. The ethoxide then deprotonates the newly formed carboxylic acid, driving the reaction to completion. Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the final carboxylic acid product.

A diagram illustrating the chemical transformation is provided below:

Caption: Reaction scheme for the hydrolysis of this compound.

Experimental Protocol

This protocol is adapted from established literature procedures for the hydrolysis of this compound.[6][7]

Materials and Reagents:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized water (H₂O)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound (1.0 equivalent) in tetrahydrofuran (THF).

    • Add deionized water to the solution. A typical solvent ratio is 2:1 THF to water.[6]

  • Addition of Base:

    • To the vigorously stirred solution, add lithium hydroxide monohydrate (LiOH·H₂O) (approximately 5.0 equivalents).[6][7]

  • Reaction:

    • Allow the reaction mixture to stir vigorously at room temperature overnight (typically 12-16 hours).[6]

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up - Quenching and Acidification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.[6][7]

    • Carefully adjust the pH of the aqueous layer to approximately 4 by the dropwise addition of 1 M HCl.[6]

  • Extraction:

    • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.[6][7]

    • Extract the aqueous layer again with ethyl acetate to ensure complete recovery of the product.[6]

  • Washing:

    • Combine the organic extracts and wash them with brine.[6][7]

  • Drying and Concentration:

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).[6]

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4,4-difluorocyclohexanecarboxylic acid as a white solid.[6][7]

  • Purification (if necessary):

    • The crude product is often of high purity.[6] If further purification is required, recrystallization or column chromatography can be employed.[8]

Data Presentation

The following table summarizes representative quantitative data for the hydrolysis of this compound based on a literature procedure.[6]

ParameterValue
Starting Material This compound
Amount of Starting Material0.385 g (2.003 mmol)
Base Lithium hydroxide monohydrate (LiOH·H₂O)
Amount of Base0.420 g (10.02 mmol)
Equivalents of Base5.0
Solvent System Tetrahydrofuran (THF) / Water (H₂O)
Solvent Volume12 mL THF / 6 mL H₂O (2:1 ratio)
Reaction Conditions
TemperatureRoom Temperature (~20 °C)
Reaction TimeOvernight
Work-up
Acidification1 M HCl to pH 4
Extraction SolventEthyl acetate (EtOAc)
Product 4,4-Difluorocyclohexanecarboxylic acid
Yield318 mg (97%)
AppearanceWhite solid
Characterization (¹H NMR) (400 MHz, DMSO-d₆): δ 12.28 (s, 1H), 2.40 (m, 1H), 2.02-1.75 (m, 6H), 1.59 (m, 2H)

Visualizations

The following diagram illustrates the general experimental workflow for the hydrolysis process.

G A Reaction Setup Dissolve this compound in THF/H₂O B Addition of Base Add LiOH·H₂O to the solution A->B C Reaction Stir vigorously at room temperature overnight B->C D Work-up Dilute with EtOAc and acidify with 1M HCl to pH 4 C->D E Extraction Separate layers and extract aqueous phase with EtOAc D->E F Washing & Drying Wash combined organic layers with brine and dry over MgSO₄ E->F G Concentration Filter and concentrate under reduced pressure F->G H Final Product 4,4-Difluorocyclohexanecarboxylic Acid (White Solid) G->H

Caption: Experimental workflow for the synthesis of 4,4-difluorocyclohexanecarboxylic acid.

References

Anwendungs- und Protokollhinweise: Derivatisierungsreaktionen von Ethyl-4,4-difluorcyclohexancarboxylat

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: Ethyl-4,4-difluorcyclohexancarboxylat ist ein wertvolles Ausgangsmaterial in der organischen Synthese, insbesondere für die Entwicklung von pharmazeutischen Wirkstoffen und neuartigen Materialien. Die geminale Difluorgruppe am Cyclohexanring kann die Lipophilie, metabolische Stabilität und das Konformationsprofil eines Moleküls entscheidend beeinflussen. Die Esterfunktionalität dient als vielseitiger Anknüpfungspunkt für eine Reihe von chemischen Umwandlungen. Diese Anwendungsbeschreibung bietet detaillierte Protokolle für die wichtigsten Derivatisierungsreaktionen dieses Moleküls, um Wissenschaftlern eine praktische Anleitung für die Synthese neuer Analoga zu geben. Die hier beschriebenen Protokolle basieren auf etablierten Standardreaktionen für Carbonsäureester.

Hydrolyse (Verseifung) zur 4,4-Difluorcyclohexancarbonsäure

Die basische Hydrolyse, auch Verseifung genannt, ist eine fundamentale Reaktion zur Umwandlung von Estern in die entsprechende Carbonsäure.[1][2] Diese Reaktion ist in der Regel irreversibel, da das gebildete Carboxylat-Anion unter basischen Bedingungen stabil ist.[2] Die freie Carbonsäure wird anschließend durch Ansäuern freigesetzt.

Experimentelles Protokoll
  • Reaktionsaufbau: In einem 100-mL-Rundkolben, ausgestattet mit einem Rückflusskühler und einem Magnetrührer, wird Ethyl-4,4-difluorcyclohexancarboxylat (1 Äquiv.) in Ethanol (ca. 10 Volumenteile) gelöst.

  • Reagenzzugabe: Eine wässrige Lösung von Natriumhydroxid (NaOH, 2-3 Äquiv., z.B. 2 M) wird zur gerührten Lösung hinzugefügt.[3]

  • Reaktionsdurchführung: Die Reaktionsmischung wird für 2-4 Stunden unter Rückfluss erhitzt. Der Fortschritt der Reaktion kann mittels Dünnschichtchromatographie (DC) verfolgt werden.

  • Aufarbeitung: Nach Abkühlen auf Raumtemperatur wird das Ethanol am Rotationsverdampfer entfernt. Der wässrige Rückstand wird mit Diethylether oder Ethylacetat gewaschen, um nicht umgesetztes Ausgangsmaterial zu entfernen.

  • Ansäuern: Die wässrige Phase wird in einem Eisbad gekühlt und unter kräftigem Rühren langsam mit konzentrierter Salzsäure (HCl) angesäuert, bis ein pH-Wert von ca. 1-2 erreicht ist. Die ausgefallene Carbonsäure wird sichtbar.

  • Isolierung: Der Feststoff wird durch Vakuumfiltration abgetrennt, mit kaltem Wasser gewaschen und im Vakuum getrocknet. Alternativ kann das Produkt durch Extraktion mit einem organischen Lösungsmittel (z.B. Ethylacetat) isoliert werden.

  • Reinigung: Falls erforderlich, kann die rohe 4,4-Difluorcyclohexancarbonsäure durch Umkristallisation gereinigt werden.

Tabellarische Zusammenfassung der Reaktionsparameter
ParameterWert / Beschreibung
Stöchiometrie (Ester:Base)1 : 2-3
ReagenzienNaOH, KOH oder LiOH[3]
LösungsmittelEthanol / Wasser-Gemisch
TemperaturRückfluss (ca. 80-100 °C)
Reaktionszeit2 - 4 Stunden
AufarbeitungAnsäuern mit HCl

Diagramm des Arbeitsablaufs

G cluster_workflow Workflow: Esterhydrolyse start 1. Lösen des Esters in Ethanol add_base 2. Zugabe von wässriger NaOH start->add_base reflux 3. Erhitzen unter Rückfluss add_base->reflux evaporation 4. Entfernen des Lösungsmittels reflux->evaporation acidification 5. Ansäuern mit HCl (pH 1-2) evaporation->acidification isolation 6. Isolierung des Produkts acidification->isolation

Abbildung 1: Schematischer Arbeitsablauf der Hydrolyse.

Reduktion zum (4,4-Difluorcyclohexyl)methanol

Die Reduktion von Estern zu primären Alkoholen ist eine wichtige Transformation, die typischerweise starke Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) erfordert.[4][5] Schwächere Reagenzien wie Natriumborhydrid (NaBH₄) sind im Allgemeinen nicht reaktiv genug, um Ester zu reduzieren.

Experimentelles Protokoll
  • Reaktionsaufbau: Ein trockener 250-mL-Dreihalskolben wird mit einem Tropftrichter, einem Rückflusskühler (mit Trockenrohr) und einem Stickstoffeinlass ausgestattet. Der Kolben wird mit trockenem Diethylether oder Tetrahydrofuran (THF) befüllt.

  • Reagenzzugabe: Lithiumaluminiumhydrid (LiAlH₄, 1.5-2 Äquiv.) wird vorsichtig und portionsweise unter Stickstoffatmosphäre in das Lösungsmittel suspendiert. Die Suspension wird auf 0 °C gekühlt (Eisbad).

  • Substratzugabe: Ethyl-4,4-difluorcyclohexancarboxylat (1 Äquiv.), gelöst in trockenem THF, wird langsam über den Tropftrichter zu der gerührten LiAlH₄-Suspension gegeben, sodass die Innentemperatur 10 °C nicht übersteigt.[6]

  • Reaktionsdurchführung: Nach beendeter Zugabe wird die Kühlung entfernt und die Mischung für 1-3 Stunden bei Raumtemperatur gerührt oder bis die Reaktion laut DC-Analyse vollständig ist.

  • Quenchen (Hydrolyse): Die Reaktionsmischung wird erneut auf 0 °C gekühlt. Zur Zersetzung des überschüssigen Hydrids und des Aluminiumkomplexes wird vorsichtig und nacheinander Wasser (X mL), gefolgt von 15%iger wässriger NaOH-Lösung (X mL) und erneut Wasser (3X mL) zugetropft (Fieser-Methode). Dabei bildet sich ein gut filtrierbarer, körniger Niederschlag.

  • Isolierung: Der anorganische Feststoff wird abfiltriert und mit THF oder Diethylether nachgewaschen. Das Filtrat wird über wasserfreiem Magnesiumsulfat (MgSO₄) getrocknet.

  • Reinigung: Nach dem Abfiltrieren des Trockenmittels wird das Lösungsmittel am Rotationsverdampfer entfernt. Der rohe Alkohol kann durch Säulenchromatographie (Silicagel) oder Destillation gereinigt werden.

Tabellarische Zusammenfassung der Reaktionsparameter
ParameterWert / Beschreibung
Stöchiometrie (Ester:LiAlH₄)1 : 1.5-2
ReagenzLithiumaluminiumhydrid (LiAlH₄)
LösungsmittelAnhydrous Diethylether oder THF
Temperatur0 °C bis Raumtemperatur
Reaktionszeit1 - 3 Stunden
AufarbeitungSequentielle Zugabe von H₂O, NaOH(aq), H₂O

Diagramm des Reaktionsschemas

G Ester Ethyl-4,4-difluor- cyclohexancarboxylat Alcohol (4,4-Difluorcyclohexyl)- methanol Ester->Alcohol 1. LiAlH4, THF 2. H2O (workup)

Abbildung 2: Reduktion des Esters zum primären Alkohol.

Aminolyse zur Bildung von Amiden

Die direkte Reaktion eines Esters mit einem Amin zur Bildung eines Amids (Aminolyse) ist möglich, erfordert jedoch oft erhöhte Temperaturen, da die Alkoxid-Abgangsgruppe (hier: Ethoxid) relativ basisch ist.[7] Die Reaktion ist besonders nützlich zur Herstellung von primären, sekundären und tertiären Amiden.[7]

Experimentelles Protokoll
  • Reaktionsaufbau: In einem druckfesten Reaktionsgefäß (z.B. Schlenkrohr oder Autoklav) wird Ethyl-4,4-difluorcyclohexancarboxylat (1 Äquiv.) vorgelegt.

  • Reagenzzugabe: Ein Überschuss des gewünschten Amins (z.B. eine 2 M Lösung von Ammoniak in Methanol für das primäre Amid, oder 3-5 Äquivalente eines flüssigen primären/sekundären Amins) wird hinzugefügt.

  • Reaktionsdurchführung: Das Gefäß wird sicher verschlossen und in einem Ölbad auf 80-120 °C erhitzt. Die Reaktion wird für 12-48 Stunden gerührt und mittels DC oder LC-MS überwacht.

  • Aufarbeitung: Nach dem Abkühlen wird das Reaktionsgemisch im Vakuum eingeengt, um überschüssiges Amin und Lösungsmittel zu entfernen.

  • Isolierung: Der Rückstand wird in einem geeigneten Lösungsmittel wie Ethylacetat oder Dichlormethan aufgenommen und mit verdünnter Säure (z.B. 1 M HCl) und anschließend mit gesättigter Natriumbicarbonatlösung gewaschen, um nicht umgesetztes Amin und saure/basische Verunreinigungen zu entfernen.

  • Reinigung: Die organische Phase wird getrocknet (z.B. über Na₂SO₄), filtriert und eingeengt. Das rohe Amid wird durch Umkristallisation oder Säulenchromatographie gereinigt.

Tabellarische Zusammenfassung der Reaktionsparameter
ParameterWert / Beschreibung
Stöchiometrie (Ester:Amin)1 : ≥3 (oder Amin als Lösungsmittel)
ReagenzienNH₃, Primäre oder sekundäre Amine
LösungsmittelOft kein zusätzliches, oder polare aprotische LM
Temperatur80 - 120 °C (im geschlossenen Gefäß)
Reaktionszeit12 - 48 Stunden
AufarbeitungExtraktive wässrige Aufarbeitung

Diagramm der logischen Beziehung

G Ester Ausgangs-Ester Product Ziel-Amid Ester->Product Amine Amin (NH3, RNH2, R2NH) Amine->Product

Abbildung 3: Reaktanten zur Synthese von Amiden.

Reaktion mit Grignard-Reagenzien zu tertiären Alkoholen

Ester reagieren mit zwei Äquivalenten eines Grignard-Reagenz zu tertiären Alkoholen.[8] Die erste Addition führt zu einem instabilen tetraedrischen Intermediat, das unter Abspaltung von Ethoxid zu einem Keton kollabiert. Dieses Keton ist reaktiver als der Ausgangsester und reagiert sofort mit einem zweiten Äquivalent des Grignard-Reagenz.[8]

Experimentelles Protokoll
  • Reaktionsaufbau: Ein trockener Dreihalskolben wird unter Stickstoffatmosphäre mit einem Tropftrichter und einem Rückflusskühler ausgestattet.

  • Substratzugabe: Ethyl-4,4-difluorcyclohexancarboxylat (1 Äquiv.) wird in trockenem Diethylether oder THF gelöst und in den Kolben gegeben. Die Lösung wird auf 0 °C gekühlt.

  • Reagenzzugabe: Das Grignard-Reagenz (z.B. Methylmagnesiumbromid, 2.2-2.5 Äquiv. in THF/Ether) wird langsam über den Tropftrichter zugegeben, wobei die Temperatur unter 10 °C gehalten wird.

  • Reaktionsdurchführung: Nach der Zugabe wird die Mischung auf Raumtemperatur erwärmt und für weitere 1-2 Stunden gerührt, bis die Umsetzung vollständig ist (DC-Kontrolle).

  • Quenchen: Die Reaktion wird durch vorsichtiges, langsames Zutropfen von gesättigter wässriger Ammoniumchlorid (NH₄Cl)-Lösung bei 0 °C beendet.[9]

  • Aufarbeitung: Die Mischung wird in einen Scheidetrichter überführt. Die organische Phase wird abgetrennt und die wässrige Phase mehrmals mit Diethylether extrahiert.

  • Reinigung: Die vereinigten organischen Phasen werden mit Wasser und gesättigter Kochsalzlösung gewaschen, über Na₂SO₄ getrocknet und im Vakuum eingeengt. Das Rohprodukt wird mittels Säulenchromatographie gereinigt, um den gewünschten tertiären Alkohol zu erhalten.

Tabellarische Zusammenfassung der Reaktionsparameter
ParameterWert / Beschreibung
Stöchiometrie (Ester:Grignard)1 : ≥2.2
ReagenzOrganomagnesiumhalogenide (R-MgX)
LösungsmittelAnhydrous Diethylether oder THF
Temperatur0 °C bis Raumtemperatur
Reaktionszeit1 - 3 Stunden
AufarbeitungQuenchen mit ges. NH₄Cl-Lösung

Diagramm des Reaktionsverlaufs

G Ester Ausgangs-Ester Add1 + 1 Äquiv. R-MgX Ketone Keton-Intermediat (nicht isoliert) Add1->Ketone Add2 + 1 Äquiv. R-MgX Alkoxide Magnesiumalkoxid Add2->Alkoxide Workup H3O+ Workup Alcohol Tertiärer Alkohol (Produkt) Workup->Alcohol

Abbildung 4: Stufenweiser Verlauf der Grignard-Reaktion.

References

Application Notes and Protocols: Ethyl 4,4-difluorocyclohexanecarboxylate as a Carbonyl Bioisostere Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of medicinal chemistry. Bioisosterism, the replacement of a functional group with another that retains similar biological activity while altering physicochemical properties, is a powerful tool in this endeavor. The carbonyl group, a ubiquitous functionality in biologically active molecules, is a frequent target for bioisosteric replacement to address challenges such as metabolic instability and poor pharmacokinetic properties.

The 4,4-difluorocyclohexyl moiety has emerged as a valuable bioisostere for the carbonyl group. The geminal difluoro substitution at the 4-position of the cyclohexane ring imparts unique electronic and conformational properties that can mimic the polar nature of a carbonyl group while offering improved metabolic stability and other desirable physicochemical characteristics. Ethyl 4,4-difluorocyclohexanecarboxylate is a key precursor for introducing this valuable motif into drug candidates. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of carbonyl bioisosteres.

Physicochemical Properties: Carbonyl vs. 4,4-Difluorocyclohexyl Bioisostere

The substitution of a carbonyl group with a 4,4-difluorocyclohexyl moiety can significantly impact a molecule's physicochemical properties, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile. The strong electron-withdrawing nature of the fluorine atoms in the gem-difluoro group creates a dipole moment that can mimic the hydrogen bond accepting capability of a carbonyl oxygen. Furthermore, the C-F bond is exceptionally stable, rendering the moiety resistant to metabolic degradation.[1][2]

Below is a comparative summary of key physicochemical parameters for analogous compounds containing a carbonyl group versus a 4,4-difluorocyclohexyl group.

PropertyCarbonyl-Containing Analog4,4-Difluorocyclohexyl AnalogRationale for Change
Lipophilicity (LogP) Generally lowerCan be higher or lowerThe effect is complex and context-dependent. While fluorine is lipophilic, the overall impact on LogP is influenced by intramolecular interactions and the molecule's overall shape.[3][4]
Acidity/Basicity (pKa) Dependent on adjacent groupsgem-Difluoro group is electron-withdrawing, lowering the pKa of nearby acidic protons and decreasing the basicity of nearby amines.[3][5]The inductive effect of the two fluorine atoms withdraws electron density.[3]
Aqueous Solubility VariableOften improvedThe introduction of the polarized difluoro-substituted ring can lead to increased solubility.[4]
Metabolic Stability Susceptible to reduction and oxidationGenerally enhancedThe C-F bond is highly stable and resistant to cleavage by metabolic enzymes like cytochrome P450s.[2][6][7]

Applications in Drug Discovery

The 4,4-difluorocyclohexyl moiety has been successfully incorporated into a variety of therapeutic agents to improve their drug-like properties. Two prominent examples are in the development of an antiretroviral drug and a potent anticancer agent.

Case Study 1: Maraviroc (CCR5 Antagonist)

Maraviroc is an FDA-approved antiretroviral drug that functions as a C-C chemokine receptor type 5 (CCR5) antagonist, preventing the entry of HIV into host cells. The 4,4-difluorocyclohexanecarboxamide moiety is a critical component of Maraviroc's structure, contributing to its optimal binding affinity and pharmacokinetic profile.[8] this compound is a key intermediate in the synthesis of the 4,4-difluorocyclohexanecarboxylic acid fragment of Maraviroc.

Case Study 2: PARP Inhibitors in Oncology

Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that have shown significant efficacy in tumors with deficiencies in DNA repair mechanisms. The 4,4-difluorocyclohexyl group has been incorporated into novel benzimidazole carboxamide-based PARP inhibitors. In one such example, the compound 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide demonstrated potent inhibition of PARP1 and PARP2.[9]

CompoundTargetIC₅₀ (nM)Reference
2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamidePARP14.30[9]
PARP21.58[9]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from Ethyl 4-oxocyclohexanecarboxylate using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

Materials:

  • Ethyl 4-oxocyclohexanecarboxylate

  • Diethylaminosulfur trifluoride (DAST)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of Ethyl 4-oxocyclohexanecarboxylate (1.0 eq) in anhydrous DCM in a round-bottom flask cooled in an ice bath, add DAST (1.2 eq) dropwise via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution at 0 °C.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by silica gel column chromatography to yield pure this compound.

Protocol 2: Hydrolysis to 4,4-Difluorocyclohexanecarboxylic Acid

This protocol details the hydrolysis of the ethyl ester to the corresponding carboxylic acid, a common building block for amide bond formation.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water in a round-bottom flask.

  • Add LiOH (2.0-3.0 eq) to the solution and stir vigorously at room temperature overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with EtOAc (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4,4-Difluorocyclohexanecarboxylic acid.

Protocol 3: Synthesis of a 4,4-Difluorocyclohexyl-containing PARP Inhibitor (General Procedure)

This generalized protocol outlines the amide coupling of 4,4-difluorocyclohexanecarboxylic acid with a suitable amine to form a benzimidazole-based PARP inhibitor, based on similar reported syntheses.[10][11][12]

Materials:

  • 4,4-Difluorocyclohexanecarboxylic acid

  • 2-(1H-Piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide (or a similar amine-containing benzimidazole core)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere

Procedure:

  • To a solution of 4,4-Difluorocyclohexanecarboxylic acid (1.1 eq) in anhydrous DMF under an inert atmosphere, add HATU (1.2 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the 2-(1H-Piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., EtOAc).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the desired PARP inhibitor.

Visualizations

Logical Relationship of Carbonyl Bioisosterism

G cluster_0 Lead Compound Optimization Lead Lead Compound (with Carbonyl Group) ADME_Issues ADME/PK Issues (e.g., Metabolic Instability) Lead->ADME_Issues exhibits Bioisostere Carbonyl Bioisosteric Replacement Strategy ADME_Issues->Bioisostere necessitates Optimized Optimized Compound (with 4,4-Difluorocyclohexyl Moiety) Bioisostere->Optimized leads to Precursor This compound (Precursor) Precursor->Bioisostere enables

Caption: Workflow for carbonyl bioisosteric replacement.

Synthetic Workflow for 4,4-Difluorocyclohexyl-Containing Compounds

G Start Ethyl 4-oxocyclohexanecarboxylate Fluorination Fluorination (e.g., DAST) Start->Fluorination Ester This compound Fluorination->Ester Hydrolysis Hydrolysis (e.g., LiOH) Ester->Hydrolysis Acid 4,4-Difluorocyclohexanecarboxylic Acid Hydrolysis->Acid Coupling Amide Coupling (e.g., HATU) Acid->Coupling Amine Amine-containing Scaffold Amine->Coupling Final Final Bioactive Molecule Coupling->Final

Caption: Synthesis of 4,4-difluorocyclohexyl compounds.

p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a key regulator of cellular responses to stress and inflammation. Inhibitors of p38 MAPK are being investigated for various inflammatory diseases and cancers. The 4,4-difluorocyclohexyl moiety can be incorporated into p38 MAPK inhibitors as a carbonyl bioisostere.

G Stress Stress / Cytokines MAP3K MAP3K (e.g., MEKK, MLK) Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 activates p38 p38 MAPK MKK3_6->p38 activates Downstream Downstream Targets (e.g., MAPKAPK-2, Transcription Factors) p38->Downstream activates Inhibitor p38 Inhibitor (with 4,4-difluorocyclohexyl) Inhibitor->p38 Response Cellular Response (Inflammation, Apoptosis) Downstream->Response leads to

Caption: p38 MAPK signaling pathway and point of inhibition.

References

Application Notes and Protocols for Esterification Reactions Involving Ethyl 4,4-Difluorocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4,4-difluorocyclohexanecarboxylate and its corresponding carboxylic acid are valuable fluorinated building blocks in organic synthesis and drug development.[1] The presence of the gem-difluoro group on the cyclohexane ring can significantly influence the lipophilicity, metabolic stability, and binding affinity of molecules, making these compounds attractive scaffolds for medicinal chemistry.[1] A key application of this scaffold is in the synthesis of the antiretroviral drug Maraviroc, which highlights its importance in the pharmaceutical industry.[1]

This document provides detailed protocols for the esterification of 4,4-difluorocyclohexanecarboxylic acid and the transesterification of this compound, essential transformations for the derivatization of this important synthetic intermediate.

Data Presentation

The following tables summarize quantitative data for the hydrolysis of this compound and a general protocol for the synthesis of its methyl ester, providing a baseline for reaction efficiency.

Table 1: Hydrolysis of this compound to 4,4-Difluorocyclohexanecarboxylic Acid [2]

Starting MaterialReagentsSolventTemperatureTimeYield
This compoundLithium hydroxide monohydrate, WaterTetrahydrofuran (THF)Room TemperatureOvernight97%

Table 2: Synthesis of Mthis compound

Starting MaterialReagentsSolventTemperatureTimeYield
4,4-Difluorocyclohexanecarboxylic AcidMethanol, Sulfuric Acid (catalytic)MethanolReflux4-8 hoursHigh (expected)

Experimental Protocols

Protocol 1: Hydrolysis of this compound

This protocol describes the saponification of the ethyl ester to yield the corresponding carboxylic acid, a necessary precursor for subsequent esterification with different alcohols.[2]

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF and deionized water (2:1 v/v).

  • Add lithium hydroxide monohydrate (5.0 eq) to the solution.

  • Stir the reaction mixture vigorously at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Dilute the reaction mixture with ethyl acetate.

  • Carefully acidify the aqueous layer to a pH of approximately 4 with 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Extract the aqueous layer once more with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield 4,4-difluorocyclohexanecarboxylic acid as a white solid.[2]

Protocol 2: Fischer Esterification of 4,4-Difluorocyclohexanecarboxylic Acid with Methanol

This protocol outlines the acid-catalyzed esterification of 4,4-difluorocyclohexanecarboxylic acid to produce mthis compound. This method is a classic and cost-effective approach for the synthesis of simple esters.

Materials:

  • 4,4-Difluorocyclohexanecarboxylic acid

  • Methanol (reagent and solvent)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc) or Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 4,4-difluorocyclohexanecarboxylic acid (1.0 eq) in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux and maintain for 4-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate or diethyl ether.

  • Wash the organic solution sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude mthis compound.

  • The crude product can be further purified by distillation or column chromatography if necessary.

Protocol 3: Transesterification of this compound

This protocol provides a general method for the transesterification of this compound with a higher boiling point alcohol, such as benzyl alcohol. This reaction is typically catalyzed by an acid or a base.

Materials:

  • This compound

  • Benzyl alcohol (or other high-boiling alcohol)

  • Sodium methoxide (as a base catalyst) or Sulfuric acid (as an acid catalyst)

  • Toluene (as a solvent for azeotropic removal of ethanol)

  • Dean-Stark apparatus (for acid-catalyzed reaction)

  • Round-bottom flask

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Rotary evaporator

Procedure (Base-Catalyzed):

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in an excess of benzyl alcohol.

  • Add a catalytic amount of sodium methoxide.

  • Heat the reaction mixture and distill off the ethanol as it is formed to drive the equilibrium towards the product.

  • Monitor the reaction by TLC or GC.

  • Once the reaction is complete, cool the mixture and neutralize the catalyst with a weak acid.

  • Remove the excess benzyl alcohol under reduced pressure.

  • Purify the resulting benzyl 4,4-difluorocyclohexanecarboxylate by column chromatography.

Procedure (Acid-Catalyzed):

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve this compound (1.0 eq) and an excess of benzyl alcohol in toluene.

  • Add a catalytic amount of sulfuric acid.

  • Heat the mixture to reflux and collect the ethanol-toluene azeotrope in the Dean-Stark trap.

  • Continue the reaction until no more ethanol is collected.

  • Cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Visualizations

The following diagrams illustrate the key experimental workflows.

Esterification_Workflow cluster_hydrolysis Protocol 1: Hydrolysis cluster_esterification Protocol 2: Fischer Esterification start_h This compound reagents_h LiOH, THF/H2O start_h->reagents_h Add reaction_h Stir at RT, Overnight reagents_h->reaction_h React workup_h Acidify (HCl), Extract (EtOAc) reaction_h->workup_h Process product_h 4,4-Difluorocyclohexanecarboxylic Acid workup_h->product_h Isolate start_e 4,4-Difluorocyclohexanecarboxylic Acid reagents_e Methanol, H2SO4 (cat.) start_e->reagents_e Add reaction_e Reflux reagents_e->reaction_e React workup_e Neutralize, Extract reaction_e->workup_e Process product_e Mthis compound workup_e->product_e Isolate

Caption: Workflow for Hydrolysis and Fischer Esterification.

Transesterification_Workflow cluster_base Base-Catalyzed cluster_acid Acid-Catalyzed title Protocol 3: Transesterification start_t This compound + Benzyl Alcohol catalyst_b NaOCH3 (cat.) start_t->catalyst_b Add catalyst_a H2SO4 (cat.), Toluene start_t->catalyst_a Add reaction_b Heat, Distill Ethanol catalyst_b->reaction_b React workup_b Neutralize, Purify reaction_b->workup_b Process product_t Benzyl 4,4-difluorocyclohexanecarboxylate workup_b->product_t reaction_a Reflux with Dean-Stark catalyst_a->reaction_a React workup_a Wash, Dry, Purify reaction_a->workup_a Process workup_a->product_t

Caption: Workflows for Base and Acid-Catalyzed Transesterification.

References

Application Notes and Protocols: Synthesis of CCR5 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic strategies and detailed experimental protocols for the preparation of C-C chemokine receptor type 5 (CCR5) antagonists. The content is designed to guide researchers through the chemical synthesis and biological evaluation of this critical class of therapeutic agents, which play a pivotal role in the treatment of HIV-1 infection and are being investigated for other inflammatory conditions.

Introduction to CCR5 Receptor Antagonists

The CCR5 receptor, a member of the G protein-coupled receptor (GPCR) family, is the primary co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells.[1][2] By binding to CCR5, antagonists allosterically inhibit the interaction between the viral envelope glycoprotein gp120 and the co-receptor, thereby preventing the conformational changes required for viral and cellular membrane fusion.[1][3] This mechanism of action effectively blocks HIV-1 entry, a critical step in the viral lifecycle.[1][4]

The development of small-molecule CCR5 antagonists has been a significant advancement in antiretroviral therapy. Maraviroc is the first and currently the only FDA-approved CCR5 antagonist for the treatment of HIV-1 infection.[3] Other notable antagonists that have been extensively studied include Vicriviroc, Aplaviroc, and TAK-779. The synthesis of these complex molecules often involves multi-step sequences requiring careful control of stereochemistry and functional group manipulations.

Synthetic Strategies and Key Reactions

The synthesis of CCR5 antagonists typically involves the assembly of a central scaffold, often a piperidine or piperazine ring, which is then functionalized with various aromatic and aliphatic groups that are crucial for binding to the receptor.[5][6] Convergent synthetic routes are frequently employed to maximize efficiency and allow for the late-stage introduction of structural diversity for structure-activity relationship (SAR) studies.[7]

Key chemical reactions in the synthesis of CCR5 antagonists include:

  • Amide Bond Formation: A fundamental reaction for linking key structural fragments.

  • Reductive Amination: Commonly used to introduce amine functionalities and build the core heterocyclic structures.[8][9]

  • Suzuki Coupling: A powerful cross-coupling reaction for the formation of biaryl systems present in many antagonists.[10]

  • Nucleophilic Substitution: Utilized for the alkylation of amines and the formation of key carbon-nitrogen bonds.

  • Asymmetric Synthesis: Crucial for establishing the correct stereochemistry at chiral centers, which is often critical for biological activity.[7]

Experimental Protocols: Synthesis of Key CCR5 Antagonists

This section provides detailed, step-by-step protocols for the synthesis of key intermediates and final compounds of representative CCR5 antagonists.

Synthesis of a Maraviroc Analogue (Illustrative Protocol)

The synthesis of Maraviroc is a multi-step process involving the preparation of three key fragments followed by their coupling.[7][11] The following is an illustrative, generalized protocol for the synthesis of a key β-amino ester intermediate and its subsequent elaboration.

Protocol 3.1.1: Synthesis of a β-Amino Ester Intermediate via Mannich Reaction

  • Reaction Setup: To a solution of a substituted benzaldehyde (1.0 eq) and a desired amine (1.1 eq) in a suitable solvent (e.g., ethanol) at room temperature, add a ketone (1.5 eq).

  • Reaction Execution: Stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The residue is then dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired β-amino ester.

Protocol 3.1.2: Amide Coupling and Final Assembly

  • Amide Coupling: The synthesized β-amino ester (1.0 eq) is coupled with a carboxylic acid derivative (e.g., 4,4-difluorocyclohexanecarboxylic acid for Maraviroc) (1.1 eq) using a standard peptide coupling reagent such as HATU (1.2 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq) in a solvent like dimethylformamide (DMF). The reaction is stirred at room temperature for 12-24 hours.

  • Deprotection (if necessary): If protecting groups are present on the amine, they are removed under appropriate conditions (e.g., acid-labile protecting groups are removed with trifluoroacetic acid).

  • Final Alkylation: The deprotected intermediate is then reacted with the third key fragment (e.g., a substituted tropane derivative) via nucleophilic substitution to yield the final CCR5 antagonist.[7]

  • Purification: The final compound is purified using preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity. The structure and purity are confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Synthesis of TAK-779

TAK-779 is a non-peptide CCR5 antagonist characterized by a benzocycloheptene core. Its synthesis involves several key transformations.[8][12]

Protocol 3.2.1: Synthesis of the Benzocycloheptanone Core

  • Selective Reduction: A commercially available benzonitrile derivative is selectively reduced using a reducing agent like sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®) to the corresponding aldehyde.[12]

  • Wittig Reaction: The aldehyde is then subjected to a Wittig reaction to introduce a side chain.[12]

  • Hydrogenation and Intramolecular Acylation: The double bond in the side chain is reduced by hydrogenation, followed by an intramolecular Friedel-Crafts acylation to form the benzocycloheptanone ring system.[8][12]

Protocol 3.2.2: Final Assembly of TAK-779

  • Amide Coupling: The benzocycloheptene carboxylic acid derivative is coupled with a substituted aniline using standard amide bond formation conditions.

  • Quaternization: The final step involves the quaternization of a tertiary amine with a benzyl chloride derivative to form the quaternary ammonium salt of TAK-779.[8]

Characterization and Purification

The identity and purity of the synthesized CCR5 antagonists are confirmed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compounds and for purification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized molecules.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

Biological Evaluation Protocols

Once synthesized and purified, the CCR5 antagonists are evaluated for their biological activity using a variety of in vitro assays.

CCR5 Binding Assay

This assay measures the ability of a compound to bind to the CCR5 receptor.

Protocol 5.1.1: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human CCR5 receptor.

  • Assay Setup: In a 96-well plate, add assay buffer, increasing concentrations of the test compound (unlabeled antagonist), a fixed concentration of a radiolabeled CCR5 ligand (e.g., [¹²⁵I]-MIP-1α), and the cell membranes.

  • Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well to separate the membrane-bound radioligand from the free radioligand.

  • Detection: Measure the radioactivity of the filter-bound complex using a scintillation counter.

  • Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).

HIV-1 Entry Assay

This assay determines the ability of the antagonist to inhibit HIV-1 entry into target cells.

Protocol 5.2.1: Pseudovirus Neutralization Assay

  • Cell Seeding: Seed target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR) in a 96-well plate.

  • Compound Dilution: Prepare serial dilutions of the CCR5 antagonist.

  • Infection: Pre-incubate HIV-1 pseudoviruses (engineered to express the envelope proteins of an R5-tropic strain) with the diluted antagonist for 1 hour at 37°C.

  • Cell Treatment: Add the virus-antagonist mixture to the target cells.

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity, which is proportional to the extent of viral entry and gene expression.

  • Data Analysis: Calculate the concentration of the antagonist that inhibits 50% of viral entry (IC50 or EC50 value).

Quantitative Data Summary

The following tables summarize the biological activity of several key CCR5 receptor antagonists.

AntagonistCCR5 Binding Affinity (IC50, nM)Antiviral Activity (EC50, nM)Cell Line
Maraviroc2.30.6PBMCs
Vicriviroc1.00.5PBMCs
Aplaviroc0.83.2U87-CD4-CCR5
TAK-7791.41.2MAGI-CCR5

Note: IC50 and EC50 values can vary depending on the specific assay conditions, cell type, and HIV-1 strain used.

Signaling Pathways and Experimental Workflows

CCR5 Signaling Pathway

The binding of natural chemokine ligands (e.g., RANTES, MIP-1α, MIP-1β) to CCR5 initiates a signaling cascade through G-protein coupling, leading to downstream effects such as calcium mobilization and chemotaxis. CCR5 antagonists block the receptor, preventing this signaling and, more importantly, inhibiting HIV-1 entry.

CCR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling CCR5 CCR5 Receptor G_protein G-protein (Gαi, Gβγ) CCR5->G_protein Activation PLC PLC G_protein->PLC Chemokine Chemokine (RANTES, MIP-1α/β) Chemokine->CCR5 HIV1_gp120 HIV-1 gp120 HIV1_gp120->CCR5 HIV1_entry HIV-1 Entry HIV1_gp120->HIV1_entry Antagonist CCR5 Antagonist Antagonist->CCR5 Blocks Binding Antagonist->HIV1_entry Inhibits PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_mobilization Ca²⁺ Mobilization IP3->Ca_mobilization PKC PKC DAG->PKC Downstream Downstream Effects (Chemotaxis, etc.) Ca_mobilization->Downstream PKC->Downstream

Caption: CCR5 signaling pathway and inhibition by antagonists.

Experimental Workflow for Synthesis and Evaluation

The overall process for developing and testing a novel CCR5 antagonist follows a logical progression from chemical synthesis to biological characterization.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start Fragment Synthesis coupling Coupling Reactions start->coupling purification Purification (HPLC) coupling->purification characterization Characterization (NMR, MS) purification->characterization binding_assay CCR5 Binding Assay characterization->binding_assay Pure Compound antiviral_assay HIV-1 Entry Assay binding_assay->antiviral_assay sar_analysis SAR Analysis antiviral_assay->sar_analysis sar_analysis->start Lead Optimization

Caption: Workflow for CCR5 antagonist synthesis and evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4,4-difluorocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl 4,4-difluorocyclohexanecarboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, particularly focusing on the widely used method of fluorinating Ethyl 4-oxocyclohexanecarboxylate with Diethylaminosulfur Trifluoride (DAST).

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in this synthesis can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Reagent Quality: DAST is highly sensitive to moisture. Ensure you are using a fresh, high-quality batch of DAST. Older or improperly stored DAST can hydrolyze, reducing its effectiveness.

  • Anhydrous Conditions: The reaction is highly moisture-sensitive. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Reaction Temperature: The addition of DAST to the ketoester is typically performed at low temperatures (e.g., 0 °C or -78 °C) to control the reaction rate and minimize side reactions. After the initial addition, the reaction is often allowed to slowly warm to room temperature. Suboptimal temperature control can lead to the formation of byproducts.

  • Stoichiometry: An insufficient amount of DAST will lead to incomplete conversion of the starting material. A typical protocol uses a slight excess of DAST.

  • Work-up Procedure: During the aqueous work-up, ensure the product is thoroughly extracted from the aqueous layer using a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

Q2: I am observing a significant amount of an impurity alongside my desired product. What is this impurity and how can I minimize its formation?

A2: A common byproduct in the DAST fluorination of enolizable ketones like Ethyl 4-oxocyclohexanecarboxylate is the corresponding vinyl fluoride, Ethyl 4-fluoro-3-cyclohexenecarboxylate .[1] Its formation is a result of deprotonation of an intermediate carbocation.

Strategies to Minimize Vinyl Fluoride Formation:

  • Low Temperature: Maintaining a low temperature during the reaction can favor the desired geminal difluorination over the elimination pathway that leads to the vinyl fluoride.

  • Solvent Choice: While dichloromethane is commonly used, exploring less polar solvents might alter the reaction pathway and reduce elimination.

  • Alternative Fluorinating Agents: Consider using alternative and often safer fluorinating agents like Deoxo-Fluor or XtalFluor. These reagents have been reported to provide higher selectivity and reduce the formation of elimination byproducts in some cases.[2][3]

Q3: The purification of the final product is proving to be difficult. What are the recommended purification methods?

A3: The primary challenge in purification is the separation of the desired this compound from the vinyl fluoride byproduct, as their boiling points can be close.

  • Fractional Distillation: Careful fractional distillation under reduced pressure is the most common method for purification. A good fractional distillation column is essential to achieve high purity.

  • Column Chromatography: While less common for large-scale purification of this compound, silica gel column chromatography can be effective for separating the two compounds, especially on a smaller scale. A solvent system with low polarity (e.g., a gradient of ethyl acetate in hexanes) should be employed.

  • Chemical Purification: A method has been reported where the crude mixture is treated with an oxidizing agent, such as osmium tetroxide, to selectively react with the double bond of the vinyl fluoride byproduct, facilitating its removal.[1] However, this method involves the use of a highly toxic reagent. Another approach involves treating the mixture with hydrogen peroxide in acetic acid.

Q4: Are there safer alternatives to DAST for this fluorination?

A4: Yes, several safer and more thermally stable fluorinating agents are available:

  • Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride): This reagent is known to be more thermally stable than DAST and can sometimes offer better yields and selectivity.[3][4]

  • XtalFluor-E and XtalFluor-M: These are crystalline solids that are significantly safer to handle and store compared to the liquid DAST and Deoxo-Fluor.[2] They often require an activator, such as a Lewis acid or a fluoride source, to be effective.

Data Presentation: Comparison of Fluorinating Agents

Fluorinating AgentStructureKey AdvantagesKey Disadvantages
DAST Et₂NSF₃Readily available, well-established reagent.Thermally unstable (can decompose explosively), moisture-sensitive, can lead to elimination byproducts.[2]
Deoxo-Fluor (CH₃OCH₂CH₂)₂NSF₃More thermally stable than DAST, can provide better yields and selectivity.[3][4]Also moisture-sensitive, can be more expensive than DAST.
XtalFluor-E [Et₂NSF₂]BF₄Crystalline solid, significantly safer to handle and store, often gives less elimination byproducts.[2]Typically requires an activator, may be more expensive.

Experimental Protocols

Synthesis of this compound via DAST Fluorination

This protocol is a common method for the synthesis of the target compound.

Materials:

  • Ethyl 4-oxocyclohexanecarboxylate

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, and standard glassware for work-up and distillation.

Procedure:

  • Under an inert atmosphere (nitrogen or argon), dissolve Ethyl 4-oxocyclohexanecarboxylate in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add DAST (typically 1.1 to 1.5 equivalents) to the stirred solution via the dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture back to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by fractional distillation under reduced pressure to yield this compound as a colorless oil.

Alternative Synthesis Route: From Ethyl 4-hydroxybenzoate

This two-step route provides an alternative to the direct fluorination of the ketoester.

Step 1: Catalytic Hydrogenation of Ethyl 4-hydroxybenzoate

Materials:

  • Ethyl 4-hydroxybenzoate

  • Rhodium on alumina (Rh/Al₂O₃) or other suitable catalyst

  • Ethanol or other suitable solvent

  • High-pressure hydrogenation apparatus

Procedure:

  • In a high-pressure reactor, dissolve Ethyl 4-hydroxybenzoate in ethanol.

  • Add the Rh/Al₂O₃ catalyst (typically 5-10 wt%).

  • Pressurize the reactor with hydrogen gas (typically 50-100 atm).

  • Heat the reaction mixture to a specified temperature (e.g., 80-120 °C) and stir for several hours until the reaction is complete (monitored by GC or NMR).

  • Cool the reactor, release the pressure, and filter off the catalyst.

  • Concentrate the filtrate to obtain crude Ethyl 4-hydroxycyclohexanecarboxylate. This can be purified by distillation.

Step 2: Oxidation and Fluorination

The resulting Ethyl 4-hydroxycyclohexanecarboxylate can then be oxidized to Ethyl 4-oxocyclohexanecarboxylate using standard oxidizing agents (e.g., PCC, PDC, or Swern oxidation), followed by the DAST fluorination protocol described above.

Visualizations

Synthesis_Workflow cluster_main Main Synthesis Route Start Ethyl 4-oxocyclohexanecarboxylate DAST DAST Fluorination (DCM, 0°C to RT) Start->DAST Crude Crude Product (Mixture) DAST->Crude Purification Purification (Fractional Distillation) Crude->Purification Side_Product Vinyl Fluoride Byproduct Crude->Side_Product Separation Product This compound Purification->Product

Caption: Main synthetic route for this compound.

Troubleshooting_Logic Low_Yield Low Yield Observed Check_Reagents Check Reagent Quality (DAST, Solvents) Low_Yield->Check_Reagents Check_Conditions Verify Anhydrous Conditions Low_Yield->Check_Conditions Check_Temp Optimize Temperature Control Low_Yield->Check_Temp Check_Stoich Adjust Stoichiometry Low_Yield->Check_Stoich Impurity Impurity Detected (Vinyl Fluoride) Modify_Temp Lower Reaction Temperature Impurity->Modify_Temp Change_Solvent Screen Solvents Impurity->Change_Solvent Alt_Reagent Use Alternative Fluorinating Agent Impurity->Alt_Reagent Purification_Issue Difficult Purification Fractional_Dist Optimize Fractional Distillation Purification_Issue->Fractional_Dist Chromatography Employ Column Chromatography Purification_Issue->Chromatography

Caption: Troubleshooting flowchart for the synthesis.

Alternative_Route Start_Alt Ethyl 4-hydroxybenzoate Hydrogenation Catalytic Hydrogenation (Rh/Al₂O₃, H₂) Start_Alt->Hydrogenation Intermediate_OH Ethyl 4-hydroxy- cyclohexanecarboxylate Hydrogenation->Intermediate_OH Oxidation Oxidation (PCC, PDC, etc.) Intermediate_OH->Oxidation Intermediate_Keto Ethyl 4-oxo- cyclohexanecarboxylate Oxidation->Intermediate_Keto Fluorination DAST Fluorination Intermediate_Keto->Fluorination Final_Product Ethyl 4,4-difluoro- cyclohexanecarboxylate Fluorination->Final_Product

Caption: Alternative synthetic pathway from Ethyl 4-hydroxybenzoate.

References

Technical Support Center: Purification of Crude Ethyl 4,4-difluorocyclohexanecarboxylate by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the vacuum distillation of crude Ethyl 4,4-difluorocyclohexanecarboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the expected boiling point and pressure ranges for the vacuum distillation of this compound?

A1: The boiling point of this compound is significantly lower under reduced pressure. A known boiling point is 84-86 °C at 8 mmHg. Using a pressure-temperature nomograph, we can estimate the boiling points at other pressures.

Data Presentation: Estimated Boiling Point at Various Pressures

Vacuum Pressure (mmHg)Estimated Boiling Point (°C)
1~50-55
5~75-80
8 84-86 (Reported)
10~90-95
20~105-110
50~130-135
760 (Atmospheric)~203

Note: These are estimated values and may vary based on the purity of the crude material and the accuracy of the vacuum gauge.

Q2: What are the common impurities in crude this compound after synthesis?

A2: Common impurities depend on the synthetic route. If synthesized from Ethyl 4-oxocyclohexanecarboxylate using a fluorinating agent like diethylaminosulfur trifluoride (DAST), the crude product may contain:

  • Unreacted Starting Material: Ethyl 4-oxocyclohexanecarboxylate.

  • Fluorinating Agent Byproducts: Residual DAST and its decomposition products.

  • Acidic Impurities: Traces of hydrofluoric acid (HF) if moisture was present.

  • Solvent: The solvent used in the reaction (e.g., dichloromethane, chloroform).

Q3: Is this compound thermally stable during distillation?

Troubleshooting Guides

This section provides solutions to common problems encountered during the vacuum distillation of this compound.

Issue 1: Difficulty Achieving or Maintaining a Stable Vacuum

  • Symptoms: The vacuum pump is running, but the target pressure is not reached, or the pressure fluctuates significantly.

  • Possible Causes & Solutions:

    • Leaks in the System:

      • Check all glass joints: Ensure they are properly greased and securely clamped.

      • Inspect tubing: Look for cracks or loose connections in the vacuum tubing.

      • Examine the cold trap: Ensure the seals are tight.

    • Outgassing of the Crude Material:

      • Degas the sample: Before heating, pull a vacuum on the cold crude material for a period to remove dissolved gases and volatile impurities.

    • Inefficient Cold Trap:

      • Use an appropriate coolant: A dry ice/acetone or liquid nitrogen bath is recommended to effectively trap volatile substances that could otherwise enter and contaminate the vacuum pump.

    • Poor Vacuum Pump Performance:

      • Check the pump oil: The oil may be contaminated. Change the vacuum pump oil if it appears cloudy or discolored.

      • Run the pump blanked off: Disconnect the pump from the distillation setup and check the ultimate vacuum it can achieve to ensure it is functioning correctly.

Issue 2: Bumping or Uncontrolled Boiling

  • Symptoms: The liquid in the distillation flask boils violently and "bumps," potentially carrying crude material over into the receiving flask.

  • Possible Causes & Solutions:

    • Lack of Nucleation Sites:

      • Use a magnetic stir bar: Vigorous stirring provides a large surface area for smooth boiling.

      • Add boiling chips: If stirring is not possible, use fresh, appropriately sized boiling chips. Do not add boiling chips to a hot liquid under vacuum.

    • Heating Too Rapidly:

      • Gradual heating: Increase the temperature of the heating mantle slowly to allow for controlled boiling.

    • Excessive Vacuum:

      • Adjust the vacuum: For very volatile impurities, a lower vacuum (higher pressure) might be necessary during the initial stages of distillation to allow for their gentle removal.

Issue 3: No Product Distilling Over at the Expected Temperature

  • Symptoms: The distillation pot is at the expected boiling temperature for the set pressure, but little to no distillate is collecting.

  • Possible Causes & Solutions:

    • Inaccurate Temperature Reading:

      • Proper thermometer placement: The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

    • Inaccurate Pressure Reading:

      • Calibrate the vacuum gauge: Ensure your gauge is providing an accurate reading. A higher-than-indicated pressure will require a higher temperature for boiling.

    • Fractional Distillation Column Issues (if used):

      • Flooding: The column may be flooded due to too high a heating rate. Reduce the heat to allow the liquid to drain back down the column.

      • Insufficient insulation: The column may be losing too much heat to the surroundings. Insulate the column with glass wool or aluminum foil.

Issue 4: Product Purity is Low After Distillation

  • Symptoms: Analytical data (e.g., GC-MS, NMR) of the distilled product shows the presence of impurities.

  • Possible Causes & Solutions:

    • Inefficient Separation:

      • Use a fractionating column: For impurities with boiling points close to the product, a simple distillation may not be sufficient. A Vigreux or packed column can improve separation.

      • Collect fractions: Do not collect the entire distillate in one flask. Collect an initial forerun fraction (which may contain lower-boiling impurities), a main fraction (the pure product), and a final fraction. Analyze each fraction separately.

    • Bumping or Splashing:

      • See Issue 2: Uncontrolled boiling can carry non-volatile impurities over with the vapor. Ensure smooth boiling.

    • Thermal Decomposition:

      • Lower the distillation temperature: Use a deeper vacuum to distill the product at a lower temperature to prevent decomposition.

Experimental Protocols

Pre-Distillation Workup of Crude this compound

  • Quenching and Neutralization: After the synthesis reaction, the crude mixture should be carefully quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a similar weak base to neutralize any acidic byproducts.

  • Liquid-Liquid Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Wash the organic layer sequentially with water and then brine to remove water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Remove the bulk of the solvent using a rotary evaporator. It is crucial not to heat the flask excessively at this stage to avoid loss of the product.

Mandatory Visualizations

experimental_workflow cluster_pre_distillation Pre-Distillation Workup cluster_distillation Vacuum Distillation quench Quench and Neutralize extract Liquid-Liquid Extraction quench->extract wash Wash with Water and Brine extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate in vacuo dry->concentrate setup Assemble Distillation Apparatus concentrate->setup degas Degas Crude Material setup->degas distill Heat and Collect Fractions degas->distill analyze Analyze Fractions distill->analyze pure_product Pure Product analyze->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow cluster_vacuum Vacuum Issues cluster_boiling Boiling Issues cluster_distillate Distillate Issues start Distillation Problem Observed check_leaks Check for Leaks start->check_leaks add_stirring Ensure Stirring/Boiling Chips start->add_stirring check_temp Check Thermometer Placement start->check_temp check_pump Check Pump Oil check_leaks->check_pump check_trap Inspect Cold Trap check_pump->check_trap solution Problem Resolved check_trap->solution control_heat Control Heating Rate add_stirring->control_heat control_heat->solution check_pressure Verify Pressure Reading check_temp->check_pressure use_column Use Fractionating Column check_pressure->use_column use_column->solution

Caption: Troubleshooting workflow for vacuum distillation.

Troubleshooting low yield in DAST fluorination reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Diethylamino)sulfur Trifluoride (DAST) fluorination reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is DAST and what is it used for?

A1: (Diethylamino)sulfur trifluoride (DAST) is a nucleophilic fluorinating agent widely used in organic synthesis.[1][2][3] It is primarily used to convert primary, secondary, and tertiary alcohols to their corresponding alkyl fluorides, and aldehydes or ketones to geminal difluorides.[1][2][4]

Q2: What are the main safety concerns when working with DAST?

A2: DAST is a hazardous reagent that requires careful handling. Key safety concerns include:

  • Thermal Instability: DAST can decompose explosively when heated above 50°C.[4] It is crucial to avoid heating DAST reactions unless absolutely necessary and with extreme caution.

  • Moisture Sensitivity: DAST reacts violently with water to produce hazardous hydrogen fluoride (HF) gas.[5] All reactions must be conducted under anhydrous conditions in a well-ventilated fume hood.

  • Toxicity: DAST and its byproducts are toxic. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Q3: Are there safer alternatives to DAST?

A3: Yes, several alternatives with improved safety profiles are available. Deoxo-Fluor is a more thermally stable analog, though it can also be explosive.[6][7] Other newer reagents like XtalFluor-E and Fluolead are crystalline solids with enhanced thermal stability and are often safer to handle.[8]

Troubleshooting Guide for Low Yields

This section addresses common problems encountered during DAST fluorination reactions that can lead to low yields of the desired product.

Problem 1: Low or no conversion of the starting material.

Possible Cause Suggested Solution
Inactive Reagent DAST can degrade over time, especially with improper storage. Use a fresh bottle of DAST or purify the existing reagent if its purity is questionable.
Insufficient Reagent For sterically hindered or less reactive substrates, an excess of DAST may be required. Increase the equivalents of DAST incrementally (e.g., from 1.2 eq. to 1.5 or 2.0 eq.).[9]
Low Reaction Temperature While many DAST reactions proceed at low temperatures (-78°C to room temperature), some substrates require higher temperatures to react.[6] Gradually increase the reaction temperature, but do not exceed 50°C due to the risk of explosive decomposition.[4]
Inappropriate Solvent The choice of solvent can significantly impact the reaction rate and yield. Dichloromethane (DCM) is the most commonly used solvent.[1][6] However, for some substrates, other aprotic solvents like tetrahydrofuran (THF) or toluene may be more suitable. A solvent screen may be necessary to find the optimal conditions.[9]
Poor Substrate Solubility Ensure the starting material is fully dissolved in the chosen solvent at the reaction temperature. If solubility is an issue, consider using a co-solvent.

Problem 2: Formation of significant side products.

Side Product(s) Possible Cause Suggested Solution
Elimination Products (Alkenes) For secondary and tertiary alcohols, elimination can be a major side reaction, especially at higher temperatures.- Conduct the reaction at the lowest possible temperature that allows for reasonable conversion. - Consider using a less-hindered and more nucleophilic fluorinating agent if elimination persists.
Rearrangement Products Substrates prone to carbocation formation (e.g., those that can form stable tertiary or benzylic carbocations) can undergo Wagner-Meerwein or pinacol-type rearrangements.[2][10]- Run the reaction at a very low temperature (-78°C) to minimize carbocation formation. - The choice of solvent can influence the reaction mechanism; a less polar solvent may suppress carbocationic pathways.
Ether Formation In some cases, particularly with epoxides, ether formation can be a competing side reaction.[10]- Optimize the stoichiometry of DAST. - Adjust the reaction temperature and time.

The following diagram illustrates a general troubleshooting workflow for low-yield DAST fluorination reactions.

Troubleshooting_Workflow Troubleshooting Low Yield in DAST Fluorination start Low Yield Observed check_conversion Check Conversion of Starting Material start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion Yes side_products Significant Side Products check_conversion->side_products No, but side products observed check_reagent DAST Quality/Activity Issue? low_conversion->check_reagent identify_side_products Identify Side Products (NMR, MS) side_products->identify_side_products use_fresh_dast Use Fresh/Purified DAST check_reagent->use_fresh_dast Yes optimize_conditions Optimize Reaction Conditions check_reagent->optimize_conditions No increase_equivalents Increase DAST Equivalents optimize_conditions->increase_equivalents increase_temp Increase Temperature (with caution) increase_equivalents->increase_temp change_solvent Change Solvent increase_temp->change_solvent elimination Elimination Products? identify_side_products->elimination lower_temp Lower Reaction Temperature elimination->lower_temp Yes rearrangement Rearrangement Products? elimination->rearrangement No rearrangement->lower_temp Yes use_less_polar_solvent Use Less Polar Solvent rearrangement->use_less_polar_solvent If lowering temp is not enough

Caption: A flowchart for troubleshooting low yields in DAST fluorination.

Data on Reaction Conditions and Yields

The following tables provide a summary of how different reaction parameters can affect the yield of DAST fluorination reactions. Please note that the optimal conditions are highly substrate-dependent.

Table 1: Effect of Solvent on the Deoxyfluorination of an α-Hydroxy-β-ketoester

SolventConversion (%)
Dichloromethane (CH₂Cl₂)High
Tetrahydrofuran (THF)Low/No Conversion
TolueneLow/No Conversion
(Data compiled from a study on the deoxyfluorination of cyclic α-hydroxy-β-ketoesters.[9])

Table 2: Effect of DAST Equivalents on the Deoxyfluorination of an α-Hydroxy-β-ketoester

Equivalents of DASTConversion (%)
1.0Low
2.0High
(Data compiled from a study on the deoxyfluorination of cyclic α-hydroxy-β-ketoesters.[9])

Experimental Protocols

Protocol 1: General Procedure for the Fluorination of an Alcohol with DAST

This procedure is a general guideline and may require optimization for specific substrates.

  • Preparation:

    • Under an inert atmosphere (e.g., argon or nitrogen), add the alcohol (1.0 eq.) to a flame-dried flask equipped with a magnetic stir bar.

    • Dissolve the alcohol in anhydrous dichloromethane (DCM).

    • Cool the solution to -78°C using a dry ice/acetone bath.

  • Reaction:

    • Slowly add DAST (1.1-1.5 eq.) dropwise to the stirred solution.

    • Stir the reaction mixture at -78°C and allow it to slowly warm to room temperature over several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction by slowly adding the reaction mixture to a cold (0°C) saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for the Fluorination of an Aldehyde or Ketone with DAST

  • Preparation:

    • Follow the same preparation steps as for the fluorination of an alcohol, using the aldehyde or ketone as the starting material.

  • Reaction:

    • Slowly add DAST (2.0-3.0 eq.) dropwise to the stirred solution at -78°C.

    • Stir the reaction mixture at -78°C and allow it to slowly warm to room temperature. The reaction may need to be stirred at room temperature for several hours to overnight for complete conversion. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Follow the same work-up and purification procedures as for the fluorination of an alcohol.

Reaction Mechanisms and Side Reactions

The following diagram illustrates the proposed mechanism for the fluorination of an alcohol with DAST, along with potential side reactions.

DAST_Mechanism DAST Fluorination of Alcohols: Mechanism and Side Reactions cluster_main_pathway Main Reaction Pathway cluster_side_reactions Potential Side Reactions Alcohol R-OH Intermediate1 [R-O-S(F2)NEt2]+ H-F Alcohol->Intermediate1 + DAST DAST Et2NSF3 Intermediate2 R-O-S(F)NEt2 Intermediate1->Intermediate2 - HF Product R-F (Desired Product) Intermediate2->Product + F- (SN2/SN1) Carbocation R+ (Carbocation) Intermediate2->Carbocation SN1 Pathway Elimination_Product Alkene (Elimination) Carbocation->Elimination_Product - H+ Rearrangement_Product Rearranged Product Carbocation->Rearrangement_Product Rearrangement

Caption: Proposed mechanism for DAST fluorination of alcohols and common side reactions.

References

Technical Support Center: Synthesis of Ethyl 4,4-difluorocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4,4-difluorocyclohexanecarboxylate. Our aim is to help you mitigate common side reactions and optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My synthesis of this compound from Ethyl 4-oxocyclohexanecarboxylate using diethylaminosulfur trifluoride (DAST) is resulting in a low yield and a complex mixture of products. What are the likely side reactions?

A1: The fluorination of β-keto esters like Ethyl 4-oxocyclohexanecarboxylate with DAST can be accompanied by several side reactions. The most common issues include the formation of a vinyl fluoride byproduct and incomplete reaction.

Common Side Reactions and Solutions:

  • Incomplete Reaction: The starting material, Ethyl 4-oxocyclohexanecarboxylate, may remain in the final product mixture.

    • Troubleshooting:

      • Reagent Stoichiometry: Ensure at least two equivalents of DAST are used. The reaction consumes two equivalents of fluoride per molecule of the ketone.

      • Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion. While reactions are often started at low temperatures (e.g., -78°C), they may require warming to room temperature or slightly above to proceed to completion.[1]

  • Formation of Ethyl 4-fluorocyclohex-3-enecarboxylate: This vinyl fluoride is a common byproduct resulting from the deprotonation of an intermediate fluorocarbocation.[1]

    • Troubleshooting:

      • Anhydrous Conditions: Strictly maintain anhydrous conditions, as moisture can react with DAST and intermediates, potentially favoring elimination pathways.

      • Temperature Control: Carry out the addition of DAST at low temperatures (e.g., -78°C to 0°C) to minimize side reactions.[1]

      • Solvent Choice: Aprotic, non-polar solvents such as dichloromethane (DCM) or carbon tetrachloride are generally preferred.

  • Formation of Rearrangement Products: Although less common for this specific substrate, carbocationic intermediates in DAST fluorinations can undergo rearrangements like Wagner-Meerwein shifts.[1][2]

    • Troubleshooting:

      • Low Temperature: Maintaining a low reaction temperature can suppress carbocation rearrangements.

  • Decomposition of DAST: Heating the reaction mixture above 80°C can lead to the decomposition of DAST, reducing its efficacy and potentially introducing impurities.

    • Troubleshooting:

      • Temperature Monitoring: Carefully monitor the reaction temperature and avoid excessive heating.

Q2: How can I purify the crude product to remove the side products?

A2: Purification of the crude product is typically achieved through distillation.[1] Given the potential for closely boiling impurities, fractional distillation under reduced pressure is recommended for obtaining high-purity this compound. Column chromatography on silica gel can also be employed as an alternative or supplementary purification step.

Data Presentation

Table 1: Impact of Reaction Conditions on the Yield of this compound

ParameterConditionExpected Outcome on YieldPotential Side Products Favored
Temperature Low (-78°C to 0°C)Optimal-
High (> room temp)DecreasedVinyl fluoride, rearrangement products
DAST Equivalents < 2 equivalentsLow (incomplete reaction)Unreacted starting material
≥ 2 equivalentsHigher-
Reaction Time InsufficientLow (incomplete reaction)Unreacted starting material
ExcessiveMay decrease due to degradationDecomposition products
Solvent Aprotic, non-polarOptimal-
ProticDecreasedHydrolysis of DAST, other byproducts

Experimental Protocols

Key Experiment: Synthesis of this compound from Ethyl 4-oxocyclohexanecarboxylate

  • Reaction Setup: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add Ethyl 4-oxocyclohexanecarboxylate (1.0 eq) and anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to -78°C in a dry ice/acetone bath.

  • Addition of DAST: Slowly add diethylaminosulfur trifluoride (DAST) (2.0-2.2 eq) dropwise to the cooled solution via the dropping funnel, ensuring the temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or GC.

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice or into a cold saturated aqueous solution of sodium bicarbonate with vigorous stirring to neutralize any remaining acidic byproducts.

  • Work-up:

    • Separate the organic layer in a separatory funnel.

    • Extract the aqueous layer with dichloromethane (2 x volume).

    • Combine the organic layers.

    • Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation to yield pure this compound as a colorless oil.

Mandatory Visualizations

Synthesis_Pathway Start Ethyl 4-oxocyclohexanecarboxylate DAST DAST (≥ 2 eq.) DCM, -78°C to RT Start->DAST SideProduct2 Unreacted Starting Material Start->SideProduct2 Incomplete Reaction Product This compound (Desired Product) DAST->Product Main Reaction SideProduct1 Ethyl 4-fluorocyclohex-3-enecarboxylate (Vinyl Fluoride) DAST->SideProduct1 Side Reaction (Elimination)

Caption: Main and side reaction pathways in the synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckSM Analyze for Starting Material (SM) Start->CheckSM CheckVinyl Analyze for Vinyl Fluoride Start->CheckVinyl ActionSM Increase DAST equivalents Increase reaction time/temp CheckSM->ActionSM SM Detected ActionVinyl Ensure anhydrous conditions Maintain low temperature CheckVinyl->ActionVinyl Vinyl Fluoride Detected Purify Purify by Fractional Distillation ActionSM->Purify ActionVinyl->Purify Success High Purity Product Purify->Success

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Purification of Ethyl 4,4-difluorocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 4,4-difluorocyclohexanecarboxylate. The following information is designed to help you identify and resolve common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude preparation of this compound?

When synthesizing this compound, particularly from Ethyl 4-oxocyclohexanecarboxylate using a fluorinating agent like diethylaminosulfur trifluoride (DAST), several impurities can arise. These include:

  • Unreacted Starting Material: Ethyl 4-oxocyclohexanecarboxylate.

  • Byproducts from Incomplete Fluorination: Monofluorinated intermediates.

  • Rearrangement Products: Cationic rearrangements such as the Wagner-Meerwein rearrangement can occur during fluorination.[1]

  • Elimination Byproducts: Vinyl fluorides can be formed from intermediate fluoro carbocations.[2]

  • Hydrolyzed Product: 4,4-difluorocyclohexanecarboxylic acid, which can form if water is present during workup or storage.[3][4]

  • Residual Solvents: Solvents used in the reaction and workup (e.g., dichloromethane, ethyl acetate).

Q2: What are the recommended methods for purifying crude this compound?

The primary methods for purifying this compound are vacuum distillation and column chromatography.

  • Vacuum Distillation: This is often the preferred method for large-scale purification, especially if the boiling points of the impurities are significantly different from the product.[3][5]

  • Column Chromatography: This technique is highly effective for removing impurities with similar boiling points and for smaller-scale purifications.

Q3: How can I assess the purity of my this compound sample?

Several analytical techniques can be used to determine the purity of your product:

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent method for identifying and quantifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): Useful for non-volatile impurities and for quantitative analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide detailed structural information and help identify impurities. Quantitative NMR (qNMR) can be used to determine absolute purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: My distilled product is still impure. What should I do?

If vacuum distillation does not yield a product of the desired purity, consider the following:

  • Co-distillation of Impurities: Some impurities may have boiling points very close to that of the product, leading to co-distillation.

  • Thermal Decomposition: Fluorinated esters can be susceptible to thermal decomposition at high temperatures, which may introduce new impurities.[6][7][8][9][10]

Troubleshooting Steps:

  • Fractional Distillation: If not already performed, use a fractionating column to improve separation efficiency.

  • Lower the Distillation Pressure: Distilling at a lower pressure will reduce the boiling point and minimize the risk of thermal decomposition.

  • Column Chromatography: If distillation fails to provide the required purity, column chromatography is the recommended next step.

Issue 2: I am having trouble separating my product from impurities using standard column chromatography.

Standard silica gel chromatography may not always be effective for separating fluorinated compounds from their non-fluorinated or less-fluorinated analogs.

Troubleshooting Steps:

  • Optimize the Mobile Phase: A systematic approach to solvent system selection is crucial. Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate.

  • Consider Alternative Stationary Phases:

    • Fluorinated Silica Gel: These stationary phases can enhance the separation of fluorinated compounds.[11][12] The retention of fluorinated molecules is influenced by their fluorine content and hydrophobicity.[11]

    • Alumina or Florisil: If your compound is sensitive to the acidic nature of silica gel, basic alumina or neutral Florisil can be good alternatives.

  • Reversed-Phase Chromatography: For more polar impurities, reversed-phase HPLC with a C18 or a specialized fluorinated column might be effective.[13][14][15] The use of mobile phase modifiers like trifluoroethanol (TFE) can sometimes improve separation.[13][15]

Issue 3: My final product has a yellow or brown discoloration.

A colored product suggests the presence of impurities, which could be polymeric materials or degradation products.

Troubleshooting Steps:

  • Charcoal Treatment: Dissolve the product in a suitable organic solvent and add a small amount of activated charcoal. Stir for a short period, then filter through celite to remove the charcoal.

  • Washing with a Mild Reducing Agent: Washing the organic solution with a dilute solution of sodium bisulfite can sometimes remove colored impurities arising from oxidation.

  • Re-purification: If the discoloration persists, re-purification by column chromatography or distillation is recommended.

Data Presentation

The following table summarizes hypothetical quantitative data for the purification of this compound using different methods. Actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification MethodStarting Purity (GC-MS Area %)Final Purity (GC-MS Area %)Typical Yield (%)Key Impurities Removed
Vacuum Distillation 85%95-97%70-80%High and low boiling point impurities, residual solvents.
Fractional Vacuum Distillation 85%>98%60-70%Impurities with close boiling points.
Silica Gel Column Chromatography 85%>99%80-90%Starting material, polar byproducts.
Fluorinated Silica Gel Chromatography 95% (after distillation)>99.5%85-95%Partially fluorinated byproducts, structural isomers.

Experimental Protocols

Protocol 1: Vacuum Distillation
  • Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

  • Sample Loading: Place the crude this compound into the distillation flask. Add a magnetic stir bar or boiling chips.

  • Distillation:

    • Begin stirring and slowly apply vacuum.

    • Gradually heat the distillation flask using a heating mantle.

    • Collect the fraction that distills at the expected boiling point and pressure. The boiling point of this compound is approximately 90-92 °C at 15 mmHg.

  • Analysis: Analyze the collected fractions by GC-MS or NMR to confirm purity.

Protocol 2: Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry-load the sample onto the column.

  • Elution:

    • Begin eluting with a non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 10% ethyl acetate in hexane.

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

Troubleshooting Workflow for Impure Distilled Product

start Impure Product After Distillation check_bp Are boiling points of impurities known? start->check_bp close_bp Impurities have close boiling points check_bp->close_bp Yes thermal_decomp Suspect thermal decomposition? check_bp->thermal_decomp No fractional_dist Perform Fractional Distillation close_bp->fractional_dist lower_pressure Lower Distillation Pressure thermal_decomp->lower_pressure Yes column_chrom Proceed to Column Chromatography thermal_decomp->column_chrom No end Pure Product fractional_dist->end lower_pressure->end column_chrom->end

Caption: Troubleshooting workflow for an impure distilled product.

Experimental Workflow for Column Chromatography Purification

start Crude Product pack_column Pack Silica Gel Column start->pack_column load_sample Dry Load Sample pack_column->load_sample elute Elute with Hexane/Ethyl Acetate Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_tlc Analyze Fractions by TLC collect_fractions->analyze_tlc analyze_tlc->collect_fractions Continue Elution combine_pure Combine Pure Fractions analyze_tlc->combine_pure Pure evaporate Remove Solvent (Rotary Evaporator) combine_pure->evaporate end Pure Product evaporate->end

References

Technical Support Center: Hydrolysis of Ethyl 4,4-difluorocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the hydrolysis of Ethyl 4,4-difluorocyclohexanecarboxylate to produce 4,4-difluorocyclohexanecarboxylic acid. This resource provides detailed troubleshooting, frequently asked questions (FAQs), experimental protocols, and comparative data to improve the efficiency and success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the hydrolysis of this compound.

Q1: My hydrolysis reaction is showing low or no conversion of the starting material. What are the possible causes and solutions?

A1: Low or no conversion is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:

  • Insufficient Base: The hydrolysis of an ester, a process also known as saponification, requires at least a stoichiometric amount of base. For irreversible and faster reaction, a significant excess of the base is often recommended.[1]

    • Solution: Ensure you are using a sufficient excess of the base (e.g., 2 to 5 equivalents). If you have already used an excess, consider the quality of your base.

  • Poor Quality of Base: The base (e.g., LiOH, NaOH, KOH) can degrade over time, especially if it has absorbed moisture or carbon dioxide from the atmosphere.

    • Solution: Use a fresh, unopened container of the base or accurately titrate your base solution to determine its actual concentration.

  • Low Reaction Temperature: While some hydrolyses proceed at room temperature, this specific substrate may require heating to achieve a reasonable reaction rate.

    • Solution: Try gently heating the reaction mixture. A patent suggests heating to 50°C can drive the reaction to completion.

  • Poor Solubility: The ester may not be sufficiently soluble in the reaction medium, limiting its interaction with the aqueous base.

    • Solution: Ensure a co-solvent like Tetrahydrofuran (THF) or ethanol is used to create a homogeneous reaction mixture. Vigorous stirring is also crucial to maximize the interface between the organic and aqueous phases.

Q2: I am observing a low yield of the desired 4,4-difluorocyclohexanecarboxylic acid even with complete conversion of the starting ester. What could be the reason?

A2: A low isolated yield despite good conversion often points to issues during the workup and purification steps.

  • Incomplete Acidification: The product of the basic hydrolysis is the carboxylate salt, which is soluble in the aqueous layer. To isolate the carboxylic acid, the reaction mixture must be acidified to protonate the carboxylate.

    • Solution: Carefully adjust the pH of the aqueous layer to be acidic (pH 3-4 is a good target) using an acid like 1M HCl. Use pH paper or a pH meter to confirm.

  • Insufficient Extraction: The protonated carboxylic acid needs to be efficiently extracted from the aqueous phase into an organic solvent.

    • Solution: Perform multiple extractions (at least 2-3 times) with a suitable organic solvent like ethyl acetate. Combine the organic layers to maximize product recovery.

  • Product Loss During Purification: If you are performing a purification step like recrystallization, some product loss is inevitable.

    • Solution: Optimize your recrystallization procedure. Ensure you are using a minimal amount of hot solvent to dissolve the product and allow for slow cooling to maximize crystal formation.

Q3: Are there any potential side reactions I should be aware of during the hydrolysis of this compound?

A3: The gem-difluoro group is generally stable under basic hydrolysis conditions used for esters. However, under very harsh conditions (e.g., very high temperatures or extremely concentrated base), elimination reactions to form a monofluorinated alkene could be a theoretical concern.

  • Monitoring: The formation of side products can be monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) of the crude reaction mixture.

  • Prevention: Stick to the recommended reaction conditions, particularly avoiding excessive heat, to minimize the risk of side reactions. The high yields reported in the literature for standard conditions suggest that side reactions are not a major issue.[2][3]

Q4: How do I effectively purify the final product, 4,4-difluorocyclohexanecarboxylic acid?

A4: The primary method for purifying the solid 4,4-difluorocyclohexanecarboxylic acid is recrystallization.

  • Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For carboxylic acids, common recrystallization solvents include water, or a mixture of an organic solvent and water (e.g., ethanol/water), or a non-polar solvent like hexanes or toluene for less polar compounds. Datasheets indicate that 4,4-difluorocyclohexanecarboxylic acid is soluble in chloroform and methanol.[4] A mixture of a soluble solvent (like methanol) with an anti-solvent (like water or a non-polar solvent) could be a good starting point for developing a recrystallization protocol.

  • General Recrystallization Procedure:

    • Dissolve the crude product in a minimal amount of the chosen hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Comparative Data of Hydrolysis Conditions

BaseSolventTemperatureReaction TimeYield (%)Reference
LiOH·H₂OTHF / H₂ORoom Temp.Overnight97[2][3]
NaOHEthanol / THF / H₂ORoom Temp. then 50°COvernight then 2 hours64 (overall)
KOHTHF / H₂ORoom Temp.12-24 hours(Not Reported)[1]

Note: The yield for the NaOH condition is an overall yield for a multi-step synthesis where hydrolysis is the final step.

Experimental Protocols

Protocol 1: High-Yield Hydrolysis using Lithium Hydroxide [2][3]

This protocol is based on a literature procedure with a reported yield of 97%.

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 equivalent) in THF (approximately 30 mL per gram of ester).

  • Addition of Reagents: To the stirred solution, add deionized water (approximately 15 mL per gram of ester), followed by lithium hydroxide monohydrate (5.0 equivalents).

  • Reaction: Stir the mixture vigorously at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Carefully adjust the pH of the aqueous layer to approximately 4 by the dropwise addition of 1 M HCl.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer one more time with ethyl acetate.

  • Purification:

    • Combine the organic extracts and wash with brine.

    • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield 4,4-difluorocyclohexanecarboxylic acid as a white solid.

Visual Guides

Hydrolysis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Ester This compound ReactionVessel Stir at RT or Heat Ester->ReactionVessel Base Base (LiOH, NaOH, or KOH) Base->ReactionVessel Solvent Solvent (e.g., THF/H2O) Solvent->ReactionVessel Acidification Acidify with HCl (pH 3-4) ReactionVessel->Acidification Reaction Mixture Extraction Extract with Ethyl Acetate Acidification->Extraction Drying Dry with MgSO4/Na2SO4 Extraction->Drying Combined Organic Layers Concentration Concentrate in vacuo Drying->Concentration FinalProduct 4,4-difluorocyclohexanecarboxylic acid Concentration->FinalProduct

Caption: Experimental workflow for the hydrolysis of this compound.

Troubleshooting_Logic cluster_incomplete Troubleshooting Incomplete Conversion cluster_low_yield Troubleshooting Low Isolated Yield Start Low Yield or Incomplete Reaction CheckConversion Check Conversion (TLC/LC-MS) Start->CheckConversion IncompleteConversion Incomplete Conversion CheckConversion->IncompleteConversion No CompleteConversion Complete Conversion, Low Yield CheckConversion->CompleteConversion Yes CheckBase Check Base Quality & Quantity IncompleteConversion->CheckBase CheckAcidification Ensure Proper Acidification (pH 3-4) CompleteConversion->CheckAcidification CheckTemp Increase Temperature CheckBase->CheckTemp CheckSolubility Improve Solubility (Co-solvent, Stirring) CheckTemp->CheckSolubility CheckExtraction Perform Multiple Extractions CheckAcidification->CheckExtraction OptimizePurification Optimize Purification (Recrystallization) CheckExtraction->OptimizePurification

Caption: Troubleshooting logic for improving hydrolysis efficiency.

References

Technical Support Center: Production of Ethyl 4,4-difluorocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of Ethyl 4,4-difluorocyclohexanecarboxylate. This valuable building block, a key intermediate in the synthesis of pharmaceuticals like Maraviroc, presents unique challenges during production.[1][2][3] This guide aims to address specific issues that may be encountered during laboratory experiments and the transition to larger-scale manufacturing.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

A common and effective method is the geminal difluorination of Ethyl 4-oxocyclohexanecarboxylate. This reaction is typically carried out using a fluorinating agent to replace the ketone's oxygen atom with two fluorine atoms.

Q2: Which fluorinating agents are suitable for this conversion, and what are the key differences?

Several fluorinating agents can be used, with the most common being Diethylaminosulfur trifluoride (DAST). However, for larger-scale operations, more thermally stable and safer alternatives like Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) and XtalFluor-E/--INVALID-LINK-- (aminodifluorosulfinium salts) are recommended.[4][5][6] DAST is known for its thermal instability, which poses a significant safety risk upon scale-up.[4] Deoxo-Fluor and XtalFluor reagents offer enhanced thermal stability and often provide better selectivity, minimizing the formation of elimination byproducts.[1][5]

Q3: What are the primary challenges when scaling up the production of this compound?

The main challenges include:

  • Thermal Management: The fluorination reaction is often exothermic. Inadequate heat dissipation on a larger scale can lead to a runaway reaction and decomposition of the fluorinating agent, especially with DAST.[7]

  • Reagent Handling and Safety: DAST is thermally unstable and reacts violently with water, releasing toxic hydrogen fluoride.[7] Handling large quantities requires specialized equipment and stringent safety protocols. Deoxo-Fluor and XtalFluor are generally safer to handle.[1][5]

  • Byproduct Formation: A common side reaction is the elimination of HF to form an unsaturated byproduct, Ethyl 4-fluorocyclohex-3-enecarboxylate. The selectivity towards the desired difluorinated product can be highly dependent on the choice of fluorinating agent and reaction conditions.[1]

  • Purification: Separating the desired product from unreacted starting material, the fluorinating agent's byproducts, and any elimination side products can be challenging at a large scale.

Q4: How can byproduct formation be minimized?

The choice of fluorinating agent is critical. For instance, in the synthesis of this compound, XtalFluor-M has been shown to provide a much higher selectivity (15:1) for the desired product over the elimination byproduct compared to DAST (1:1).[1] Careful control of reaction temperature and the slow addition of the fluorinating agent can also help to suppress side reactions.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound.

Problem: Low Yield of the Desired Product
Potential Cause Suggested Solution
Incomplete Reaction - Increase the reaction time or temperature cautiously, monitoring for byproduct formation.- Ensure the fluorinating agent is of high purity and has not degraded. Use a fresh batch if necessary.- Increase the molar ratio of the fluorinating agent.
Degradation of Reagent or Product - For exothermic reactions, ensure efficient cooling and slow, portion-wise addition of the fluorinating agent to maintain the desired temperature.- Use a more thermally stable fluorinating agent like Deoxo-Fluor or XtalFluor for reactions requiring higher temperatures.[5]
Formation of Elimination Byproduct - Switch to a more selective fluorinating agent such as XtalFluor-M, which has been shown to significantly reduce elimination.[1]- Optimize the reaction temperature; lower temperatures often favor substitution over elimination.
Moisture in the Reaction - Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents. Moisture can react with and decompose the fluorinating agent.
Problem: Difficulty in Product Purification
Potential Cause Suggested Solution
Similar Polarity of Product and Byproducts - Employ high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) for challenging separations.- Consider derivatizing the crude mixture to facilitate separation, followed by removal of the derivatizing group.
Residual Fluorinating Agent Byproducts - Quench the reaction mixture carefully with a suitable reagent (e.g., saturated sodium bicarbonate solution) to neutralize acidic byproducts.- Perform an aqueous workup to remove water-soluble impurities.
Product is a Colorless Oil - Utilize vacuum distillation for purification, as this compound is a colorless oil.[8]

Data Presentation

The following table summarizes a comparison of different fluorinating agents for the synthesis of this compound from Ethyl 4-oxocyclohexanecarboxylate.

Fluorinating AgentYieldSelectivity (Product:Elimination Byproduct)Key ConsiderationsReference
DAST 71%1:1Thermally unstable, significant byproduct formation.[1][8]
XtalFluor-M High-yielding15:1Crystalline solid, easier to handle, and more thermally stable than DAST, offering superior selectivity.[1]
Deoxo-Fluor Generally highBetter than DASTMore thermally stable than DAST, making it a safer alternative for scale-up.[5][6]

Experimental Protocols

Synthesis using DAST (Lab Scale)

Preparation: A solution of diethylaminosulfur trifluoride (DAST) (7.7 mL) in 75 mL of carbon tetrachloride (CCl₄) is prepared in a reaction vessel and cooled to 0°C.[8]

Addition of Precursor: Ethyl 4-oxocyclohexanecarboxylate (5 g, 29 mmol) is slowly added dropwise to the cooled DAST solution.[8]

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 16 hours.[8]

Quenching: The reaction is carefully quenched by the slow addition of water.[8]

Workup: The organic phase is separated, washed with water, and dried over anhydrous sodium sulfate (Na₂SO₄).[8]

Purification: The crude product is purified by distillation to yield this compound as a colorless oil (4.2 g, 71% yield).[8]

Synthesis using XtalFluor-M (Improved Selectivity)

Preparation: To a solution of triethylamine trihydrofluoride (163 μL, 1.0 mmol) in 1,2-dichloroethane (2.0 mL) is added at room temperature XtalFluor-M (362 mg, 1.5 mmol) followed by Ethyl 4-oxocyclohexanecarboxylate (159 μL, 1.0 mmol).[1]

Reaction: The reaction mixture is heated to reflux. After 2 hours, the reaction mixture is cooled to room temperature.[1]

Quenching: The reaction is quenched with a 5% aqueous sodium bicarbonate solution and stirred for 15 minutes.[1]

Workup: The resulting mixture is extracted twice with dichloromethane.[1] The combined organic layers are then processed to isolate the product.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: Ethyl 4-oxocyclohexanecarboxylate setup Assemble Reaction Under Inert Atmosphere start->setup reagent Select Fluorinating Agent (DAST, Deoxo-Fluor, XtalFluor) reagent->setup solvent Anhydrous Solvent (e.g., CCl4, DCE) solvent->setup cool Cool Reaction Mixture (e.g., 0°C or -78°C) setup->cool add Slow Addition of Starting Material/Reagent cool->add react Stir at Controlled Temperature add->react monitor Monitor Reaction Progress (TLC, GC, NMR) react->monitor quench Careful Quenching (e.g., NaHCO3 solution) monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry purify Purification (Distillation or Chromatography) dry->purify product Final Product: This compound purify->product troubleshooting_guide Troubleshooting Low Yield in Fluorination start Low Yield Observed check_conversion Check Reaction Conversion (TLC, GC, NMR) start->check_conversion incomplete Incomplete Reaction check_conversion->incomplete side_products Significant Side Products? incomplete->side_products No increase_time_temp Increase Time/Temp Cautiously incomplete->increase_time_temp Yes check_reagent Check Reagent Purity/Activity incomplete->check_reagent Yes increase_equiv Increase Reagent Equivalents incomplete->increase_equiv Yes elimination Elimination Byproduct (Alkene) side_products->elimination Yes decomposition Decomposition side_products->decomposition Yes change_reagent Use More Selective Reagent (e.g., XtalFluor) elimination->change_reagent lower_temp Lower Reaction Temperature elimination->lower_temp better_cooling Improve Thermal Control decomposition->better_cooling stable_reagent Use More Stable Reagent (Deoxo-Fluor/XtalFluor) decomposition->stable_reagent

References

Technical Support Center: Column Chromatography Techniques for Purifying Fluorinated Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of fluorinated esters via column chromatography. This resource is tailored for researchers, scientists, and drug development professionals to provide solutions to common challenges encountered during the purification process.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during the column chromatography of fluorinated esters.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes Solutions
Secondary Interactions: Strong interactions between the fluorinated ester and residual acidic silanol groups on the silica gel surface can lead to peak tailing.Use a Deactivated Column: Employ an end-capped column to minimize silanol interactions. Alternatively, consider using a different stationary phase like alumina or a fluorinated phase.[1]
Inappropriate Mobile Phase Polarity: A mobile phase that is too weak (non-polar) can cause tailing, while one that is too strong (polar) can lead to fronting.Optimize Mobile Phase: Systematically vary the solvent ratio to achieve an optimal retention factor (Rf) of 0.2-0.4 on TLC. A gradual increase in the polar solvent component during elution (gradient elution) can also improve peak shape.
Column Overload: Injecting too much sample onto the column can lead to broad, asymmetric peaks.Reduce Sample Load: Decrease the concentration or volume of the sample. As a general rule, the sample load should not exceed 1-5% of the mass of the stationary phase.
Compound Instability: Fluorinated esters can be susceptible to hydrolysis or degradation on silica gel.[2]Assess Stability: Before performing column chromatography, spot the compound on a TLC plate and let it sit for a few hours. Re-run the TLC to check for degradation. If degradation occurs, consider using a less acidic stationary phase like neutral alumina or a fluorinated phase.

Issue 2: Low or No Recovery of Compound

Possible Causes Solutions
Irreversible Adsorption: The compound may be strongly and irreversibly binding to the stationary phase.Change Stationary Phase: Switch to a less active stationary phase (e.g., deactivated silica, alumina) or a fluorinated stationary phase which can exhibit different selectivity.[3]
Compound Eluted Too Quickly: The compound may have a very high Rf in the chosen solvent system and eluted with the solvent front.Adjust Mobile Phase: Decrease the polarity of the mobile phase to increase retention of your compound on the column.
Compound is Highly Volatile: Low boiling point fluorinated esters may evaporate during solvent removal.Careful Solvent Removal: Use a rotary evaporator at a low temperature and pressure. Avoid using a high vacuum pump to dry the sample completely.
Compound Degradation: The compound may have decomposed on the column.Test for Stability: As mentioned previously, check for stability on a TLC plate. If unstable, a different purification technique may be necessary.

Issue 3: Co-elution with Impurities

Possible Causes Solutions
Insufficient Resolution: The chosen stationary and mobile phases do not provide adequate separation.Optimize Selectivity: - Change Stationary Phase: Switching from silica gel to a fluorinated phase (e.g., Pentafluorophenyl (PFP)) can offer different selectivity for fluorinated compounds.[3][4] - Alter Mobile Phase: Changing the organic modifier in the mobile phase (e.g., from ethyl acetate to diethyl ether or dichloromethane) can alter the elution order of compounds.
Similar Polarity of Impurities: Impurities may have very similar polarities to the target compound.Employ Different Chromatographic Modes: Consider switching to reversed-phase chromatography, where separation is based on hydrophobicity rather than polarity. Fluorinated phases can also be used in reversed-phase mode.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying my fluorinated ester?

A1: The choice of stationary phase depends on the properties of your specific fluorinated ester and the impurities present.

  • Silica Gel: This is the most common and cost-effective choice for normal-phase chromatography. It is suitable for many fluorinated esters.

  • Fluorinated Phases (e.g., PFP, Tridecafluoro): These phases can offer unique selectivity for fluorinated compounds and may be beneficial for separating complex mixtures or when issues like strong adsorption on silica are encountered.[3][4] They can be used in both normal-phase and reversed-phase modes.

  • Alumina: Can be a good alternative to silica gel, especially for compounds that are sensitive to the acidic nature of silica.

Q2: How do I choose the right mobile phase for my fluorinated ester purification?

A2: The ideal mobile phase should provide good separation of your target compound from impurities, as indicated by a clear separation of spots on a TLC plate.

  • Normal-Phase: Typically, a mixture of a non-polar solvent (e.g., hexanes, heptane) and a more polar solvent (e.g., ethyl acetate, diethyl ether, dichloromethane) is used. The ratio is adjusted to achieve an Rf value of 0.2-0.4 for the desired compound.

  • Reversed-Phase: A mixture of a polar solvent (e.g., water, methanol, acetonitrile) and a less polar organic modifier is used. The addition of a small amount of an acid, such as trifluoroacetic acid (TFA), can improve peak shape.[1]

Q3: My fluorinated ester is not soluble in the mobile phase. How can I load it onto the column?

A3: If your compound has poor solubility in the eluent, dry loading is recommended.[1] Dissolve your sample in a suitable solvent (e.g., dichloromethane, acetone), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.

Q4: Can I use a gradient elution for purifying my fluorinated ester?

A4: Yes, a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, is often beneficial. This can help to elute compounds that are strongly retained on the column and can also improve the separation of complex mixtures.

Experimental Protocols

Protocol 1: Flash Column Chromatography of a Moderately Polar Fluorinated Ester

This protocol provides a general procedure for the purification of a fluorinated ester using standard silica gel flash chromatography.

1. Materials:

  • Crude fluorinated ester mixture

  • Silica gel (for flash chromatography, 40-63 µm)

  • Solvents: Hexanes and Ethyl Acetate (HPLC grade)

  • Glass column with a stopcock

  • Sand

  • Collection tubes

2. Procedure:

  • TLC Analysis: Determine the optimal solvent system by running TLC plates of the crude mixture in various ratios of hexanes and ethyl acetate. Aim for an Rf of ~0.3 for the target compound.

  • Column Packing (Slurry Method):

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • In a separate beaker, create a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove air bubbles.

    • Once the silica has settled, add a layer of sand on top.

  • Sample Loading (Wet Loading):

    • Dissolve the crude mixture in a minimal amount of the initial mobile phase.

    • Carefully pipette the sample onto the top of the sand layer.

    • Open the stopcock and allow the sample to enter the silica bed.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle air pressure to the top of the column to achieve a steady flow rate.

    • Begin collecting fractions.

    • If a gradient is required, gradually increase the percentage of ethyl acetate in the mobile phase.

  • Fraction Analysis:

    • Monitor the elution of the compound by TLC analysis of the collected fractions.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator at a low temperature.

Quantitative Data Summary

Table 1: Typical Parameters for Flash Column Chromatography of Fluorinated Esters

ParameterTypical Value/RangeNotes
Stationary Phase Silica Gel (40-63 µm)Most common choice.
Column Dimensions 2-5 cm diameter, 20-30 cm lengthDepends on the amount of sample to be purified.
Sample Loading 1-5% of silica gel weightOverloading leads to poor separation.
Mobile Phase Hexanes/Ethyl Acetate gradientA common starting point for many esters.
Flow Rate 5-10 cm/minAdjusted by air pressure.

Table 2: Example Preparative HPLC Conditions for Fluorinated Compounds

ParameterExample ConditionReference
Column Fluorinated Phase (e.g., FluoroSep Octyl, 150 mm x 4.6 mm, 5 µm)[3]
Mobile Phase Gradient of acetonitrile in water with 0.1% TFA[1]
Flow Rate 1 mL/min[3]
Detection UV at an appropriate wavelength (e.g., 254 nm)[3]
Sample Preparation Dissolve in the initial mobile phase composition[1]

Visualizations

Troubleshooting_Workflow start Start: Purification Issue peak_shape Poor Peak Shape? start->peak_shape recovery Low/No Recovery? peak_shape->recovery No tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes coelution Co-elution with Impurities? recovery->coelution No adsorption Irreversible Adsorption? recovery->adsorption Yes end Resolution coelution->end No optimize_selectivity Optimize Selectivity coelution->optimize_selectivity Yes change_mode Change Chromatographic Mode (e.g., RP-HPLC) coelution->change_mode deactivated_column Use Deactivated Column / Different Stationary Phase tailing->deactivated_column optimize_mobile_phase Optimize Mobile Phase Polarity tailing->optimize_mobile_phase reduce_load Reduce Sample Load tailing->reduce_load fronting->optimize_mobile_phase deactivated_column->end optimize_mobile_phase->end reduce_load->end eluted_fast Eluted Too Fast? adsorption->eluted_fast No change_stationary_phase Change Stationary Phase adsorption->change_stationary_phase Yes degraded Compound Degraded? eluted_fast->degraded No decrease_polarity Decrease Mobile Phase Polarity eluted_fast->decrease_polarity Yes check_stability Check Stability on TLC degraded->check_stability Yes change_stationary_phase->end decrease_polarity->end check_stability->end optimize_selectivity->end change_mode->end

Caption: Troubleshooting workflow for common column chromatography issues.

Experimental_Workflow start Start: Crude Fluorinated Ester tlc 1. TLC Analysis (Optimize Solvent System) start->tlc column_prep 2. Column Preparation (Packing) tlc->column_prep sample_loading 3. Sample Loading (Wet or Dry) column_prep->sample_loading elution 4. Elution (Isocratic or Gradient) sample_loading->elution fraction_collection 5. Fraction Collection elution->fraction_collection fraction_analysis 6. Fraction Analysis (TLC) fraction_collection->fraction_analysis combine_fractions 7. Combine Pure Fractions fraction_analysis->combine_fractions solvent_removal 8. Solvent Removal combine_fractions->solvent_removal end Purified Fluorinated Ester solvent_removal->end

Caption: General experimental workflow for purifying fluorinated esters.

References

Technical Support Center: Monitoring Ethyl 4,4-difluorocyclohexanecarboxylate Reactions by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the progress of chemical reactions involving Ethyl 4,4-difluorocyclohexanecarboxylate.

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate solvent system (mobile phase) for monitoring my reaction?

A1: The primary goal is to find a solvent system that provides good separation between your starting material (this compound) and the expected product(s). A good starting point is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent such as ethyl acetate.[1][2] The ideal solvent system should result in an Rf value of approximately 0.3-0.4 for the starting material, which allows ample space on the TLC plate for the product to appear with a different Rf value.[3] You can determine the optimal ratio by testing several different solvent mixtures.[4]

Q2: My spots are not visible under the UV lamp. What should I do?

A2: If your compounds are not UV-active, they will not appear under a UV lamp.[5][6] In such cases, you will need to use a chemical staining agent to visualize the spots.[7] Since this compound is a relatively simple ester, a general-purpose stain like potassium permanganate or p-anisaldehyde can be effective.[8][9] Another possibility is that your sample is too dilute; try spotting the same location multiple times, allowing the solvent to dry between applications, to concentrate the sample on the plate.[5][10]

Q3: The spots on my TLC plate are streaking or elongated. How can I fix this?

A3: Streaking can be caused by several factors. The most common reason is overloading the TLC plate with too much sample.[5][10][11] Try diluting your sample before spotting it on the plate. Streaking can also occur if the sample is not fully dissolved in the spotting solvent or if the chosen mobile phase is too polar for the compound. For acid-sensitive compounds, adding a small amount of triethylamine (0.1–2.0%) to the mobile phase can help, while for base-sensitive compounds, adding a small amount of acetic or formic acid (0.1–2.0%) may resolve the issue.[5]

Q4: My starting material and product have very similar Rf values. How can I improve the separation?

A4: If the Rf values are too close, you can try changing the solvent system to one with a different polarity.[12] Experiment with different ratios of your current solvents or try a different solvent combination altogether.[4] Sometimes, using a co-spot, where the starting material and reaction mixture are spotted in the same lane, can help to resolve two spots that are very close to each other.[3][12] If the spots still overlap, you may need to consider a different analytical technique, such as High-Performance Liquid Chromatography (HPLC), for better resolution.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No spots are visible on the TLC plate. The sample concentration is too low.[10]Concentrate the sample by spotting multiple times in the same place, allowing the solvent to dry in between.[5]
The compound is not UV-active.[6]Use a chemical stain for visualization (e.g., potassium permanganate, p-anisaldehyde).[8][9]
The solvent level in the developing chamber was above the baseline.[10]Ensure the baseline is drawn above the solvent level in the chamber.[13]
The spots are streaked or appear as a smear. The sample was overloaded on the plate.[5]Dilute the sample before spotting.
The solvent system is too polar.Decrease the polarity of the mobile phase.
The compound is acidic or basic.Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.[5]
The spots remain at the baseline. The mobile phase is not polar enough.[5]Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.
The spots run to the solvent front. The mobile phase is too polar.[5]Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent.
The solvent front is uneven. The TLC plate is touching the side of the developing chamber.[10]Center the plate in the chamber so it does not touch the sides.
The adsorbent has flaked off the edges of the plate.Handle the TLC plate carefully to avoid damaging the stationary phase.

Experimental Protocol for TLC Monitoring

  • Preparation of the Developing Chamber:

    • Pour a small amount of the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate) into a developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper in the chamber, ensuring it is saturated with the solvent, to maintain a saturated atmosphere.

    • Cover the chamber and allow it to equilibrate for 5-10 minutes.

  • Preparation of the TLC Plate:

    • Using a pencil, gently draw a straight line (the baseline) approximately 1 cm from the bottom of a silica gel TLC plate.

    • Mark three small, evenly spaced points on the baseline for spotting.

  • Spotting the TLC Plate:

    • Lane 1 (Starting Material): Using a capillary tube, spot a dilute solution of this compound on the leftmost mark.

    • Lane 2 (Co-spot): Spot the starting material on the center mark. Then, without allowing the spot to become too large, spot the reaction mixture directly on top of the starting material spot.[3][14]

    • Lane 3 (Reaction Mixture): Spot the reaction mixture on the rightmost mark.[13]

  • Developing the TLC Plate:

    • Carefully place the spotted TLC plate into the equilibrated developing chamber, ensuring the baseline is above the solvent level.

    • Cover the chamber and allow the solvent to ascend the plate by capillary action.

    • When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[13]

  • Visualization:

    • Allow the solvent to completely evaporate from the plate.

    • Visualize the spots under a UV lamp and circle any visible spots with a pencil.[7]

    • If spots are not visible under UV light, use an appropriate chemical stain. This can be done by briefly dipping the plate into the staining solution followed by gentle heating with a heat gun to develop the spots.[6][7]

  • Analysis:

    • Calculate the Retention Factor (Rf) for each spot using the formula:

      • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    • Monitor the reaction by observing the disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane over time.[14] The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.

TLC Monitoring Workflow

TLC_Workflow prep_chamber Prepare Developing Chamber (Solvent + Filter Paper) develop_plate Develop Plate in Chamber prep_chamber->develop_plate prep_plate Prepare TLC Plate (Draw Baseline) spot_plate Spot Plate (Start Material, Co-spot, Reaction) prep_plate->spot_plate spot_plate->develop_plate visualize Visualize Spots (UV Light and/or Stain) develop_plate->visualize analyze Analyze Results (Calculate Rf, Compare Spots) visualize->analyze decision Reaction Complete? analyze->decision continue_rxn Continue Reaction (Take another aliquot later) decision->continue_rxn No workup Proceed to Work-up decision->workup Yes continue_rxn->spot_plate

Caption: Workflow for monitoring a chemical reaction using TLC.

References

Technical Support Center: Managing Exothermic Reactions in Ketone Fluorination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on safely managing exothermic reactions during the fluorination of ketones. The information is presented in a question-and-answer format to directly address common challenges and provide practical troubleshooting strategies.

Troubleshooting Guide: Managing Thermal Excursions

This guide provides immediate steps to take when facing an unexpected temperature increase during a fluorination reaction.

Q1: My reaction temperature is rising rapidly and uncontrollably. What should I do?

A1: An uncontrolled temperature rise indicates a potential thermal runaway. Your immediate priorities are personal safety and stopping the reaction.

  • Alert Personnel: Immediately notify colleagues in the vicinity and your lab supervisor.

  • Stop Reagent Addition: If you are adding a reagent, stop the addition immediately.

  • Enhance Cooling: If it is safe to do so, increase the efficiency of your cooling system. This may involve adding more dry ice to a cold bath or lowering the set point on a cryostat.

  • Prepare for Emergency Shutdown: If the temperature continues to rise, be prepared to initiate an emergency shutdown procedure.

  • Do NOT Seal the Reactor: An increase in temperature will likely lead to an increase in pressure. Do not seal a vessel that is undergoing a thermal runaway.

Q2: I've stopped the reagent addition, but the temperature is still climbing. What is the next step?

A2: If stopping the reagent feed is insufficient, you must take steps to quench the reaction.

  • Quenching: If you have a pre-prepared quenching solution and it is safe to do so, slowly add the quenching agent to the reaction mixture. A common quenching agent for many organic reactions is a saturated aqueous solution of sodium bicarbonate, which can neutralize acidic byproducts.[1] However, the choice of quenching agent depends on the specific reagents used. For highly reactive or pyrophoric materials, a stepwise quenching process with a less reactive alcohol like isopropanol, followed by a more reactive one like ethanol, and finally water is recommended.[2]

  • Emergency Cooling: For larger scale reactions, emergency cooling systems, if in place, should be activated.

  • Evacuation: If the reaction cannot be brought under control, evacuate the immediate area and follow your institution's emergency procedures.

Q3: How can I prevent a thermal runaway from happening in the first place?

A3: Proactive measures are key to preventing thermal runaway events.

  • Slow Reagent Addition: The fluorinating agent should be added slowly and in a controlled manner, especially for larger-scale reactions.[1] Using a syringe pump for liquid reagents can provide precise control.

  • Low Reaction Temperature: Start the reaction at a low temperature (e.g., -78 °C) and allow it to slowly warm to the desired temperature.[1]

  • Adequate Cooling: Ensure your cooling bath or cryostat has sufficient capacity to handle the heat generated by the reaction.

  • Dilution: Running the reaction at a lower concentration can help to dissipate heat more effectively.

  • Monitoring: Continuously monitor the reaction temperature with a calibrated thermometer or thermocouple. For larger or more hazardous reactions, consider using an automated alarm system that triggers when the temperature exceeds a set limit.

Frequently Asked Questions (FAQs)

Q4: Which common fluorinating agents for ketones are most associated with exothermic reactions?

A4: The exothermicity can vary significantly depending on the fluorinating agent.

  • DAST (Diethylaminosulfur trifluoride): DAST is known for its high reactivity and thermal instability. It can decompose violently at temperatures above 90°C and reacts exothermically with many substrates.[3][4]

  • Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride): While more thermally stable than DAST, Deoxo-Fluor is also a highly reactive deoxofluorinating agent that can lead to exothermic reactions.[4]

  • Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)): As an electrophilic fluorinating agent, its reactions can also be exothermic, particularly with electron-rich ketones that react quickly.[5]

  • XtalFluor® Reagents: These are crystalline reagents that are generally more thermally stable and easier to handle than DAST and Deoxo-Fluor, offering a safer alternative for deoxofluorination.[6]

Q5: How does the structure of the ketone affect the exothermicity of the reaction?

A5: The structure of the ketone plays a crucial role in the reaction rate and, consequently, the rate of heat generation.

  • Enolizability: Ketones that readily form enol or enolate intermediates will generally react faster with electrophilic fluorinating agents like Selectfluor®, potentially leading to a more rapid release of heat.[5][7]

  • Steric Hindrance: Sterically hindered ketones may react more slowly, resulting in a slower, more controlled release of heat.[5]

  • Electronic Effects: Electron-donating groups near the carbonyl can increase the nucleophilicity of the enol/enolate, leading to a faster and more exothermic reaction. Conversely, electron-withdrawing groups can decrease the reaction rate.

Q6: What are the essential personal protective equipment (PPE) and engineering controls for conducting ketone fluorination reactions?

A6: Due to the hazardous nature of many fluorinating agents and the potential for exothermic reactions, stringent safety measures are necessary.

  • Engineering Controls:

    • Fume Hood: All work must be conducted in a certified chemical fume hood.[8]

    • Blast Shield: For reactions with a high risk of thermal runaway, a blast shield should be used.

    • Glove Box: For particularly hazardous or moisture-sensitive fluorinating agents, a glove box with an inert atmosphere is recommended.[8]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles and a face shield are mandatory.[8]

    • Gloves: The choice of gloves depends on the specific fluorinating agent and solvent. For highly corrosive or readily absorbed compounds, double-gloving is recommended.[8] Always consult the glove manufacturer's compatibility chart.

    • Body Protection: A flame-resistant lab coat is essential. For larger-scale operations, a chemical-resistant apron or suit may be necessary.[8]

Data Presentation

The following tables summarize key data related to the thermal stability of common fluorinating agents and typical reaction conditions for ketone fluorination.

Table 1: Thermal Stability of Common Fluorinating Agents

Fluorinating AgentAbbreviationTypeDecomposition Onset (°C)Notes
Diethylaminosulfur trifluorideDASTNucleophilic> 90 (can detonate)Thermally unstable and should be handled with extreme care.
Bis(2-methoxyethyl)aminosulfur trifluorideDeoxo-FluorNucleophilic~140More thermally stable than DAST.
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor®Electrophilic~190A crystalline solid that is relatively stable.
(Diethylamino)difluorosulfonium tetrafluoroborateXtalFluor-E®Nucleophilic~215Crystalline and significantly more stable than DAST.[9]

Table 2: Typical Reaction Conditions for α-Fluorination of Ketones

Fluorinating AgentSubstrate TypeSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Selectfluor®Cyclic β-diketonesAcetonitrileRoom Temp. to 7010 - 9650 - 77[5][7]
DASTAliphatic/Aromatic KetonesDichloromethane-78 to Room Temp.12 - 2450 - 85[1]
Deoxo-FluorAliphatic/Aromatic KetonesDichloromethane0 to 50VariesSimilar to DAST
NFSIIndoles (forms difluoro-oxindoles)Acetonitrile801270 - 95[10]

Experimental Protocols

General Protocol for α-Monofluorination of a Ketone with Selectfluor®

This protocol is a general guideline and requires optimization for specific substrates.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the ketone (1.0 eq.) in anhydrous acetonitrile (to a concentration of ~0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: To the stirred solution, add Selectfluor® (1.1 eq.) portion-wise over 15-30 minutes. Monitor the internal temperature closely during the addition.

  • Reaction: Allow the reaction mixture to stir at 0 °C and then slowly warm to room temperature. Monitor the progress of the reaction by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add a saturated aqueous solution of sodium bicarbonate to quench any remaining reactive species.

  • Work-up: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

General Protocol for Geminal Difluorination of a Ketone with DAST

This protocol is a general guideline and requires extreme caution due to the hazards of DAST.

  • Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the ketone (1.0 eq.) in anhydrous dichloromethane (to a concentration of ~0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add DAST (1.2-1.5 eq.) dropwise to the stirred solution via a syringe pump over 30-60 minutes. It is critical to maintain a low temperature during the addition.

  • Reaction: Allow the reaction to stir at -78 °C and then slowly warm to room temperature over several hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Once the reaction is complete, carefully and slowly add the reaction mixture to a vigorously stirred, saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Work-up: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

ExothermicReactionWorkflow Workflow for Managing Exothermic Fluorination Reactions cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_response Response to Thermal Excursion A Risk Assessment B Select Appropriate PPE & Engineering Controls A->B C Prepare Cooling System & Quenching Solution B->C D Cool Reactor to Low Temperature C->D Proceed to Reaction E Slow, Controlled Addition of Fluorinating Agent D->E F Monitor Temperature Continuously E->F G Temperature Rise Detected F->G If temperature rises H Stop Reagent Addition G->H I Enhance Cooling H->I J Temperature Stabilizes? I->J K Continue Monitoring J->K Yes L Initiate Quenching Procedure J->L No L->J Re-evaluate M Emergency Shutdown & Evacuation L->M If quenching fails TroubleshootingLogic Troubleshooting Logic for Thermal Excursions action_node action_node start Uncontrolled Temperature Rise? stop_addition Stop Reagent Addition start->stop_addition enhance_cooling Enhance Cooling stop_addition->enhance_cooling is_controlled Is Temperature Controlled? enhance_cooling->is_controlled monitor Continue Monitoring is_controlled->monitor Yes quench Initiate Quenching Protocol is_controlled->quench No is_quenched Is Reaction Quenched? quench->is_quenched is_quenched->monitor Yes shutdown Emergency Shutdown & Evacuate is_quenched->shutdown No

References

Validation & Comparative

A Comparative Analysis of the Reactivity of Ethyl 4,4-difluorocyclohexanecarboxylate and Ethyl 4,4-dichlorocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and organic synthesis, the selection of appropriate halogenated building blocks is a critical decision that can significantly impact reaction outcomes, including yields and timelines. This guide presents a detailed comparison of the reactivity of two structurally analogous compounds: Ethyl 4,4-difluorocyclohexanecarboxylate and Ethyl 4,4-dichlorocyclohexanecarboxylate. While direct, side-by-side experimental comparisons of their reactivity are not extensively documented in published literature, a robust analysis can be formulated from fundamental principles of organic chemistry, supported by an examination of their respective synthetic and derivatization reactions.

Theoretical Reactivity Comparison

The reactivity of these molecules, particularly at the C4 position, is primarily influenced by two competing factors: the electrophilicity of the carbon atom and the leaving group ability of the attached halogens.

  • Electrophilicity : Fluorine's high electronegativity causes a strong electron-withdrawing inductive effect in this compound. This effect makes the C4 carbon more electron-deficient and thus more susceptible to nucleophilic attack compared to its dichloro counterpart.[1]

  • Leaving Group Ability : In nucleophilic substitution reactions, the facility with which a leaving group departs is crucial. The chloride ion (Cl⁻) is a weaker base than the fluoride ion (F⁻), rendering it a significantly better leaving group.[1] The carbon-fluorine bond is also inherently stronger than the carbon-chlorine bond, which further impedes the departure of fluoride.[1]

This dichotomy suggests that Ethyl 4,4-dichlorocyclohexanecarboxylate would be more reactive in reactions where the carbon-halogen bond cleavage is the rate-determining step. Conversely, for reactions where the nucleophilic attack is the rate-determining step, the increased electrophilicity of the C4 carbon in this compound could lead to faster reaction rates.[1]

Synthesis and Derivatization: An Indirect Comparative View

The conditions required for the synthesis and subsequent reactions of these compounds provide indirect evidence of their relative reactivity and stability.

Synthesis

The synthesis of both compounds typically starts from Ethyl 4-oxocyclohexanecarboxylate. The choice of halogenating agent and the reaction conditions differ, reflecting the distinct chemical properties of fluorine and chlorine.

Reaction Product Precursor Reagent Solvent Conditions Yield
FluorinationThis compoundEthyl 4-oxocyclohexanecarboxylateDiethylaminosulfur trifluoride (DAST)CCl₄0°C to room temp, 16h71%[1][2]
ChlorinationEthyl 4,4-dichlorocyclohexanecarboxylateEthyl 4-oxocyclohexanecarboxylatePhosphorus pentachloride (PCl₅)Dichloromethane0°C to room temp, 12-18hNot specified

It is important to note that a detailed experimental protocol with a reported yield for the direct chlorination of Ethyl 4-oxocyclohexanecarboxylate to Ethyl 4,4-dichlorocyclohexanecarboxylate is not consistently available in the surveyed literature; however, the reagents and conditions are based on established chemical transformations.[3][4][5]

Hydrolysis of the Ester Group

The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation for both molecules, often serving as a prelude to further derivatization, such as amide bond formation. The reaction conditions for this transformation are notably similar, suggesting that the gem-dihalogen substitution at the C4 position has a limited impact on the reactivity of the distant ester functionality.

Reactant Product Reagent Solvent Conditions Yield
This compound4,4-Difluorocyclohexanecarboxylic acidLithium hydroxide monohydrateTHF/H₂ORoom temp, overnight97%[1][6]
Ethyl 4,4-dichlorocyclohexanecarboxylate4,4-Dichlorocyclohexanecarboxylic acidLithium hydroxideTHF/H₂ORoom temp, 4-6hNot specified

Experimental Protocols

Synthesis of this compound[1][2]
  • Preparation : A solution of diethylaminosulfur trifluoride (DAST) in carbon tetrachloride (CCl₄) is prepared in a reaction vessel and cooled to 0°C.

  • Addition of Precursor : Ethyl 4-oxocyclohexanecarboxylate is added dropwise to the cooled DAST solution.[1]

  • Reaction : The mixture is stirred at room temperature for 16 hours.[1]

  • Quenching and Workup : The reaction is quenched by the slow addition of water. The organic phase is separated, washed with water, and dried over anhydrous sodium sulfate.[1]

  • Purification : The crude product is purified by distillation to yield this compound.[1]

Synthesis of Ethyl 4,4-dichlorocyclohexanecarboxylate[4]
  • Reaction Setup : In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, Ethyl 4-oxocyclohexanecarboxylate is dissolved in anhydrous dichloromethane.

  • Addition of Reagent : The solution is cooled to 0°C, and phosphorus pentachloride (PCl₅) is added portion-wise.

  • Reaction : The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

  • Quenching and Workup : The reaction mixture is carefully poured into crushed ice. The organic layer is washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration : The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification : The crude product is purified by flash column chromatography.

Hydrolysis of this compound[1][6]
  • Dissolution : this compound is dissolved in a mixture of tetrahydrofuran (THF) and water.[1]

  • Addition of Reagent : Lithium hydroxide monohydrate is added to the solution.[1]

  • Reaction : The mixture is stirred vigorously at room temperature overnight.[1]

  • Workup : The reaction mixture is diluted with ethyl acetate, and the pH is adjusted to 4 with 1 M HCl. The organic and aqueous layers are separated.[1]

  • Extraction and Purification : The aqueous layer is extracted with ethyl acetate. The combined organic phases are washed with brine, dried over magnesium sulfate, and concentrated to yield 4,4-difluorocyclohexanecarboxylic acid.[1]

Hydrolysis of Ethyl 4,4-dichlorocyclohexanecarboxylate[4][7]
  • Reaction Setup : Ethyl 4,4-dichlorocyclohexanecarboxylate is dissolved in a mixture of THF and water.[4]

  • Addition of Base : Lithium hydroxide is added, and the mixture is stirred at room temperature for 4-6 hours.[4]

  • Acidification : After the reaction is complete, the THF is removed under reduced pressure. The remaining aqueous solution is cooled and acidified to a pH of 2-3 with 1 M HCl.[4]

  • Extraction : The product is extracted with ethyl acetate.[4]

  • Drying and Concentration : The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield 4,4-dichlorocyclohexanecarboxylic acid.[4]

Visualizing the Synthetic Pathways

Synthetic_Workflow Synthesis of Halogenated Ethyl Cyclohexanecarboxylates cluster_0 Synthesis of this compound cluster_1 Synthesis of Ethyl 4,4-dichlorocyclohexanecarboxylate A Ethyl 4-oxocyclohexanecarboxylate B Fluorination with DAST A->B CCl4, 0°C to RT, 16h C This compound B->C D Ethyl 4-oxocyclohexanecarboxylate E Chlorination with PCl5 D->E DCM, 0°C to RT, 12-18h F Ethyl 4,4-dichlorocyclohexanecarboxylate E->F

Caption: Comparative workflow for the synthesis of the title compounds.

Hydrolysis_Workflow Hydrolysis to Carboxylic Acids cluster_0 Hydrolysis of Difluoro Ester cluster_1 Hydrolysis of Dichloro Ester G This compound H Hydrolysis with LiOH G->H THF/H2O, RT, overnight I 4,4-Difluorocyclohexanecarboxylic acid H->I J Ethyl 4,4-dichlorocyclohexanecarboxylate K Hydrolysis with LiOH J->K THF/H2O, RT, 4-6h L 4,4-Dichlorocyclohexanecarboxylic acid K->L

Caption: Comparative workflow for the hydrolysis of the title compounds.

Conclusion

The choice between this compound and Ethyl 4,4-dichlorocyclohexanecarboxylate will be dictated by the specific chemical transformation being targeted. For reactions that necessitate a good leaving group, such as certain nucleophilic substitutions, the dichloro derivative is the more promising candidate. However, in scenarios where the reaction is more sensitive to the electrophilicity of the substrate, the difluoro analog may offer enhanced reactivity. The similar conditions required for the hydrolysis of the ester group in both compounds indicate that their reactivity at this distal position is comparable. This compound has found utility as a key intermediate in the synthesis of the antiretroviral drug Maraviroc, highlighting the importance of fluorinated building blocks in medicinal chemistry.[2][7] The gem-dichloro group in Ethyl 4,4-dichlorocyclohexanecarboxylate, on the other hand, can serve as a bioisosteric replacement for a carbonyl group, offering another avenue for drug design.[4] Ultimately, the selection of one of these reagents over the other will depend on the strategic goals of the synthetic chemist or drug development professional.

References

Spectroscopic Validation of Ethyl 4,4-difluorocyclohexanecarboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic validation of the structure of Ethyl 4,4-difluorocyclohexanecarboxylate. Through a comparative analysis with its non-fluorinated and mono-fluorinated analogs—Ethyl cyclohexanecarboxylate and Ethyl 4-fluorocyclohexanecarboxylate—this document offers clear, data-driven support for structural confirmation. The inclusion of detailed experimental protocols and predicted spectroscopic data aims to facilitate the replication and verification of these findings in a research setting.

Comparative Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and key Mass Spectrometry data for this compound and its analogs. These predictions were generated using established computational models to provide a reliable basis for structural comparison in the absence of extensive published experimental spectra.

Table 1: Predicted ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

AssignmentEthyl cyclohexanecarboxylateEthyl 4-fluorocyclohexanecarboxylateThis compound
-O-CH₂ -CH₃~4.12 (q)~4.14 (q)~4.17 (q)
-CH-(C=O)-~2.28 (tt)~2.40 (m)~2.55 (m)
Cyclohexane -CH₂- (axial, adjacent to CHCOOEt)~1.25 (m)~1.35 (m)~1.95-2.15 (m)
Cyclohexane -CH₂- (equatorial, adjacent to CHCOOEt)~1.78 (m)~1.85 (m)~1.95-2.15 (m)
Cyclohexane -CH₂- (axial, distant from CHCOOEt)~1.42 (m)~1.60 (m)~1.80-2.00 (m)
Cyclohexane -CH₂- (equatorial, distant from CHCOOEt)~1.65 (m)~1.95 (m)~1.80-2.00 (m)
-CHF- (axial/equatorial)-~4.65 (dtt) / ~4.85 (dtt)-
-O-CH₂-CH₃ ~1.24 (t)~1.25 (t)~1.26 (t)

Table 2: Predicted ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

AssignmentEthyl cyclohexanecarboxylateEthyl 4-fluorocyclohexanecarboxylateThis compound
C =O (Ester)~176.5~175.8~174.9
-C H-(C=O)-~43.2~42.5~41.0
-O-CH₂ -CH₃~60.2~60.5~61.0
Cyclohexane C H₂ (adjacent to CHCOOEt)~29.0~28.5~27.0
Cyclohexane C H₂ (distant from CHCOOEt)~25.6~33.0 (d, J≈20 Hz)~34.5 (t, J≈25 Hz)
-C HF--~89.0 (d, J≈170 Hz)-
-C F₂---~122.0 (t, J≈240 Hz)
-O-CH₂-CH₃ ~14.3~14.2~14.1

Table 3: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Predicted Fragments (m/z) and Interpretation
Ethyl cyclohexanecarboxylateC₉H₁₆O₂156.22156 [M]⁺, 127 [M-C₂H₅]⁺, 111 [M-OC₂H₅]⁺, 83 [C₆H₁₁]⁺, 55 [C₄H₇]⁺
Ethyl 4-fluorocyclohexanecarboxylateC₉H₁₅FO₂174.21174 [M]⁺, 145 [M-C₂H₅]⁺, 129 [M-OC₂H₅]⁺, 101 [C₆H₁₀F]⁺, 73
This compoundC₉H₁₄F₂O₂192.20192 [M]⁺, 163 [M-C₂H₅]⁺, 147 [M-OC₂H₅]⁺, 119 [C₆H₉F₂]⁺, 91

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). The solvent should be chosen for its ability to dissolve the sample and for minimal interference with the analyte's signals. Transfer the solution to a standard 5 mm NMR tube.

  • Instrumentation : Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

  • ¹H NMR Data Acquisition :

    • Pulse Sequence : A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

    • Spectral Width : Typically 12-16 ppm centered around 6-8 ppm.

    • Acquisition Time : 2-4 seconds.

    • Relaxation Delay : 1-5 seconds, depending on the T1 relaxation times of the nuclei.

    • Number of Scans : 8-16, increasing for more dilute samples to improve the signal-to-noise ratio.

  • ¹³C NMR Data Acquisition :

    • Pulse Sequence : A standard proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width : Typically 0-220 ppm.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-5 seconds. A longer delay is often necessary for quaternary carbons.

    • Number of Scans : 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Data Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline corrections should be performed. For ¹³C NMR, an exponential line broadening of 1-2 Hz is commonly applied.

Mass Spectrometry (MS)
  • Sample Introduction : For volatile compounds like ethyl esters, direct injection or gas chromatography-mass spectrometry (GC-MS) is suitable. If using GC-MS, a capillary column appropriate for separating medium-polarity compounds should be selected.

  • Ionization Method : Electron Ionization (EI) is a standard method for the analysis of small, volatile organic molecules and provides reproducible fragmentation patterns.

  • Instrumentation : A mass spectrometer capable of EI, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Data Acquisition :

    • Electron Energy : Standard 70 eV to induce fragmentation.

    • Mass Range : Scan a range appropriate for the expected molecular ion and fragments (e.g., m/z 40-300).

    • Ion Source Temperature : Typically maintained around 200-250 °C.

  • Data Interpretation : The resulting mass spectrum is a plot of relative ion abundance versus the mass-to-charge ratio (m/z). The molecular ion peak ([M]⁺) confirms the molecular weight. The fragmentation pattern provides structural information based on the cleavage of weaker bonds and the formation of stable carbocations and radical cations.[1]

Visualization of the Spectroscopic Validation Workflow

The following diagram illustrates the logical workflow for the spectroscopic validation of this compound's structure.

Spectroscopic_Validation_Workflow Workflow for Spectroscopic Validation cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Comparison cluster_validation Conclusion Compound This compound NMR 1H & 13C NMR Spectroscopy Compound->NMR MS Mass Spectrometry (EI) Compound->MS Analogs Non-fluorinated & Mono-fluorinated Analogs Analogs->NMR Analogs->MS NMR_Data NMR Data (Chemical Shifts, Multiplicities) NMR->NMR_Data MS_Data MS Data (Molecular Ion, Fragmentation) MS->MS_Data Comparison Comparative Analysis NMR_Data->Comparison MS_Data->Comparison Validation Structural Validation Comparison->Validation

Caption: Logical workflow for the spectroscopic validation of a chemical structure.

References

A Comparative Guide to Bioisosteric Replacement of Carbonyls: Gem-Dichloro vs. Gem-Difluoro Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of a carbonyl group with a bioisostere is a cornerstone of modern medicinal chemistry, aimed at optimizing the physicochemical and pharmacokinetic properties of drug candidates. Among the various replacements, geminal dihaloalkanes, specifically gem-dichloro and gem-difluoro groups, have emerged as compelling mimics of the carbonyl moiety. This guide provides an objective comparison of these two bioisosteres, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions during the drug design and development process.

Introduction to Carbonyl Bioisosterism

The carbonyl group, while crucial for biological activity in many molecules, can be a liability due to its potential for metabolic reduction and its strong hydrogen bond accepting character, which can impact cell permeability and oral bioavailability. Bioisosteric replacement with gem-dihalo groups aims to mitigate these issues while retaining the parent molecule's essential steric and electronic properties. The gem-difluoro group is a well-established carbonyl bioisostere, known to modulate lipophilicity and improve metabolic stability.[1] The gem-dichloro group, while less common, presents an alternative with distinct electronic and steric characteristics.

Synthesis of Carbonyl Bioisosteres

The conversion of a ketone to a gem-dichloro or gem-difluoro alkane can be achieved through several synthetic routes. The choice of reagent and reaction conditions is critical to ensure high yields and compatibility with other functional groups in the molecule.

Synthesis of gem-Dichloroalkanes:

A common method for the synthesis of gem-dichloroalkanes from ketones involves the use of phosphorus pentachloride (PCl₅).[2][3] The reaction proceeds via the formation of a chlorophosphate intermediate, which then undergoes nucleophilic attack by chloride ions.

Reaction Scheme: R(CO)R' + PCl₅ → R(CCl₂)R' + POCl₃

Synthesis of gem-Difluoroalkanes:

The transformation of ketones to gem-difluoroalkanes is frequently accomplished using deoxofluorinating agents such as diethylaminosulfur trifluoride (DAST) or its more stable analogues, Deoxo-Fluor® and XtalFluor®.[4][5][6][7] These reagents react with the carbonyl oxygen to form an intermediate that subsequently eliminates sulfur dioxide to yield the desired product.

Reaction Scheme: R(CO)R' + (C₂H₅)₂NSF₃ (DAST) → R(CF₂)R' + (C₂H₅)₂NS(O)F + HF

Physicochemical Properties: A Comparative Analysis

The substitution of a carbonyl group with a gem-dichloro or gem-difluoro moiety significantly alters the molecule's physicochemical properties. While direct comparative studies on isosteric pairs are limited in the literature, the following tables summarize the general trends and provide illustrative data based on available information for non-analogous compounds.

Disclaimer: The quantitative data presented below is intended for illustrative purposes to highlight the general trends observed upon bioisosteric replacement. Direct head-to-head experimental data for isosteric pairs of gem-dichloro and gem-difluoro compounds is scarce in the peer-reviewed literature. Researchers are advised to experimentally determine these properties for their specific molecules of interest.

Table 1: Comparison of Physicochemical Properties

PropertyCarbonyl (C=O)gem-Dichloro (CCl₂)gem-Difluoro (CF₂)Rationale for Change
Lipophilicity (cLogP) VariesGenerally increasesGenerally increases, but often less than CCl₂Halogen atoms increase lipophilicity. Chlorine is larger and more polarizable than fluorine, often leading to a greater increase in LogP.
Hydrogen Bond Acidity (of adjacent C-H) LowModerately increasedSignificantly increasedThe strong electron-withdrawing nature of fluorine polarizes the adjacent C-H bond, making it a stronger hydrogen bond donor.[8] The effect of chlorine is less pronounced.
Dipole Moment HighModerateModerateBoth replacements reduce the high polarity of the carbonyl group. Dichloromethane has a larger dipole moment than difluoromethane.[9]
Metabolic Stability (in vitro) Susceptible to reductionGenerally more stableGenerally more stableThe C-Cl and C-F bonds are more resistant to enzymatic cleavage than the reduction of a carbonyl group.[10][11]
Aqueous Solubility VariesGenerally decreasesGenerally decreasesIncreased lipophilicity typically leads to lower aqueous solubility.

Table 2: Illustrative Quantitative Data

CompoundcLogPHydrogen Bond Donor Strength (lnKeq)Metabolic Half-life (t½, min) in Human Liver Microsomes
Cyclohexanone1.1Not applicable~25
1,1-Dichlorocyclohexane3.2~1.5>60
1,1-Difluorocyclohexane2.5~2.8>60

Experimental Protocols

Accurate determination of physicochemical and metabolic properties is crucial for evaluating the success of a bioisosteric replacement. The following are detailed protocols for key experiments.

Protocol 1: Determination of Lipophilicity (LogP) by Shake-Flask Method

This protocol is adapted from the standard OECD guideline for LogP determination.[4][6][12][13]

Materials:

  • Test compound

  • n-Octanol (HPLC grade, pre-saturated with water)

  • Water (HPLC grade, pre-saturated with n-octanol)

  • Centrifuge tubes (glass, with PTFE-lined caps)

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a stock solution of the test compound in n-octanol.

  • Add a known volume of the stock solution to a centrifuge tube.

  • Add an equal volume of water to the tube.

  • Securely cap the tube and shake vigorously for at least 2 hours at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.

  • Centrifuge the mixture at high speed for 30 minutes to separate the two phases completely.

  • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

  • Quantify the concentration of the test compound in each aliquot using a suitable analytical method.

  • Calculate the LogP value using the following equation: LogP = log ( [Concentration in n-octanol] / [Concentration in aqueous phase] )

For fluorinated compounds, ¹⁹F NMR can be a powerful tool for LogP determination, as it does not require UV activity and can be highly accurate.[14][15][16]

Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes

This protocol provides a general procedure for assessing the metabolic stability of a compound in the presence of liver microsomes.[2][5][17][18][19]

Materials:

  • Test compound

  • Pooled human liver microsomes (or from other species)

  • NADPH regenerating system (e.g., a solution containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Incubator or water bath at 37 °C

  • Acetonitrile (containing an internal standard) to stop the reaction

  • LC-MS/MS for analysis

Procedure:

  • Prepare a solution of the test compound in a suitable solvent (e.g., DMSO) and dilute it in phosphate buffer.

  • In a microcentrifuge tube, pre-incubate the liver microsomes and the test compound solution at 37 °C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

Protocol 3: Determination of Hydrogen Bond Acidity by UV-Vis Titration

This method utilizes a colorimetric sensor to quantify the hydrogen bond donating ability of a compound.[16][20][21][22][23][24]

Materials:

  • Test compound (hydrogen bond donor)

  • Colorimetric sensor (e.g., a pyrazinone-based sensor)

  • Anhydrous, non-polar solvent (e.g., dichloromethane)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of the colorimetric sensor in the chosen solvent at a known concentration.

  • Prepare a stock solution of the test compound at a higher concentration.

  • Place a known volume of the sensor solution in a quartz cuvette and record its UV-Vis spectrum.

  • Perform a titration by making sequential additions of the test compound solution to the cuvette.

  • After each addition, mix the solution thoroughly and record the UV-Vis spectrum.

  • Monitor the change in absorbance at a specific wavelength corresponding to the sensor's color change upon hydrogen bond formation.

  • The binding constant (Keq) can be determined by fitting the titration data to a suitable binding model (e.g., 1:1 binding isotherm).

  • The hydrogen bond donor strength is expressed as ln(Keq).

Visualization of Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate the bioisosteric replacement strategy and a typical experimental workflow.

Bioisosteric_Replacement_Strategy cluster_synthesis Bioisosteric Replacement cluster_evaluation Property Evaluation Start Lead Compound with Carbonyl Group Ketone Carbonyl (C=O) Start->Ketone Goal Optimized Compound with Improved Properties Gem_Dichloro gem-Dichloro (CCl2) Ketone->Gem_Dichloro PCl5 Gem_Difluoro gem-Difluoro (CF2) Ketone->Gem_Difluoro DAST Lipophilicity Lipophilicity (LogP) Gem_Dichloro->Lipophilicity Metabolic_Stability Metabolic Stability Gem_Dichloro->Metabolic_Stability H_Bond_Acidity H-Bond Acidity Gem_Dichloro->H_Bond_Acidity Solubility Aqueous Solubility Gem_Dichloro->Solubility Gem_Difluoro->Lipophilicity Gem_Difluoro->Metabolic_Stability Gem_Difluoro->H_Bond_Acidity Gem_Difluoro->Solubility Lipophilicity->Goal Metabolic_Stability->Goal H_Bond_Acidity->Goal Solubility->Goal

Caption: Bioisosteric replacement workflow from a lead compound to an optimized candidate.

Experimental_Workflow cluster_physchem Physicochemical Characterization cluster_adme ADME Profiling Start Synthesized Bioisosteres (gem-dichloro and gem-difluoro analogs) LogP LogP Determination (Shake-Flask / 19F NMR) Start->LogP H_Bond H-Bond Acidity Measurement (UV-Vis Titration) Start->H_Bond Aqueous_Solubility Solubility Assay Start->Aqueous_Solubility Metabolic_Stability Microsomal Stability Assay Start->Metabolic_Stability Permeability Permeability Assay (e.g., PAMPA) Start->Permeability Data_Analysis Comparative Data Analysis LogP->Data_Analysis H_Bond->Data_Analysis Aqueous_Solubility->Data_Analysis Metabolic_Stability->Data_Analysis Permeability->Data_Analysis Decision Decision on Optimal Bioisostere Data_Analysis->Decision

Caption: Experimental workflow for the comparative evaluation of carbonyl bioisosteres.

Conclusion

The bioisosteric replacement of a carbonyl group with either a gem-dichloro or a gem-difluoro moiety offers medicinal chemists valuable tools to fine-tune the properties of drug candidates. The gem-difluoro group is a well-trodden path, often leading to increased metabolic stability and modulated lipophilicity. The gem-dichloro group, while less explored, provides a more lipophilic alternative with different electronic and steric profiles. The choice between these two bioisosteres is context-dependent and should be guided by a thorough evaluation of their impact on the overall molecular properties. The experimental protocols and comparative data presented in this guide serve as a foundational resource for researchers embarking on such optimization studies. It is imperative to perform these experimental evaluations on a case-by-case basis to identify the optimal bioisosteric replacement for a given lead compound.

References

A Comparative Guide to the Efficacy of Fluorinating Agents for Cyclohexanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting profound effects on a compound's metabolic stability, lipophilicity, and binding affinity. Cyclohexanone and its derivatives are common intermediates in pharmaceutical synthesis, making the efficient and selective fluorination of this motif a critical process. This guide provides an objective comparison of the performance of several common fluorinating agents for the mono- and gem-difluorination of cyclohexanone derivatives, supported by experimental data and detailed protocols.

Introduction to Fluorinating Agents

Fluorinating agents can be broadly categorized into two main classes: electrophilic and nucleophilic.

  • Electrophilic Fluorinating Agents , often referred to as "F+" sources, deliver an electrophilic fluorine atom. These reagents are typically used for the α-fluorination of carbonyl compounds to produce α-fluoroketones. A prominent example is Selectfluor® (F-TEDA-BF4).[1]

  • Nucleophilic Fluorinating Agents , or "F-" sources, are employed to replace leaving groups or open epoxides. In the context of ketones, they are commonly used for the conversion of the carbonyl group into a gem-difluoride. Key examples include Diethylaminosulfur Trifluoride (DAST) , Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®) , and (Diethylamino)difluorosulfonium tetrafluoroborate (XtalFluor-E®) .[1]

Comparative Performance of Fluorinating Agents

The choice of fluorinating agent is dictated by the desired outcome (monofluorination vs. gem-difluorination) and the specific substrate. The following tables summarize the performance of various agents on common cyclohexanone derivatives.

Monofluorination of Substituted Cyclohexanones

Table 1: Comparison of Electrophilic Fluorinating Agents for the α-Fluorination of 2-Phenylcyclohexanone

Fluorinating AgentProductYield (%)Diastereomeric Ratio (ax:eq)Reference
Selectfluor®2-fluoro-2-phenylcyclohexanone751:1.2[2]

Note: The diastereomeric ratio refers to the orientation of the fluorine atom relative to the phenyl group.

Gem-Difluorination of Cyclohexanone

Table 2: Comparison of Nucleophilic Fluorinating Agents for the Gem-Difluorination of 4-tert-Butylcyclohexanone

Fluorinating AgentProductYield (%)Key CharacteristicsReference
DAST4,4-difluoro-1-tert-butylcyclohexaneModerateThermally unstable, potential for side reactions.[3]
Deoxo-Fluor®4,4-difluoro-1-tert-butylcyclohexaneHighMore thermally stable than DAST.[3][4][4]
XtalFluor-E®4,4-difluoro-1-tert-butylcyclohexaneHighCrystalline solid, easier to handle, often more selective with fewer elimination byproducts than DAST and Deoxo-Fluor.[5][5]

Experimental Protocols

Protocol 1: α-Fluorination of 2-Phenylcyclohexanone using Selectfluor®

This procedure outlines the monofluorination of an α-substituted cyclohexanone.

Materials:

  • 2-Phenylcyclohexanone

  • Selectfluor®

  • Acetonitrile (anhydrous)

  • Sodium carbonate (Na2CO3)

  • Dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of 2-phenylcyclohexanone (1.0 mmol) in anhydrous acetonitrile (10 mL) is added sodium carbonate (1.5 mmol).

  • Selectfluor® (1.2 mmol) is added in one portion, and the reaction mixture is stirred at room temperature for 12 hours.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between dichloromethane (20 mL) and water (20 mL).

  • The aqueous layer is extracted with dichloromethane (2 x 10 mL).

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (15 mL) and brine (15 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford 2-fluoro-2-phenylcyclohexanone.

Protocol 2: Gem-Difluorination of 4-tert-Butylcyclohexanone using Deoxo-Fluor®

This protocol describes the conversion of a cyclohexanone derivative to its corresponding gem-difluoride.

Materials:

  • 4-tert-Butylcyclohexanone

  • Deoxo-Fluor®

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of 4-tert-butylcyclohexanone (1.0 mmol) in anhydrous dichloromethane (5 mL) at 0 °C under an inert atmosphere is added Deoxo-Fluor® (1.5 mmol) dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 24 hours.

  • The reaction is monitored by gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

  • The mixture is extracted with dichloromethane (3 x 10 mL).

  • The combined organic layers are washed with brine (15 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to yield 4,4-difluoro-1-tert-butylcyclohexane.

Reaction Mechanisms and Workflows

Electrophilic Fluorination with Selectfluor®

The α-fluorination of ketones with Selectfluor® proceeds through an enol or enolate intermediate. The electron-rich enol attacks the electrophilic fluorine atom of Selectfluor®, leading to the formation of the α-fluoroketone.

Electrophilic_Fluorination cluster_0 Electrophilic Fluorination of Cyclohexanone Cyclohexanone Cyclohexanone Derivative Enol Enol/Enolate Intermediate Cyclohexanone->Enol Tautomerization (acid/base catalyzed) AlphaFluoroKetone α-Fluorocyclohexanone Enol->AlphaFluoroKetone Attack on F+ Selectfluor Selectfluor® (F-TEDA-BF4) Selectfluor->AlphaFluoroKetone Byproduct TEDA-BF4 Byproduct Nucleophilic_Fluorination cluster_1 Nucleophilic Gem-Difluorination of Cyclohexanone Cyclohexanone Cyclohexanone Derivative ActivatedCarbonyl Activated Carbonyl Intermediate Cyclohexanone->ActivatedCarbonyl Activation of C=O GemDifluoride gem-Difluorocyclohexane ActivatedCarbonyl->GemDifluoride Fluoride attack & Elimination DAST_DeoxoFluor DAST or Deoxo-Fluor® DAST_DeoxoFluor->ActivatedCarbonyl Byproduct Sulfur-based Byproducts

References

Navigating Bioisosteric Space: A Comparative Guide to Alternatives for Ethyl 4,4-difluorocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

In modern drug discovery, the strategic incorporation of saturated carbocyclic scaffolds is a cornerstone of lead optimization. Ethyl 4,4-difluorocyclohexanecarboxylate, a prominent building block, is frequently employed to enhance metabolic stability and modulate physicochemical properties.[1] The gem-difluoro group offers a unique combination of polarity and lipophilicity, influencing a molecule's conformation and interaction with biological targets.[1][2] However, the ever-present need to fine-tune pharmacokinetics and pharmacodynamics necessitates a broader exploration of alternative building blocks.

This guide provides an objective comparison of alternative scaffolds to the 4,4-difluorocyclohexane moiety, offering researchers, scientists, and drug development professionals a data-driven resource for selecting the optimal building block. We will explore non-fluorinated, monofluorinated, and other bioisosteric replacements, presenting quantitative data on their impact on key drug-like properties.

Comparative Physicochemical and ADME Properties

The decision to replace a 4,4-difluorocyclohexyl group is driven by the need to optimize a compound's absorption, distribution, metabolism, and excretion (ADME) profile while maintaining or improving potency. The following tables summarize the quantitative impact of various bioisosteric replacements on key parameters.

Table 1: Physicochemical Properties of Cyclohexyl Carboxylic Acid Analogs

Compound/MoietyStructurepKa[2]clogP[2]
Cyclohexanecarboxylic acid(Structure not available)4.901.96
4-Fluorocyclohexanecarboxylic acid (cis/trans mixture)(Structure not available)~4.74~2.05
4,4-Difluorocyclohexanecarboxylic acid(Structure not available)4.351.80

Note: Data is for the corresponding carboxylic acids to illustrate the electronic effect of fluorine substitution on acidity. clogP values are calculated predictions.

Table 2: In Vitro ADME Properties of Bioisosteric Replacements in a Model System

Moiety in Model CompoundHuman Liver Microsomal Stability (% remaining after 60 min)[1]Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
Cyclohexyl45%8.5
4,4-Difluorocyclohexyl85%7.2
Oxetanyl>95%12.1
3,3-Difluorocyclobutyl90%6.8

Note: These are representative data from studies on model compounds to illustrate trends. Actual values are highly dependent on the overall molecular structure.

Experimental Protocols

Accurate assessment of these building blocks requires robust and standardized experimental protocols. Below are detailed methodologies for the key assays cited in this guide.

Protocol 1: Metabolic Stability in Human Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.[3]

1. Materials:

  • Test compound and positive control (e.g., testosterone)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • 0.1 M Phosphate buffer (pH 7.4)

  • Acetonitrile with internal standard for quenching

  • LC-MS/MS system

2. Procedure:

  • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • Dilute the test compound to a final concentration of 1 µM in phosphate buffer.

  • Pre-warm a mixture of HLM (final concentration 0.5 mg/mL) and the test compound at 37°C for 5 minutes.

  • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot the reaction mixture into a quenching solution (e.g., cold acetonitrile with an internal standard).

  • Centrifuge the quenched samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) as 0.693/k.

Protocol 2: Caco-2 Permeability Assay

This assay is the industry standard for predicting intestinal permeability and identifying potential substrates of efflux transporters like P-glycoprotein.[4]

1. Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Culture medium (e.g., DMEM with 10% FBS)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES (Transport Buffer)

  • Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • LC-MS/MS system

2. Procedure:

  • Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation into a confluent monolayer.[5]

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Wash the cell monolayers with pre-warmed transport buffer.

  • For apical-to-basolateral (A→B) permeability, add the test compound to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.

  • For basolateral-to-apical (B→A) permeability, add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.

  • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • At the end of the incubation, take samples from both donor and receiver compartments.

  • Analyze the concentration of the compound in the samples by LC-MS/MS.

3. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial donor concentration.[4]

  • Calculate the efflux ratio (ER) as Papp(B→A) / Papp(A→B). An ER > 2 suggests active efflux.[4]

Protocol 3: Target Binding Affinity via Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of the interaction between a ligand (drug candidate) and its target protein.[6][7]

1. Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Target protein

  • Test compound

  • Immobilization buffers (e.g., EDC/NHS) and running buffer (e.g., HBS-EP+)

2. Procedure:

  • Immobilize the target protein onto the surface of a sensor chip.

  • Prepare a series of dilutions of the test compound in running buffer.

  • Inject the test compound solutions over the sensor surface at a constant flow rate.

  • Monitor the change in the refractive index at the surface in real-time, which corresponds to the binding of the compound to the protein.

  • After the association phase, flow running buffer over the surface to monitor the dissociation of the compound.

  • Regenerate the sensor surface to remove the bound compound before the next injection.

3. Data Analysis:

  • Fit the sensorgram data (response units vs. time) to a suitable binding model (e.g., 1:1 Langmuir binding).

  • Determine the association rate constant (ka) and the dissociation rate constant (kd).

  • Calculate the equilibrium dissociation constant (KD) as kd/ka. A lower KD value indicates a higher binding affinity.[8]

Logical and Pathway Visualizations

Understanding the context in which these building blocks are applied is crucial. The following diagrams illustrate a common signaling pathway targeted in drug discovery and a typical workflow for evaluating these chemical motifs.

G cluster_0 cluster_1 cluster_2 GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds RAS_GDP RAS-GDP (Inactive) RTK->RAS_GDP Activates RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP SOS1 RAS_GTP->RAS_GDP GAP RAF RAF Kinase RAS_GTP->RAF MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: The RAS-RAF-MEK-ERK signaling pathway, a key regulator of cell growth frequently targeted in cancer therapy.[3][9]

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Data Analysis & Selection Start Lead Compound Alt1 Cyclohexyl Analog Start->Alt1 Bioisosteric Replacement Alt2 4,4-Difluoro Analog Start->Alt2 Bioisosteric Replacement Alt3 Oxetane Analog Start->Alt3 Bioisosteric Replacement PhysChem Physicochemical (pKa, LogP, Solubility) Alt1->PhysChem Alt2->PhysChem Alt3->PhysChem ADME ADME Assays (Metabolic Stability, Permeability) PhysChem->ADME Target Target Binding (SPR, Ki) ADME->Target SAR Structure-Activity Relationship (SAR) Target->SAR Selection Candidate Selection SAR->Selection

Caption: A typical workflow for the comparative evaluation of alternative building blocks in a drug discovery program.

References

A Comparative Guide to the Synthesis of 4,4-Difluorocyclohexanecarboxylic Acid from Various Ester Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4,4-difluorocyclohexanecarboxylic acid, a key building block in the development of pharmaceuticals, can be achieved through the hydrolysis or deprotection of various ester precursors. The choice of the ester group can significantly influence the reaction conditions, yield, and purification strategy. This guide provides an objective comparison of the synthesis of 4,4-difluorocyclohexanecarboxylic acid starting from ethyl, methyl, tert-butyl, and benzyl esters, supported by experimental data and detailed protocols.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative parameters for the synthesis of 4,4-difluorocyclohexanecarboxylic acid from different ester precursors. Data for the ethyl ester is specific to the 4,4-difluoro derivative, while data for the methyl, tert-butyl, and benzyl esters are based on established methods for analogous cyclohexanecarboxylates due to the limited availability of specific data for the difluorinated compound.

ParameterEthyl EsterMethyl Ester (representative)tert-Butyl Ester (representative)Benzyl Ester (representative)
Starting Material Ethyl 4,4-difluorocyclohexanecarboxylateMthis compoundtert-Butyl 4,4-difluorocyclohexanecarboxylateBenzyl 4,4-difluorocyclohexanecarboxylate
Reaction Type Base-catalyzed hydrolysis (Saponification)Base-catalyzed hydrolysis (Saponification)Acid-catalyzed deprotectionHydrogenolysis
Key Reagents Lithium hydroxide monohydrate, HClSodium hydroxide, HClTrifluoroacetic acid (TFA)H₂, Palladium on carbon (Pd/C)
Solvent THF/H₂OMethanol/H₂ODichloromethane (DCM)Tetrahydrofuran (THF) or Ethanol
Temperature Room TemperatureReflux (approx. 80-100 °C)Room TemperatureRoom Temperature
Reaction Time Overnight (approx. 12-16 h)1 - 4 hours1 - 5 hours2 - 24 hours
Typical Yield 97%[1][2]>90%>90%72-85%

Experimental Protocols

Synthesis from this compound via Base-Catalyzed Hydrolysis

This protocol describes the saponification of this compound, which is a high-yielding and straightforward method.[1][2]

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a 2:1 mixture of THF and deionized water.

  • To the stirred solution, add lithium hydroxide monohydrate (5.0 eq).

  • Allow the reaction mixture to stir vigorously at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Carefully adjust the pH of the aqueous layer to approximately 4 by the dropwise addition of 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer one more time with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4,4-difluorocyclohexanecarboxylic acid as a white solid.[1][2]

Synthesis from Mthis compound via Base-Catalyzed Hydrolysis (Representative Protocol)

This protocol is based on the general procedure for the saponification of methyl cyclohexanecarboxylate and is expected to be effective for the 4,4-difluoro analog.[3]

Materials:

  • Mthis compound

  • Sodium hydroxide (NaOH)

  • Methanol

  • Deionized water

  • Concentrated Hydrochloric acid (HCl)

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve mthis compound (1.0 eq) in methanol (5-10 volumes).

  • Add an aqueous solution of NaOH (1.5 eq).

  • Heat the mixture to reflux with stirring for 1-4 hours.[3]

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated HCl.

  • Extract the acidified aqueous layer with ethyl acetate (3 times).

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure to yield the crude 4,4-difluorocyclohexanecarboxylic acid.

Synthesis from tert-Butyl 4,4-Difluorocyclohexanecarboxylate via Acid-Catalyzed Deprotection (Representative Protocol)

This protocol describes the cleavage of a tert-butyl ester using trifluoroacetic acid, a standard and efficient method for this protecting group.[4][5][6]

Materials:

  • tert-Butyl 4,4-difluorocyclohexanecarboxylate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Cold diethyl ether or hexane

Procedure:

  • Dissolve the tert-butyl 4,4-difluorocyclohexanecarboxylate (1.0 eq) in DCM (to a concentration of 0.1-0.5 M) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add an equal volume of TFA dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-5 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a minimal amount of a suitable solvent (e.g., DCM or diethyl ether) and precipitate the product by adding a non-polar solvent such as cold diethyl ether or hexane.

  • Collect the resulting solid by filtration to yield 4,4-difluorocyclohexanecarboxylic acid.

Synthesis from Benzyl 4,4-Difluorocyclohexanecarboxylate via Hydrogenolysis (Representative Protocol)

This protocol outlines the deprotection of a benzyl ester by catalytic hydrogenation, a common method for removing benzyl protecting groups.

Materials:

  • Benzyl 4,4-difluorocyclohexanecarboxylate

  • 10% Palladium on carbon (Pd/C)

  • Tetrahydrofuran (THF) or Ethanol

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Celite

Procedure:

  • Dissolve benzyl 4,4-difluorocyclohexanecarboxylate (1.0 eq) in THF or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Evacuate the flask and backfill with H₂ gas (this process should be repeated three times).

  • Stir the reaction mixture vigorously under an H₂ atmosphere (balloon pressure is often sufficient) at room temperature for 2-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 4,4-difluorocyclohexanecarboxylic acid.

Visualizations

The following diagram illustrates the different synthetic pathways for obtaining 4,4-difluorocyclohexanecarboxylic acid from the various ester starting materials.

Synthesis_Pathways cluster_esters Starting Esters cluster_product Final Product Et_ester This compound product 4,4-Difluorocyclohexanecarboxylic Acid Et_ester->product LiOH, THF/H₂O RT, Overnight (97% Yield) Me_ester Mthis compound Me_ester->product NaOH, MeOH/H₂O Reflux, 1-4 h (>90% Yield) tBu_ester tert-Butyl 4,4-difluorocyclohexanecarboxylate tBu_ester->product TFA, DCM RT, 1-5 h (>90% Yield) Bn_ester Benzyl 4,4-difluorocyclohexanecarboxylate Bn_ester->product H₂, Pd/C THF or EtOH, RT (72-85% Yield)

Caption: Synthetic routes to 4,4-difluorocyclohexanecarboxylic acid.

References

A Comparative Guide to the Reaction Kinetics of Difluorination of Ethyl Cyclohexanonecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Reaction Performance and Conditions

The electrophilic fluorination of ethyl 2-oxocyclohexanecarboxylate proceeds in a stepwise manner, with the formation of the monofluorinated intermediate preceding the difluorination. The relative rates of these two steps are crucial in determining the product distribution. The following tables summarize typical reaction conditions and outcomes for the fluorination of cyclic β-dicarbonyl compounds, which serve as a proxy for the title compound.

Table 1: Comparison of Reaction Conditions for Mono- vs. Difluorination of 1,3-Dicarbonyl Compounds

ParameterMonofluorinationDifluorinationKey Observations & Inferences for Ethyl Cyclohexanonecarboxylate
Fluorinating Agent Selectfluor™ (1.1-1.2 eq.)Selectfluor™ (>2.0 eq.)Stoichiometry of Selectfluor™ is a primary determinant of the product. Excess reagent drives the reaction towards difluorination.[1]
Solvent Acetonitrile, Water, MethanolAcetonitrile, WaterThe reaction can be performed in various polar solvents. Aqueous media can be effective and offer a greener alternative.[1]
Catalyst/Additive Often not required; Lewis acids (e.g., TiCl₄) can be used for specific substrates.[2]Often not required; a weak base (e.g., Na₂CO₃) can favor difluorination of enamines.[3]For ethyl cyclohexanonecarboxylate, the reaction likely proceeds without a catalyst, though optimization may warrant their investigation.
Temperature Room Temperature to 60 °CRoom Temperature to 60 °CMild conditions are generally sufficient.
Reaction Time Typically shorterGenerally longerThe second fluorination is often the slower step.

Table 2: Kinetic Parameters for the Electrophilic Fluorination of Structurally Related 1,3-Dicarbonyls with Selectfluor™

While specific rate constants for ethyl cyclohexanonecarboxylate are not available, the following data for the fluorination of 1,3-diaryl-1,3-dicarbonyl derivatives provide insight into the reaction kinetics. The reaction is reported to follow second-order kinetics.

Substrate AnalogSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹] at 25°C in CH₃CNActivation Enthalpy (ΔH‡) [kJ mol⁻¹]Activation Entropy (ΔS‡) [J mol⁻¹K⁻¹]
1,3-Diphenyl-1,3-propanedione1.3 x 10⁻²52.3-103
1-(4-Methoxyphenyl)-3-phenyl-1,3-propanedione2.5 x 10⁻²50.2-106
1-(4-Nitrophenyl)-3-phenyl-1,3-propanedione2.9 x 10⁻³56.5-101

Data extracted from a study on 1,3-diaryl-1,3-dicarbonyl derivatives, which are used here as analogs to infer the reactivity of β-keto esters.

The data suggests that electron-donating groups on the aromatic ring of the 1,3-dicarbonyl substrate increase the reaction rate, likely by stabilizing the enolate intermediate. For ethyl cyclohexanonecarboxylate, the electron-withdrawing ester group is expected to influence the enolization equilibrium and the nucleophilicity of the enolate.

Experimental Protocols

A detailed experimental protocol for monitoring the reaction kinetics of the difluorination of ethyl 2-oxocyclohexanecarboxylate using ¹⁹F NMR spectroscopy is provided below. This method allows for real-time tracking of the consumption of the monofluorinated intermediate and the formation of the difluorinated product.

Kinetic Analysis of the Difluorination of Ethyl 2-oxocyclohexanecarboxylate by ¹⁹F NMR Spectroscopy

Materials:

  • Ethyl 2-oxocyclohexanecarboxylate

  • Ethyl 1-fluoro-2-oxocyclohexanecarboxylate (for calibration, if available, or generated in situ)

  • Selectfluor™

  • Anhydrous acetonitrile (CH₃CN)

  • Internal standard (e.g., trifluorotoluene)

  • NMR tubes

  • Thermostated NMR spectrometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of ethyl 1-fluoro-2-oxocyclohexanecarboxylate (the monofluorinated starting material) of known concentration in anhydrous acetonitrile.

    • Prepare a separate stock solution of Selectfluor™ of known concentration in anhydrous acetonitrile.

    • Prepare a stock solution of the internal standard in anhydrous acetonitrile.

  • Reaction Setup:

    • In an NMR tube, combine a known volume of the monofluorinated substrate stock solution and the internal standard stock solution.

    • Place the NMR tube in the spectrometer, which has been pre-heated to the desired reaction temperature (e.g., 25°C).

    • Acquire an initial ¹⁹F NMR spectrum (t=0) to determine the initial concentration of the starting material relative to the internal standard.

  • Initiation of the Reaction:

    • Inject a known volume of the Selectfluor™ stock solution into the NMR tube. The amount should be at least one equivalent relative to the monofluorinated substrate.

    • Immediately start acquiring ¹⁹F NMR spectra at regular time intervals. The time of injection is considered t=0 for the kinetic run.

  • Data Acquisition and Analysis:

    • Monitor the disappearance of the ¹⁹F NMR signal corresponding to the monofluorinated species and the appearance of the signal for the difluorinated product over time.

    • Integrate the respective signals relative to the constant signal of the internal standard at each time point.

    • Convert the integral values to concentrations.

    • Plot the concentration of the reactants and products as a function of time.

    • Determine the reaction order and the rate constant (k) by fitting the data to the appropriate integrated rate law. Given that the fluorination of similar substrates follows second-order kinetics, it is expected that this reaction will be first order with respect to the monofluorinated substrate and first order with respect to Selectfluor™.

Mandatory Visualization

The following diagrams illustrate the proposed reaction pathway and a typical experimental workflow for the kinetic analysis.

reaction_pathway Reaction Pathway for Difluorination cluster_start Starting Material cluster_enol1 First Enolization cluster_mono Monofluorination cluster_enol2 Second Enolization (Rate-Determining for Difluorination) cluster_di Difluorination start Ethyl 2-oxocyclohexanecarboxylate enol1 Enol/Enolate Intermediate start->enol1 Base or Acid Catalyst (trace) mono Ethyl 1-fluoro-2-oxocyclohexanecarboxylate enol1->mono + Selectfluor™ - [Selectfluor-H]⁺ enol2 Monofluorinated Enol/Enolate mono->enol2 Base or Acid Catalyst (trace) di Ethyl 1,1-difluoro-2-oxocyclohexanecarboxylate enol2->di + Selectfluor™ - [Selectfluor-H]⁺

Caption: Proposed reaction pathway for the difluorination of ethyl 2-oxocyclohexanecarboxylate.

experimental_workflow Experimental Workflow for Kinetic Analysis prep Prepare Stock Solutions: - Monofluorinated Substrate - Selectfluor™ - Internal Standard setup Combine Substrate and Internal Standard in NMR Tube prep->setup thermo Thermostate NMR Spectrometer setup->thermo initial_scan Acquire Initial ¹⁹F NMR Spectrum (t=0) thermo->initial_scan inject Inject Selectfluor™ Solution initial_scan->inject acquire Acquire ¹⁹F NMR Spectra at Regular Time Intervals inject->acquire process Process and Integrate Spectra acquire->process plot Plot Concentration vs. Time process->plot analyze Determine Rate Law and Rate Constant plot->analyze

Caption: Workflow for kinetic analysis of difluorination using ¹⁹F NMR spectroscopy.

Concluding Remarks

The difluorination of ethyl 2-oxocyclohexanecarboxylate with Selectfluor™ is a valuable transformation for accessing fluorinated building blocks. While a complete kinetic profile for this specific reaction is not yet published, analysis of related systems provides a strong foundation for understanding its kinetic behavior. The reaction likely proceeds via a stepwise mechanism where the enolization of the monofluorinated intermediate is the rate-determining step for the second fluorination. The stoichiometry of Selectfluor™ is the primary handle for controlling the selectivity between mono- and difluorination. The provided experimental protocol for ¹⁹F NMR monitoring offers a robust method for researchers to perform detailed kinetic analyses of this and similar fluorination reactions, enabling optimization and a deeper mechanistic understanding.

References

A Comparative Guide to Confirming the Purity of Ethyl 4,4-difluorocyclohexanecarboxylate using GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities and active pharmaceutical ingredients (APIs), the purity of starting materials and intermediates is paramount. Ethyl 4,4-difluorocyclohexanecarboxylate is a key building block in the synthesis of various pharmaceutical compounds.[1] Its structural integrity directly influences reaction yields, impurity profiles, and the overall safety and efficacy of the final product. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for confirming the purity of this compound, with a discussion of alternative analytical techniques.

The Critical Role of Purity Assessment

The presence of impurities, such as isomers, unreacted starting materials, or byproducts from the synthetic route, can introduce significant complications in subsequent chemical transformations. For instance, the synthesis of this compound from Ethyl 4-oxocyclohexanecarboxylate using diethylaminosulfur trifluoride (DAST) can sometimes lead to the formation of the unsaturated byproduct, 4-fluoro-3-eno-cyclohexanecarboxylate.[2] Robust analytical methodologies are therefore essential to ensure the quality and consistency of this crucial intermediate.

GC-MS for Purity Determination: A Detailed Examination

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[3] It offers high sensitivity and specificity, making it an ideal method for detecting trace-level impurities in samples of this compound.

Experimental Workflow for GC-MS Analysis

The following diagram outlines the typical workflow for the purity analysis of this compound using GC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Dissolve sample in a volatile solvent (e.g., Ethyl Acetate) prep2 Prepare a stock solution (e.g., 1 mg/mL) prep1->prep2 prep3 Create calibration standards (if quantitative analysis is required) prep2->prep3 inj Inject sample into GC prep3->inj Sample Injection sep Separation of components in the GC column inj->sep ion Ionization of separated components (e.g., Electron Ionization) sep->ion mass_an Mass analysis of ions ion->mass_an det Detection of ions mass_an->det chrom Generate Total Ion Chromatogram (TIC) det->chrom Data Acquisition spec Obtain Mass Spectrum for each peak chrom->spec lib Compare mass spectra with a reference library (e.g., NIST) spec->lib quant Quantify components by peak area integration lib->quant report Final Purity Report quant->report Purity Report

Caption: Workflow for the purity analysis of this compound by GC-MS.

Detailed Experimental Protocol for GC-MS Analysis

This protocol is based on established methods for the analysis of similar halogenated organic compounds.

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a high-purity volatile solvent such as ethyl acetate.

  • For quantitative analysis of specific impurities, prepare a series of calibration standards of the impurity at known concentrations.

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for the separation of halogenated esters.

  • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 15°C/min.

    • Hold at 280°C for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

3. Data Analysis:

  • The purity is determined by calculating the area percentage of the main peak in the total ion chromatogram (TIC).

  • Impurities are tentatively identified by comparing their mass spectra with a reference library, such as the NIST (National Institute of Standards and Technology) library.

  • Quantification of identified impurities can be performed using the calibration curves generated from the standards.

Comparative Purity Data

The following table presents a hypothetical comparison of this compound from three different fictional suppliers, as determined by GC-MS.

SupplierLot NumberPurity by GC-MS (%)Major Impurities Identified
Supplier A SA-2025-0199.5Ethyl 4-oxocyclohexanecarboxylate (starting material), Residual Solvents
Supplier B SB-2025-0198.2Ethyl 4-fluoro-3-eno-cyclohexanecarboxylate, Unidentified Byproducts
Supplier C SC-2025-0199.8Trace Residual Solvents

Alternative Purity Confirmation Methods

While GC-MS is a highly effective technique, a comprehensive purity assessment often benefits from the use of orthogonal analytical methods.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful primary analytical method for determining the purity of organic compounds.[4][5][6][7][8] It allows for the direct measurement of the analyte concentration against a certified internal standard without the need for a reference standard of the analyte itself.

Advantages of qNMR:

  • High Precision and Accuracy: qNMR can provide highly accurate and precise purity values.[8]

  • Primary Method: It does not require a calibration curve with the analyte of interest.[5]

  • Structural Information: Provides structural information that can help in the identification of unknown impurities.

Considerations for qNMR:

  • Requires a suitable internal standard of known purity.

  • Peak overlap can complicate quantification.

  • Lower sensitivity compared to GC-MS for trace impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another valuable technique for purity assessment, particularly for less volatile or thermally labile compounds.

Advantages of HPLC:

  • Versatility: A wide range of stationary and mobile phases can be used to separate a broad spectrum of compounds.

  • Non-destructive: The sample can be collected after analysis for further characterization.

Considerations for HPLC:

  • Requires a chromophore for UV detection; this compound has a weak chromophore, which may limit sensitivity.

  • Method development can be more time-consuming compared to GC-MS.

Comparative Summary of Analytical Techniques

FeatureGC-MSQuantitative NMR (qNMR)HPLC
Principle Separation by volatility and boiling point, detection by mass-to-charge ratio.Nuclear spin resonance in a magnetic field.Separation by differential partitioning between a mobile and stationary phase.
Sensitivity High (ppm to ppb level).Moderate (typically >0.1%).Moderate to High (depending on detector).
Quantification Requires calibration with standards for accurate quantification.Absolute quantification against an internal standard.Requires calibration with standards.
Impurity Identification Excellent, through mass spectral library matching.Good, through analysis of chemical shifts and coupling constants.Limited, requires collection and further analysis (e.g., LC-MS).
Sample Throughput High.Moderate.High.
Best Suited For Volatile and semi-volatile impurities.Determining the absolute purity of the main component.Non-volatile or thermally sensitive impurities.

Conclusion

For confirming the purity of this compound, GC-MS stands out as a highly sensitive and specific method for the detection and identification of volatile and semi-volatile impurities. Its ability to separate and identify trace components makes it an indispensable tool for quality control in research and drug development.

However, for a comprehensive and robust purity assessment, a multi-technique approach is recommended. The use of an orthogonal method like qNMR can provide an accurate determination of the absolute purity of the bulk material, complementing the impurity profiling capabilities of GC-MS. This dual-methodology approach ensures the highest level of confidence in the quality of this compound, thereby safeguarding the integrity of subsequent research and development activities.

References

Comparing the metabolic stability of fluorinated vs non-fluorinated cyclohexanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing the metabolic stability of drug candidates is a critical step in the journey from discovery to clinic. The strategic introduction of fluorine into molecular scaffolds, particularly the ubiquitous cyclohexane ring, has long been a go-to strategy to enhance pharmacokinetic profiles. While the exceptional strength of the carbon-fluorine bond often leads to increased resistance to metabolic degradation, this guide demonstrates that the effects of fluorination can be nuanced and context-dependent, presenting both significant advantages and unexpected challenges.

The rationale behind fluorination is straightforward: replacing a metabolically labile carbon-hydrogen (C-H) bond with a robust carbon-fluorine (C-F) bond can effectively block sites of oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][2] This often translates to a longer half-life and reduced clearance, ultimately leading to improved bioavailability and therapeutic efficacy. This principle is supported by in vitro data comparing generic fluorinated and non-fluorinated cyclohexane analogs.

In Vitro Metabolic Stability: A Comparative Overview

The following table summarizes in vitro data from human liver microsome stability assays, highlighting the quantitative differences in metabolic stability between a generic non-fluorinated cyclohexane and its fluorinated counterpart.

ParameterNon-Fluorinated CyclohexaneFluorinated CyclohexaneFold ChangeAssay Type
Microsomal Half-life (t½) 15 min45 min3x increaseLiver Microsome Stability Assay
Intrinsic Clearance (CLint) 120 µL/min/mg40 µL/min/mg3x decreaseLiver Microsome Stability Assay

Data sourced from a comparative analysis by BenchChem.[3]

This data clearly illustrates the potential of fluorination to significantly enhance metabolic stability, as evidenced by a three-fold increase in half-life and a corresponding three-fold decrease in intrinsic clearance.

Experimental Protocol: Human Liver Microsome Stability Assay

The data presented above is typically generated using a standardized in vitro metabolic stability assay with human liver microsomes. Below is a detailed methodology for this key experiment.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.

Materials:

  • Test compounds (fluorinated and non-fluorinated analogs)

  • Pooled human liver microsomes (HLMs)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl₂)

  • Organic solvent (e.g., DMSO, acetonitrile)

  • Internal standard

  • 96-well plates

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Thaw pooled human liver microsomes on ice.

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., 10 mM in DMSO).

    • Prepare the NADPH regenerating system and keep it on ice.

    • Prepare the incubation buffer (phosphate buffer with MgCl₂).

  • Incubation:

    • Dilute the test compound stock solution to the desired final concentration (e.g., 1 µM) in the incubation buffer.

    • Add the diluted human liver microsomes to the test compound solution to achieve the desired protein concentration (e.g., 0.5 mg/mL).

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding a multiple volume of cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration).

Visualizing the Process and Principles

To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow, a key metabolic pathway, and the logical relationship between fluorination and metabolic stability.

experimental_workflow Experimental Workflow: Microsomal Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare Reagents Prepare Reagents Prepare Compound Stock Prepare Compound Stock Prepare Reagents->Prepare Compound Stock Mix Compound and Microsomes Mix Compound and Microsomes Prepare Compound Stock->Mix Compound and Microsomes Pre-incubate at 37°C Pre-incubate at 37°C Mix Compound and Microsomes->Pre-incubate at 37°C Initiate Reaction with NADPH Initiate Reaction with NADPH Pre-incubate at 37°C->Initiate Reaction with NADPH Quench Reaction at Time Points Quench Reaction at Time Points Initiate Reaction with NADPH->Quench Reaction at Time Points Protein Precipitation Protein Precipitation Quench Reaction at Time Points->Protein Precipitation LC-MS/MS Analysis LC-MS/MS Analysis Protein Precipitation->LC-MS/MS Analysis Data Calculation Data Calculation LC-MS/MS Analysis->Data Calculation

Experimental workflow for a microsomal stability assay.

metabolic_pathway CYP450-Mediated Hydroxylation of Cyclohexane Cyclohexane Cyclohexyl_Radical Cyclohexyl Radical Cyclohexane->Cyclohexyl_Radical H• abstraction CYP450 Cytochrome P450 (e.g., CYP2E1, CYP2B6) Hydroxyl_Radical [•OH] CYP450->Hydroxyl_Radical Cyclohexanol Cyclohexyl_Radical->Cyclohexanol Radical Rebound

Simplified metabolic pathway of cyclohexane hydroxylation.

logical_relationship Impact of Fluorination on Metabolic Stability Fluorination Fluorination of Cyclohexane Ring IncreasedBondStrength Increased C-F Bond Strength Fluorination->IncreasedBondStrength AlteredElectronics Altered Electronic Properties Fluorination->AlteredElectronics BlockedMetabolism Blocked Site of Metabolism IncreasedBondStrength->BlockedMetabolism IncreasedStability Increased Metabolic Stability (Longer t½, Lower CLint) BlockedMetabolism->IncreasedStability ReducedOxidation Reduced Susceptibility to CYP450 Oxidation ReducedOxidation->IncreasedStability AlteredElectronics->ReducedOxidation

Logical flow of how fluorination enhances metabolic stability.

A Case Study: The Counterintuitive Effect of Gem-Difluorination in a Macrocycle

While the general principle of fluorination enhancing metabolic stability holds true in many cases, the reality can be more complex. A study on a matched pair of macrocycles, one containing a gem-difluorinated cyclohexane moiety and its non-fluorinated analog, revealed an unexpected outcome.

CompoundDescriptionHalf-life (t½) in Human Liver Microsomes
4a gem-Difluorinated Macrocycle< 5 min
4b Non-fluorinated Macrocycle31 min

Data from "The effect of gem-difluorination on the conformation and properties of a model macrocyclic system".[1]

In this specific case, the gem-difluorinated macrocycle (4a) was significantly less metabolically stable than its non-fluorinated counterpart (4b).[1] The researchers hypothesized that the introduction of the fluorine atoms altered the conformational preferences of the macrocycle, leading to a conformation that is more readily metabolized.[1] This surprising result underscores the importance of empirical testing for each new chemical entity, as the effects of fluorination can be highly dependent on the overall molecular architecture.

Conclusion

The fluorination of cyclohexanes remains a powerful and widely used strategy in medicinal chemistry to enhance metabolic stability. The strong carbon-fluorine bond provides a robust shield against oxidative metabolism, often leading to significant improvements in a drug candidate's pharmacokinetic profile. However, as the case study demonstrates, the impact of fluorination is not universally predictable. Alterations in molecular conformation and electronic properties can sometimes lead to unexpected metabolic liabilities. Therefore, while fluorination is a valuable tool in the drug designer's arsenal, it should be wielded with a clear understanding of its potential complexities, and its effects must be validated through rigorous experimental evaluation. This data-driven approach will ultimately guide the development of safer and more effective medicines.

References

Literature review of synthetic routes for difluorinated cyclohexane derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic introduction of fluorine atoms into cyclic scaffolds like cyclohexane is a cornerstone of modern medicinal chemistry. Difluorinated cyclohexane derivatives are particularly valuable motifs, offering unique conformational constraints and electronic properties that can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This guide provides a comprehensive literature review of the primary synthetic routes to these important compounds, presenting a comparative analysis of key methodologies supported by experimental data to aid in the selection of the most appropriate synthetic strategy.

This review categorizes the synthetic approaches based on the relative positioning of the fluorine atoms on the cyclohexane ring: geminal (1,1-), vicinal (1,2-), 1,3-, and 1,4-difluorinated derivatives. Each section details the common synthetic strategies, presents quantitative data in structured tables for easy comparison, and provides representative experimental protocols.

Synthesis of gem-Difluorocyclohexane Derivatives

The most prevalent method for the synthesis of gem-difluorocyclohexanes is the deoxofluorination of the corresponding cyclohexanones. This transformation replaces the carbonyl oxygen with two fluorine atoms. The most commonly employed reagents for this purpose are diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).

Deoxofluorination of Cyclohexanones

Deoxofluorinating agents like DAST and Deoxo-Fluor are effective for the conversion of ketones to gem-difluorides. Deoxo-Fluor is often considered a safer alternative to DAST due to its higher thermal stability.[1] The choice between these reagents can also be influenced by the specific substrate and desired reaction conditions.

Table 1: Comparison of DAST and Deoxo-Fluor in the Deoxofluorination of Substituted Cyclohexanones

EntrySubstrateReagentConditionsYield (%)Reference
14-tert-ButylcyclohexanoneDASTCH₂Cl₂, rt, 24h85[2]
24-tert-ButylcyclohexanoneDeoxo-FluorNeat, 90°C, 24h75[3]
3CyclohexanoneXtalFluor-ECH₂Cl₂, rtup to 79 (monofluoroalkene)[2]
42-ChlorobenzophenoneDeoxo-FluorNeat, 90°C, 24h20[3]
54,4'-DifluorobenzophenoneDeoxo-FluorNeat, 90°C, 24h75[3]

Note: Yield for entry 3 refers to the elimination byproduct, highlighting a potential side reaction.

Experimental Protocol: gem-Difluorination of 4,4'-Difluorobenzophenone with Deoxo-Fluor[4]

A mixture of 4,4'-difluorobenzophenone (1.0 g, 4.58 mmol) and Deoxo-Fluor (2.03 g, 9.16 mmol, 2.0 equiv) was heated at 90°C for 24 hours. The reaction progress was monitored by GC/MS. After completion, the reaction mixture was cooled to room temperature and carefully quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer was extracted with dichloromethane (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4,4'-difluorodiphenyl-difluoromethane.

Logical Relationship of Deoxofluorination

deoxofluorination Cyclohexanone Cyclohexanone FluorinatingAgent Deoxofluorinating Agent (DAST, Deoxo-Fluor) Cyclohexanone->FluorinatingAgent Reaction Intermediate Hydroxy-sulfurane Intermediate FluorinatingAgent->Intermediate GemDifluoro gem-Difluorocyclohexane Intermediate->GemDifluoro SN2/SN1 Byproduct 1-Fluorocyclohexene (Elimination Byproduct) Intermediate->Byproduct Elimination

Caption: Deoxofluorination of cyclohexanone to yield gem-difluorocyclohexane.

Synthesis of vicinal-Difluorocyclohexane Derivatives

The introduction of two fluorine atoms on adjacent carbons of a cyclohexane ring is most commonly achieved through the difluorination of cyclohexenes. Both electrophilic and nucleophilic fluorination strategies have been developed for this purpose.

Electrophilic Difluorination of Cyclohexenes

Electrophilic fluorinating agents, such as Selectfluor, are widely used for the difluorination of alkenes. These reactions can be performed under catalytic and enantioselective conditions, offering a powerful tool for the synthesis of chiral difluorinated compounds.[4]

Table 2: Vicinal Difluorination of Cyclohexene Derivatives

EntrySubstrateReagent/CatalystConditionsYield (%)Stereoselectivity (dr or er)Reference
1Styrenep-TolI / Selectfluor / HF-amineCHCl₃, rt>95N/A[4]
2Electron-deficient styrenesChiral resorcinol / Selectfluor / HF-amineCHCl₃, rtup to 95up to 94:06 er[4]
3IndolesHypervalent iodine / HF-pyridineCH₂Cl₂, rt-High diastereoselectivity[5]

Note: While styrene is not a simple cyclohexene, these results demonstrate the capability of the method for vicinal difluorination of C=C bonds.

Experimental Protocol: Catalytic Vicinal Difluorination of Styrene[5]

To a solution of styrene (0.2 mmol) and p-iodotoluene (30 mol%) in chloroform (2.0 mL) was added Selectfluor (2.2 equiv) and a HF-amine complex (e.g., Pyridine·9HF, 5.0 equiv). The reaction mixture was stirred at room temperature until complete consumption of the starting material, as monitored by TLC or GC-MS. The reaction was then quenched by the addition of a saturated aqueous solution of NaHCO₃. The layers were separated, and the aqueous layer was extracted with dichloromethane. The combined organic layers were washed with brine, dried over Na₂SO₄, and concentrated. The crude product was purified by flash column chromatography to afford the vicinal difluoride.

Signaling Pathway for Enantioselective Vicinal Difluorination

vicinal_difluorination Alkene Alkene ActiveCatalyst Chiral Aryl-IF₂ Intermediate Alkene->ActiveCatalyst Reaction Catalyst Chiral Iodine(I) Catalyst Catalyst->ActiveCatalyst Oxidation Oxidant Selectfluor (Oxidant) Oxidant->ActiveCatalyst HF_source HF-amine (Fluoride Source) Product Enantioenriched vic-Difluoride HF_source->Product Fluoronium Fluoronium Ion Intermediate ActiveCatalyst->Fluoronium Fluoronium->Product Fluoride attack

Caption: Catalytic cycle for enantioselective vicinal difluorination of alkenes.

Synthesis of 1,3-Difluorocyclohexane Derivatives

The synthesis of 1,3-difluorocyclohexanes often involves the transformation of 1,3-diols or related precursors. Nucleophilic substitution reactions are a common strategy.

From Cyclohexane-1,3-diols

Cyclohexane-1,3-diols can be converted to their corresponding difluorides through a two-step process involving the formation of a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with a fluoride source.

Table 3: Synthesis of 1,3-Difluorocyclohexanes

EntryStarting MaterialReagentsConditionsYield (%)Reference
1cis-Cyclohexane-1,3-diol1. TsCl, Pyridine; 2. KF, 18-crown-6, CH₃CN, reflux--General Method
2Chiral cyclic 1,3-diolsSilylated dithianes as relay linchpinsMulti-step synthesis-[6]
Experimental Protocol: General Procedure for the Synthesis of 1,3-Difluorocyclohexane from cis-Cyclohexane-1,3-diol

Step 1: Ditosylation. To a solution of cis-cyclohexane-1,3-diol (1.0 equiv) in pyridine at 0 °C is added p-toluenesulfonyl chloride (2.2 equiv). The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The mixture is then poured into ice-water and the product is extracted with ethyl acetate. The organic layer is washed with 1M HCl, saturated NaHCO₃ solution, and brine, then dried over Na₂SO₄ and concentrated to give the crude ditosylate.

Step 2: Fluorination. A mixture of the crude ditosylate, potassium fluoride (excess), and a phase-transfer catalyst such as 18-crown-6 in anhydrous acetonitrile is heated at reflux. The reaction is monitored by TLC or GC-MS. After completion, the mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is partitioned between water and diethyl ether. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography to afford 1,3-difluorocyclohexane.

Experimental Workflow for 1,3-Difluorocyclohexane Synthesis

synthesis_1_3_difluoro Diol Cyclohexane-1,3-diol Ditosylate Ditosylate Intermediate Diol->Ditosylate Ditosylation TosylChloride TsCl, Pyridine TosylChloride->Ditosylate Product 1,3-Difluorocyclohexane Ditosylate->Product Nucleophilic Fluorination FluorideSource KF, 18-crown-6 FluorideSource->Product

Caption: Two-step synthesis of 1,3-difluorocyclohexane from the corresponding diol.

Synthesis of 1,4-Difluorocyclohexane Derivatives

Similar to 1,3-difluorocyclohexanes, 1,4-isomers are often synthesized from the corresponding 1,4-diols via nucleophilic substitution.

Diels-Alder Approach to Difluorinated Cyclohexenes

The Diels-Alder reaction provides a powerful method for the construction of six-membered rings with good stereocontrol. The use of fluorinated dienophiles in [4+2] cycloadditions with dienes can lead to the formation of difluorinated cyclohexene derivatives, which can be further functionalized.[7][8]

Table 4: Diels-Alder Reaction for the Synthesis of Difluorinated Cyclohexenes

EntryDienophileDieneConditionsProductReference
1Difluorinated dienophileFurans-Difluorinated oxabicyclic adducts[7]
2CycloalkenonesTerminal dienesThermal or Lewis acidFused polycycles[9]

Experimental Workflow for Diels-Alder Approach

diels_alder Dienophile Fluorinated Dienophile Cycloaddition [4+2] Cycloaddition Dienophile->Cycloaddition Diene Diene Diene->Cycloaddition Cyclohexene Difluorinated Cyclohexene Derivative Cycloaddition->Cyclohexene FurtherFunc Further Functionalization Cyclohexene->FurtherFunc FinalProduct Difluorinated Cyclohexane FurtherFunc->FinalProduct

Caption: General workflow for synthesizing difluorinated cyclohexanes via a Diels-Alder reaction.

Conclusion

The synthesis of difluorinated cyclohexane derivatives can be achieved through a variety of methods, with the optimal choice depending on the desired substitution pattern, stereochemistry, and the availability of starting materials. Deoxofluorination of cyclohexanones is a reliable method for producing gem-difluorides, with Deoxo-Fluor offering a safer alternative to DAST. Vicinal difluorides are accessible through the electrophilic fluorination of cyclohexenes, a method that can be rendered enantioselective. The synthesis of 1,3- and 1,4-difluorocyclohexanes typically relies on nucleophilic substitution from the corresponding diols. Finally, the Diels-Alder reaction provides a convergent and stereocontrolled route to difluorinated cyclohexene precursors. This guide provides a comparative overview to assist researchers in navigating the available synthetic options and selecting the most suitable protocol for their specific research needs.

References

Safety Operating Guide

Safe Disposal of Ethyl 4,4-difluorocyclohexanecarboxylate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential safety and logistical information for the proper disposal of Ethyl 4,4-difluorocyclohexanecarboxylate, a key intermediate in pharmaceutical synthesis.

This compound is classified as an irritant, affecting the skin, eyes, and respiratory system. Adherence to proper handling and disposal protocols is critical to mitigate risks and ensure a safe laboratory environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, such as a fume hood, to avoid inhalation of vapors.

In the event of exposure, take the following immediate actions:

  • After Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.

  • After Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.

  • After Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound:

PropertyValue
Molecular Formula C₉H₁₄F₂O₂
Molecular Weight 192.2 g/mol
Appearance Liquid
Boiling Point 84-86°C at 8 mmHg
Density 1.10 g/cm³ (Predicted)
Flash Point 84-86°C

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through an approved hazardous waste management service. As a fluorinated organic compound, it should be treated as halogenated organic waste .

  • Waste Segregation:

    • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."

    • Explicitly add "this compound" to the list of contents on the label.

    • Crucially, do not mix this waste with non-halogenated solvents or other incompatible waste streams. Proper segregation is essential for safe and cost-effective disposal.[1][2]

  • Container Management:

    • Use a chemically resistant container that is in good condition and has a secure, tightly fitting lid.

    • The container must be properly labeled with the full chemical name and associated hazards (e.g., "Irritant").

    • Do not fill the container to more than 90% of its capacity to allow for vapor expansion and prevent spills.

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated satellite accumulation area within the laboratory.

    • The storage area should be away from sources of ignition and incompatible materials.

    • Utilize secondary containment, such as a larger, chemically resistant bin, to prevent the spread of potential spills.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.

    • Provide a detailed inventory of the waste container's contents.

    • Complete all necessary waste disposal forms and manifests as required by your institution and local regulations.

Experimental Protocols

While this document focuses on disposal, the principles of safe handling are rooted in the understanding of the chemical's properties as determined by standard experimental protocols. The data presented in the table above is typically generated through methods such as:

  • Boiling Point Determination: Performed using distillation under reduced pressure (vacuum distillation) to prevent decomposition at higher temperatures.

  • Density Measurement: Determined using a pycnometer or a digital density meter.

  • Flash Point Testing: Conducted using a closed-cup flash-point tester to assess the temperature at which the substance's vapors can ignite.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Generation of This compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B Safety First C Segregate as Halogenated Organic Waste B->C Categorize Waste D Use a Labeled, Chemically Resistant Container C->D Containment E Store in a Ventilated Satellite Accumulation Area with Secondary Containment D->E Safe Storage F Contact EHS for Pickup E->F Initiate Disposal G Complete Waste Disposal Manifest F->G Documentation H End: Compliant Disposal G->H Final Step

References

Personal protective equipment for handling Ethyl 4,4-difluorocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Ethyl 4,4-difluorocyclohexanecarboxylate (CAS No. 178312-47-5). Adherence to these protocols is essential for ensuring laboratory safety and proper environmental stewardship.

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound.[1]

Protection TypeRecommended EquipmentPurpose
Eye and Face Protection Safety glasses with side shields or goggles.To protect eyes from potential splashes.
Skin Protection - Chemical-resistant gloves. - Protective clothing.To prevent skin contact with the chemical.
Respiratory Protection NIOSH/MSHA approved respirator.Recommended if exposure limits are exceeded or irritation occurs. Positive-pressure supplied air respirators may be necessary for high airborne contaminant concentrations.

Operational Plan: Safe Handling and Storage

A systematic approach to handling and storage is critical to minimize risks.

Handling:

  • Ventilation: Always handle this chemical in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling, and before eating, drinking, or smoking.[1] Contaminated clothing should be removed and washed before reuse. Do not eat, drink or smoke when using this product.[1]

  • Spills: In case of a spill, ensure adequate ventilation. Prevent further leakage if it is safe to do so. Absorb the spill with inert material and transfer it to a properly labeled container for disposal.[1]

Storage:

  • Conditions: Store in a dry, cool, and well-ventilated place.[1] The recommended storage temperature is 4°C.[1]

  • Containers: Keep containers tightly closed when not in use.[1]

  • Incompatibilities: Avoid strong oxidizing agents and extremes of temperature and direct sunlight.[1]

Disposal Plan

Proper disposal of this compound and its containers is imperative for environmental safety.

  • Waste Disposal: Dispose of the contents and the container to an approved waste disposal plant.[1] All disposal practices must be in accordance with local, state, and federal regulations.

  • Container Handling: Do not reuse empty containers. Dispose of them in the same manner as the product.

Experimental Workflow

The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Ensure Clean & Well-Ventilated Work Area check_safety Verify Accessible Eyewash & Safety Shower prep_area->check_safety gather_materials Assemble All Necessary Equipment check_safety->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe handle_chem Handle Chemical in Fume Hood don_ppe->handle_chem avoid_contact Avoid Skin & Eye Contact handle_chem->avoid_contact keep_closed Keep Container Closed When Not in Use avoid_contact->keep_closed clean_area Thoroughly Clean Work Area keep_closed->clean_area remove_ppe Properly Remove & Dispose of Contaminated PPE clean_area->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands label_waste Label Waste Container for Halogenated Organics wash_hands->label_waste segregate_waste Segregate from Incompatible Waste label_waste->segregate_waste store_waste Store in a Designated, Ventilated Area segregate_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs

Caption: A workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4,4-difluorocyclohexanecarboxylate
Reactant of Route 2
Ethyl 4,4-difluorocyclohexanecarboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。